Pristimerin
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3/t23-,26-,27+,28+,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFACETXYABVHFD-ZAZHENERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)OC)C)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pristimerin: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid, has garnered significant attention within the scientific community for its potent anti-inflammatory, anti-cancer, and other pharmacological properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and a comprehensive examination of its molecular mechanisms of action. Quantitative data on extraction yields are presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound, including NF-κB, PI3K/Akt/mTOR, and the apoptosis cascade, are elucidated with detailed diagrams generated using the DOT language for precise visualization of molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the Celastraceae and Hippocrateaceae families.[1][2][3] These plants have a history of use in traditional medicine across various cultures. The concentration of this compound can vary significantly between different species and even between different parts of the same plant. The root bark is often reported to be a rich source of this compound.
Table 1: Natural Sources and Reported Yields of this compound
| Plant Species | Family | Plant Part | Extraction Method | This compound Yield | Reference(s) |
| Mortonia greggii | Celastraceae | Root Bark | Solid-Liquid (Ethanol) | 2.456 mg/g (0.2456%) | [4] |
| Mortonia greggii | Celastraceae | Root Bark | Aqueous Two-Phase System (Ethanol/Phosphate) | 7.16 mg/g (0.716%) | [1] |
| Celastrus orbiculatus | Celastraceae | Not Specified | Ultrasound-Assisted (Methanol) | 1.843 mg/g (0.1843%) | [5][6] |
| Maytenus ilicifolia | Celastraceae | Not Specified | Not Specified | Yield reported but not quantified in the same manner | [7] |
| Hippocratea excelsa | Hippocrateaceae | Not Specified | Not Specified | Presence confirmed | [1] |
Extraction and Purification Methodologies
The selection of an appropriate extraction and purification method is critical for obtaining high-purity this compound for research and development purposes. This section details several effective protocols, from conventional solid-liquid extraction to more advanced techniques like ultrasound-assisted extraction and aqueous two-phase systems.
Solid-Liquid Extraction (Soxhlet)
This classical technique is widely used for the extraction of triterpenoids from plant materials.[8]
Experimental Protocol:
-
Sample Preparation: The plant material (e.g., root bark) is dried to a constant weight and finely ground to increase the surface area for solvent penetration.
-
Apparatus Setup: A Soxhlet extractor is assembled with a boiling flask containing the extraction solvent, the extraction chamber housing a cellulose (B213188) thimble with the powdered plant material, and a condenser.
-
Solvent Selection: Ethanol (B145695) has been shown to be an effective solvent for this compound extraction.[4] Other solvents like methanol, n-hexane, chloroform, and ethyl acetate (B1210297) can also be used.[8]
-
Extraction Process: The solvent in the boiling flask is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material. Once the solvent level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the boiling flask. This cycle is repeated for a defined period (e.g., 6-12 hours) to ensure thorough extraction.[8]
-
Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator under reduced pressure, to yield the crude this compound extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as size-exclusion chromatography with Sephadex LH-20.[4]
Workflow for Solid-Liquid Extraction:
Ultrasound-Assisted Extraction (UAE)
UAE is a more modern and efficient method that utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[9]
Experimental Protocol:
-
Sample Preparation: As with solid-liquid extraction, the plant material is dried and powdered.
-
Apparatus: An ultrasonic bath or a probe-type sonicator is used.
-
Solvent and Conditions: Methanol has been identified as a highly effective solvent for UAE of this compound.[5][6] Key parameters to optimize include:
-
Extraction Process: The powdered plant material is suspended in the chosen solvent in a flask, which is then placed in the ultrasonic bath or subjected to sonication with a probe for the optimized duration and at the set temperature and power.
-
Post-Extraction: The mixture is filtered, and the solvent is evaporated to obtain the crude extract. Further purification can be performed as described above.
Table 2: Comparison of Conventional and Ultrasound-Assisted Extraction
| Parameter | Solid-Liquid Extraction (Soxhlet) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Continuous percolation of hot solvent | Acoustic cavitation |
| Extraction Time | Long (6-12 hours) | Short (10-50 minutes) |
| Temperature | High (boiling point of solvent) | Lower, controllable |
| Solvent Consumption | Generally higher | Can be lower |
| Efficiency | Good | Often higher yields in shorter time |
Aqueous Two-Phase System (ATPS) Extraction
ATPS is a liquid-liquid extraction technique that utilizes two immiscible aqueous phases, providing a gentle and effective method for the separation of biomolecules.[12][13] This "green" technique can offer high purity and yield.[1]
Experimental Protocol:
-
Phase System Preparation: An ATPS can be formed by mixing a polymer (e.g., polyethylene (B3416737) glycol - PEG) and a salt (e.g., potassium phosphate) or two different polymers in water.[14] For this compound extraction from Mortonia greggii, an ethanol-phosphate system has been successfully used.[1]
-
Extraction Procedure:
-
The two-phase system is prepared by weighing the appropriate amounts of the phase-forming components (e.g., ethanol and potassium phosphate (B84403) solution) and water.
-
The powdered plant material is added to the system.
-
The mixture is thoroughly agitated to ensure mass transfer of this compound from the plant material into one of the phases.
-
The system is then allowed to settle, leading to the formation of two distinct phases. Centrifugation can be used to accelerate phase separation.[15]
-
-
This compound Partitioning: this compound will preferentially partition into one of the phases (in the case of the ethanol-phosphate system, the ethanol-rich top phase).
-
Recovery: The phase containing this compound is carefully separated, and the compound is recovered, often after solvent removal.
Workflow for Aqueous Two-Phase System Extraction:
Biological Mechanisms and Signaling Pathways
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and cell survival. In many pathological conditions, including cancer, this pathway is constitutively active. This compound has been shown to inhibit the NF-κB pathway.[16] It prevents the degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[17]
Modulation of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. This compound has been demonstrated to inhibit this pathway at multiple levels.[4][5][6] It can suppress the phosphorylation and activation of Akt, which in turn prevents the activation of mTOR and its downstream effectors like p70S6K and 4E-BP1, ultimately leading to decreased protein synthesis and cell proliferation.[5]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its evasion is a hallmark of cancer. This compound is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[17]
-
Intrinsic Pathway: this compound can induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8.
-
Common Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then cleaves various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. This compound has been shown to induce the cleavage and activation of caspases-3, -8, and -9.[18] It also modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic ones.[18]
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its extraction and purification, and a mechanistic understanding of its biological activities. The presented data and workflows offer a solid foundation for researchers to further explore and harness the properties of this potent triterpenoid. Future research should focus on optimizing extraction processes for scalability, conducting further preclinical and clinical studies to validate its therapeutic efficacy and safety, and exploring its potential in combination therapies.
References
- 1. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 2. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling Pathway Diagram [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. maxapress.com [maxapress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Aqueous two-phase system (ATPS): an overview and advances in its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. agarwood.org.cn [agarwood.org.cn]
- 16. researchgate.net [researchgate.net]
- 17. umpir.ump.edu.my [umpir.ump.edu.my]
- 18. mdpi.com [mdpi.com]
Pristimerin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin is a naturally occurring quinonemethide triterpenoid (B12794562) that has garnered significant attention in the scientific community for its potent anti-cancer, anti-inflammatory, and other pharmacological properties.[1] Isolated primarily from plants of the Celastraceae and Hippocrateaceae families, this complex molecule presents both a formidable challenge for chemical synthesis and a promising scaffold for the development of novel therapeutics.[2] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, alongside a summary of its biological activities and the experimental protocols used to elucidate them.
Chemical Structure
This compound is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₀O₄.[3][4] Its systematic IUPAC name is methyl (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate.[2] The structure features a quinone methide moiety, which is believed to be crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₀O₄ | [3][4] |
| Molecular Weight | 464.64 g/mol | [4] |
| CAS Number | 1258-84-0 | [4] |
| IUPAC Name | methyl (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | [2] |
| Synonyms | Celastrol methyl ester, 20α-3-hydroxy-2-oxo-24-nor-friedela-1(10),3,5,7-tetraen-carboxylicacid-29-methylester | [5] |
| Melting Point | 214-217 °C | [6] |
| Boiling Point | 607.7 °C | [6] |
| Solubility | Soluble in DMSO (≥5 mg/mL), methanol, and ethanol (B145695). | [4][6] |
Synthesis of this compound
The synthesis of this compound is a complex endeavor, with current approaches primarily focused on extraction from natural sources. While total synthesis remains a significant challenge due to the molecule's intricate stereochemistry, semi-synthetic modifications are being explored.
Natural Product Extraction and Purification
This compound is most commonly isolated from the root bark of plants such as Mortonia greggii and Celastrus orbiculatus.[3] The extraction and purification process typically involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Extraction and Purification of this compound from Mortonia greggii
This protocol is adapted from Mejía-Manzano et al. (2015).
1. Extraction:
-
Grind the dried root bark of Mortonia greggii to a fine powder.
-
Suspend the powdered plant material in ethanol at a ratio of 0.5 g of plant material to 1 mL of solvent.
-
Agitate the mixture at 200 rpm for 30 minutes at 49.7°C.
-
Separate the ethanolic extract from the plant debris by filtration.
2. Purification by Size-Exclusion Chromatography (SEC):
-
Concentrate the ethanolic extract under reduced pressure.
-
Dissolve the concentrated extract in a minimal amount of a suitable solvent for SEC.
-
Load the dissolved extract onto a Sephadex LH-20 size-exclusion column.
-
Elute the column with an appropriate solvent system (e.g., methanol).
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the crystalline compound.
Chemical Synthesis
The total synthesis of this compound has not yet been reported in a complete, high-yielding fashion, reflecting the significant synthetic challenges posed by its complex carbocyclic framework and multiple stereocenters. Research efforts have focused on the synthesis of the core ring system and the introduction of the quinone methide functionality. Unsuccessful attempts at transesterification at the C-29 position highlight the steric hindrance around this part of the molecule.
Biological Activity and Signaling Pathways
This compound exhibits a wide range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines. These effects are mediated through the modulation of several key signaling pathways.
Table 2: In Vitro Anti-cancer Activity of this compound (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| HCT-116 | Colorectal Cancer | ~2.5 | |
| SW-620 | Colorectal Cancer | ~2.5 | |
| COLO-205 | Colorectal Cancer | ~2.5 | |
| MCF-7 | Breast Cancer | 3.0 | [1] |
| OVCAR-5 | Ovarian Cancer | < 5 | |
| MDAH-2774 | Ovarian Cancer | < 5 | |
| LNCaP | Prostate Cancer | ~1.25-2.5 | |
| PC-3 | Prostate Cancer | ~1.25-2.5 | |
| NCI-H1299 | Non-small cell lung cancer | 2.2 ± 0.34 | [6] |
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are attributed to its ability to interfere with multiple signaling cascades that are often dysregulated in cancer.
1. NF-κB Signaling Pathway:
This compound is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. It has been shown to inhibit the phosphorylation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.
2. PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is another critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway by downregulating the phosphorylation of Akt and its downstream effector, mTOR. This leads to a decrease in protein synthesis and cell proliferation.
3. Apoptosis Pathway:
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. A key event in this compound-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program.
Experimental Protocols for Biological Assays
The following are generalized protocols for key in vitro assays used to characterize the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and untreated control.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate and assess the effect of this compound on their expression or phosphorylation status.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-IκBα, IκBα, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound as described for the MTT assay.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caspase Activity Assay
This assay quantifies the activity of caspases, key executioners of apoptosis.
Materials:
-
96-well plates
-
Treated cell lysates
-
Caspase assay buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates from this compound-treated and control cells.
-
In a 96-well plate, add the cell lysate to the caspase assay buffer.
-
Add the fluorogenic caspase substrate to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the fold-increase in caspase activity relative to the control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a promising natural product with significant potential for the development of new anti-cancer therapies. Its complex chemical structure and multifaceted biological activities continue to be an active area of research. This technical guide provides a comprehensive overview of the current knowledge on this compound's chemistry, synthesis, and mechanism of action, serving as a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate its therapeutic potential and to develop efficient synthetic routes to this intriguing molecule.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Extraction and Isolation of Antineoplastic this compound from Mortonia greggii (Celastraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 4. researchhub.com [researchhub.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
Pristimerin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin (B1678111) is a naturally occurring quinonemethide triterpenoid (B12794562) compound derived from plants of the Celastraceae and Hippocrateaceae families.[1][2] Traditionally used in folk medicine for its anti-inflammatory properties, recent and extensive research has illuminated its potent and broad-spectrum anticancer activities against a wide range of malignancies, including breast, prostate, lung, colorectal, and pancreatic cancers.[2][3] this compound's efficacy stems from its ability to modulate a multitude of cellular processes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[4][5] It has been shown to induce cell cycle arrest, apoptosis, and autophagy, inhibit tumor invasion and angiogenesis, and even reverse multidrug resistance.[4][6]
This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells. It summarizes key quantitative data, details common experimental protocols for its study, and visualizes the complex molecular interactions and pathways it modulates.
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-targeted approach, affecting several fundamental cellular processes simultaneously.
Inhibition of Pro-Survival Signaling Pathways
This compound disrupts several key signaling cascades that are frequently hyperactivated in cancer, thereby promoting cell survival and proliferation.
a) PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism and is one of the most frequently altered pathways in human cancers.[1][7] this compound effectively inhibits this pathway by reducing the phosphorylation of Akt and its downstream effectors, including mTOR, FoxO3a, p70S6K, and 4E-BP1.[4][8] This inhibition has been observed in numerous cancer types, such as ovarian, breast, and colorectal cancer.[4][9] The downregulation of this pathway leads to decreased expression of pro-survival proteins like Bcl-2 and Cyclin D1, and increased expression of cell cycle inhibitors like p21 and p27, ultimately inducing apoptosis and inhibiting metastasis.[3][4]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling cascade.
b) NF-κB Pathway
The Nuclear Factor-kappaB (NF-κB) pathway is a critical mediator of inflammation, immunity, and oncogenesis.[9] Its constitutive activation in cancer cells promotes the transcription of genes involved in proliferation (Cyclin D1), survival (Bcl-2, Bcl-xL), and angiogenesis.[4] this compound is a potent inhibitor of the NF-κB pathway.[10] It has been shown to prevent the phosphorylation and degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.[4][11] This inhibition has been observed in both constitutive and TNF-α-induced NF-κB activation.[11]
Caption: this compound blocks NF-κB activation by inhibiting IKK.
c) Other Signaling Pathways
-
Wnt/β-catenin Pathway: this compound has been reported to suppress the Wnt/β-catenin pathway by inhibiting the expression and phosphorylation of LRP6, a co-receptor in the pathway, which can contribute to the induction of autophagy in breast cancer cells.[1][2]
-
MAPK Pathway: this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38. It can induce apoptosis through the generation of Reactive Oxygen Species (ROS) that subsequently activate the JNK signaling cascade.[3][4]
-
JAK/STAT Pathway: this compound can inhibit the phosphorylation of STAT3, a key transcription factor in the JAK/STAT pathway.[2] This contributes to its ability to downregulate human telomerase reverse transcriptase (hTERT), an enzyme crucial for cancer cell immortality.[2][3]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating malignant cells.[12] this compound is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][12]
-
Intrinsic Pathway: this compound treatment leads to an increase in intracellular ROS, which causes mitochondrial membrane potential loss.[4][8] This triggers the release of cytochrome c from the mitochondria, which activates caspase-9 and the downstream executioner caspase-3, leading to PARP cleavage and cell death.[3][4] It also modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and Bcl-xL and upregulating pro-apoptotic members like Bax.[4][8]
-
Extrinsic Pathway: The compound has been shown to activate caspase-8, the initiator caspase of the extrinsic pathway, contributing to the overall apoptotic response in various cancers.[4]
References
- 1. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 2. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential and Molecular Targets of this compound in Human Malignancies [mdpi.com]
- 4. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 6. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exhibits in vitro and in vivo anticancer activities through inhibition of nuclear factor-кB signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Pristimerin's Modulation of the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid, exerts its effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The dysregulation of the NF-κB pathway is a hallmark of numerous inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This compound has emerged as a potent inhibitor of this pathway, demonstrating significant anti-inflammatory and anti-cancer activities.[1][2][3] This document synthesizes current research to detail its mechanism of action, present quantitative data on its efficacy, and provide comprehensive experimental protocols for its study.
Mechanism of Action: this compound's Inhibition of NF-κB Signaling
The NF-κB family of transcription factors are central regulators of inflammation, cell survival, and immune responses.[4][5] In an inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Various stimuli, such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS), can trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[3][5] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation.[4][6] This releases NF-κB (commonly the p65/p50 heterodimer) to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of a wide array of pro-inflammatory and pro-survival genes.[4][5]
This compound has been shown to inhibit both the constitutively active and the stimulus-induced NF-κB pathways in a multitude of cell types.[7][8] Its inhibitory action is multi-faceted, targeting several key steps in the signaling cascade:
-
Inhibition of IKK Activation: this compound prevents the phosphorylation and activation of the IKK complex (IKKα/β).[7][8][9][10] By blocking this upstream kinase, it halts the entire downstream activation sequence.
-
Suppression of IκBα Phosphorylation and Degradation: As a direct consequence of IKK inhibition, this compound abrogates the phosphorylation of IκBα.[6][8][9] This prevents the degradation of the inhibitory protein, thus keeping NF-κB sequestered in the cytoplasm.[6]
-
Blockade of p65 Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound effectively blocks the nuclear translocation of the active p65 subunit.[6][7][8][9]
-
Inhibition of NF-κB DNA Binding: Some studies have found that this compound represses the ability of NF-κB to bind to DNA in intact cells.[7]
-
Downregulation of Target Gene Expression: The culmination of these inhibitory effects is the significant downregulation of NF-κB-dependent gene expression. This includes genes involved in inflammation (COX-2, iNOS), cell survival and anti-apoptosis (Bcl-2, Bcl-xL, survivin), and metastasis (MMP9).[3][7]
The following diagrams illustrate the canonical NF-κB pathway and the specific inhibitory points of this compound.
Quantitative Data on this compound's Effects
The efficacy of this compound varies across different cell lines and experimental conditions. The following tables summarize the effective concentrations of this compound and its quantitative effects on key components and outcomes of the NF-κB pathway as reported in the literature.
Table 1: Effective Concentrations of this compound for NF-κB Inhibition
| Cell Line | Stimulus | Effective this compound Concentration | Observed Effect | Citation |
| KBM5 & KBM5-T315I (CML) | TNF-α (0.1 nM) | 200 nM | Abolished phosphorylation of IKKα/β and IκBα; abrogated IκBα degradation and p65 translocation. | [6] |
| THP-1 (Human Monocytic) | LPS | Dose-dependent | Inhibited TNF-α and IL-8 production; inhibited phosphorylation of IKKα/β, IκBα, and p65. | [9] |
| OVCAR-5 & MDAH 2774 (Ovarian) | Constitutive | 1.25 - 5 µM | Markedly reduced levels of p-Akt, p-mTOR, and NF-κB (p65). | [11] |
| HCT-116 (Colorectal) | Constitutive, TNF-α, LPS | Dose- and time-dependent | Inhibited IKK phosphorylation and IκBα degradation; suppressed p65 phosphorylation and nuclear translocation. | [8] |
| BMDMs (Murine Macrophages) | RANKL (100 ng/ml) | 75 nM | Decreased phosphorylation of IκBα, IKKα/β, and p65. | [12] |
| MDA-MB-231 (Breast Cancer) | Constitutive | 0.3 µM | Modulated EMT markers (related to NF-κB signaling). | [13] |
Table 2: Downregulation of NF-κB-Regulated Gene Products by this compound
| Gene Product | Function | Cancer/Cell Type | Citation |
| Bcl-2, Bcl-xL, c-IAP1, survivin | Anti-apoptotic | Ovarian, Various | [7][11] |
| MMP9 | Invasion, Metastasis | Esophageal Squamous Cell Carcinoma | [4] |
| Cyclin D1, c-Myc | Cell Survival, Proliferation | Esophageal Squamous Cell Carcinoma, Pancreatic | [4][7] |
| VEGF, COX-2, iNOS | Angiogenesis, Inflammation | Pancreatic, Various | [7][14] |
| TNF-α, IL-6, IL-8 | Pro-inflammatory Cytokines | Murine Macrophages, Human Monocytic Cells | [9][14] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the impact of this compound on the NF-κB signaling pathway.
This protocol is used to detect changes in the phosphorylation state and total protein levels of key NF-κB signaling components.[15][16]
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with desired concentrations of this compound for specified times, with or without an NF-κB activator like TNF-α (e.g., 0.1 nM).[6]
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[13] For nuclear translocation studies, perform cytoplasmic and nuclear fractionation using a specialized kit.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[17]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., p-IKKα/β, p-IκBα, IκBα, p-p65, p65, Lamin B1, β-actin) overnight at 4°C.[12] Dilute antibodies in blocking buffer according to manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control like β-actin (for whole-cell or cytoplasmic extracts) or Lamin B1 (for nuclear extracts).
-
This cell-based assay quantifies the transcriptional activity of NF-κB.[18][19][20]
-
Cell Transfection:
-
Seed cells (e.g., HEK293, U2OS) in a 24- or 96-well plate.[21]
-
Co-transfect cells with a firefly luciferase reporter plasmid containing multiple NF-κB response elements and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment and Stimulation:
-
Allow cells to recover for 24 hours post-transfection.
-
Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 6 hours).[21]
-
Stimulate the cells with an NF-κB activator (e.g., 0.1 nM TNF-α) for an appropriate duration (e.g., 10 minutes to 6 hours) to induce NF-κB activity.[21][22]
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Use a luminometer with dual injectors to sequentially add the firefly luciferase substrate followed by the Renilla luciferase substrate (e.g., Stop & Glo® reagent).
-
Measure the luminescence generated from both reactions.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize the data.
-
Express the results as a fold change in NF-κB activity relative to the untreated or vehicle-treated control.
-
EMSA is a technique used to detect the specific DNA-binding activity of transcription factors like NF-κB in nuclear extracts.[23][24]
-
Preparation of Nuclear Extracts:
-
Treat cells with this compound and/or a stimulus as described previously.
-
Harvest cells and prepare nuclear extracts using a nuclear extraction kit or a hypotonic buffer-based protocol. Ensure all steps are performed on ice to prevent protein degradation.
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP using T4 polynucleotide kinase) or a non-radioactive tag (e.g., biotin, digoxigenin). Purify the labeled probe.
-
-
Binding Reaction:
-
In a reaction tube, combine 5-10 µg of nuclear extract with a binding buffer (containing poly(dI-dC) as a non-specific competitor), and the labeled probe.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow protein-DNA complexes to form.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction to confirm the identity of the protein in the complex.[25][26]
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at 4°C.
-
If using a radioactive probe, dry the gel and expose it to X-ray film (autoradiography).
-
If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Interpretation:
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of an NF-κB-DNA complex. A reduction in the intensity of this band in this compound-treated samples signifies inhibition of NF-κB DNA binding.
-
Conclusion
This compound is a potent and multi-targeted inhibitor of the NF-κB signaling pathway. It effectively suppresses both constitutive and induced NF-κB activation by intervening at crucial upstream steps, including the inhibition of TAK1 and the IKK complex, which ultimately prevents the nuclear translocation of p65 and the transcription of pro-inflammatory and pro-survival genes.[6][7][27] The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating this compound's therapeutic potential in NF-κB-driven pathologies such as cancer and chronic inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 6. This compound induces apoptosis in imatinib-resistant chronic myelogenous leukemia cells harboring T315I mutation by blocking NF-κB signaling and depleting Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits in vitro and in vivo anticancer activities through inhibition of nuclear factor-кB signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a natural anti-tumor triterpenoid, inhibits LPS-induced TNF-α and IL-8 production through down-regulation of ROS-related classical NF-κB pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Suppresses RANKL-Induced Osteoclastogenesis and Ameliorates Ovariectomy-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound exerts antitumor activity against MDA-MB-231 triple-negative breast cancer cells by reversing of epithelial-mesenchymal transition via downregulation of integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effect of this compound on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 18. benchchem.com [benchchem.com]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 20. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]
- 24. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Item - Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding activity. - Public Library of Science - Figshare [plos.figshare.com]
- 26. researchgate.net [researchgate.net]
- 27. This compound induces apoptosis in imatinib-resistant chronic myelogenous leukemia cells harboring T315I mutation by blocking NF-kappaB signaling and depleting Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Pristimerin in the Inhibition of the PI3K/Akt/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin, a naturally occurring quinonemethide triterpenoid (B12794562) extracted from plants of the Celastraceae and Hippocrateaceae families, has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2] Accumulating evidence demonstrates that this compound exerts its therapeutic effects through the modulation of multiple cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.[2] Among these, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a key target of this compound's inhibitory action.[3][4] This technical guide provides an in-depth overview of the role of this compound in the inhibition of the PI3K/Akt/mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, metabolism, and survival.[5][6] Its aberrant activation is a frequent event in a wide range of human cancers, contributing to uncontrolled cell proliferation and resistance to apoptosis.[7][8] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which leads to the activation of PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 recruits and activates Akt, a serine/threonine kinase, which in turn phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1).[5][7] mTORC1 subsequently promotes protein synthesis and cell growth by phosphorylating substrates such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4]
This compound has been shown to effectively suppress this pathway, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in various cancer models.[4][10][11] This guide will serve as a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the mechanism of action of this compound as a PI3K/Akt/mTOR pathway inhibitor.
Quantitative Data on this compound's Biological Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative effects. The primary method for determining these values is the MTS assay, which measures cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| OVCAR-5 | Ovarian Cancer | Not explicitly stated, but significant viability reduction at 0.625-5 µM | MTS Assay | [12] |
| MDAH 2774 | Ovarian Cancer | Not explicitly stated, but significant viability reduction at 0.625-5 µM | MTS Assay | [12] |
| CAL-27 | Oral Squamous Cell Carcinoma | 0.70 | MTS Assay | [13] |
| SCC-25 | Oral Squamous Cell Carcinoma | 0.73 | MTS Assay | [13] |
| MiaPaCa-2 | Pancreatic Cancer | Significant viability reduction at 0.625-5 µM | MTS Assay | [14] |
| Panc-1 | Pancreatic Cancer | Significant viability reduction at 0.625-5 µM | MTS Assay | [14] |
| H1299 | Non-Small Cell Lung Cancer | 2.2 ± 0.34 | MTT Assay | [3] |
Core Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the PI3K/Akt/mTOR signaling pathway with this compound's points of inhibition and a typical experimental workflow for its evaluation.
Caption: PI3K/Akt/mTOR pathway with this compound's inhibitory action on Akt and mTORC1.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's inhibitory effects on the PI3K/Akt/mTOR pathway.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., OVCAR-5, MDAH 2774, CAL-27, SCC-25, MiaPaCa-2, Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12][13][14]
-
Incubation: Incubate the plates for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]
-
This compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0 to 10 µM) for desired time periods (e.g., 48-72 hours).[12][13] A vehicle control (e.g., DMSO) should be included.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate for an additional 2-4 hours at 37°C.[13][14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.
Western Blot Analysis
This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[15]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (e.g., p-Akt Ser473), mTOR, p70S6K, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[4][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 20 hours).[12][14]
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend them in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.[12][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
In Vitro Kinase Assay (General Protocol)
While specific studies detailing this compound's direct enzymatic inhibition are limited, this general protocol outlines how to assess the inhibitory potential of a compound against PI3K, Akt, or mTOR kinases.
-
Assay Setup: In a microplate well, combine the recombinant active kinase (e.g., PI3Kα, Akt1, or mTOR), a specific peptide or protein substrate (e.g., PIP2 for PI3K, GSK-3 fusion protein for Akt, or inactive p70S6K for mTOR), and the kinase assay buffer.[14][17][18]
-
Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include a vehicle control (DMSO). Pre-incubate to allow for inhibitor binding.[17]
-
Reaction Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.[14][17]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.[14][17]
-
Detection: Measure the kinase activity. This can be done through various methods:
-
Luminometry-based assays (e.g., ADP-Glo™): Quantify the amount of ADP produced, which is directly proportional to kinase activity.[17][19]
-
Western Blotting: Stop the reaction with SDS-PAGE sample buffer, run the samples on a gel, and detect the phosphorylated substrate using a phospho-specific antibody.[14]
-
Radiometric assays: Use [γ-32P]ATP and measure the incorporation of the radioactive phosphate (B84403) into the substrate.[20]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion
This compound has emerged as a promising natural compound with significant anti-cancer activity, largely attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. This guide provides a foundational understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The provided methodologies for cell viability, Western blotting, apoptosis, and in vitro kinase assays offer a robust framework for researchers to further investigate the therapeutic potential of this compound. The visualization of the signaling pathway and experimental workflows aims to facilitate a clear and comprehensive understanding of the technical approaches involved in this area of research. Further studies focusing on direct enzymatic inhibition and in vivo efficacy are warranted to fully elucidate the clinical potential of this compound as a targeted cancer therapeutic.
References
- 1. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. This compound inhibits neuronal inflammation and protects cognitive function in mice with sepsis-induced brain injuries by regulating PI3K/Akt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. promega.es [promega.es]
- 20. researchgate.net [researchgate.net]
Pristimerin's Impact on the MAPK Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin, a naturally occurring quinonemethide triterpenoid (B12794562) extracted from plants of the Celastraceae and Hippocrateaceae families, has garnered significant attention in oncological research.[1][2] Its potent anti-cancer properties are attributed to its ability to modulate a wide array of cellular signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade being a prominent target.[1][3] This technical guide provides an in-depth analysis of this compound's interaction with the MAPK pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks.
The MAPK signaling network, comprising cascades such as the extracellular signal-regulated kinases (ERK), c-Jun NH2-terminal kinases (JNK), and p38 MAPKs, is a crucial regulator of cell proliferation, differentiation, apoptosis, and stress responses. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been shown to exert differential effects on these MAPK subfamilies, often leading to cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][4]
Quantitative Analysis of this compound's Bioactivity
This compound's efficacy in inhibiting cancer cell proliferation is demonstrated by its half-maximal inhibitory concentration (IC50) values across a range of cancer cell lines. These values, along with the observed effects on the MAPK signaling pathway, are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Observed Effect on MAPK Pathway |
| HT1080 | Fibrosarcoma | 0.16 ± 0.01 | 24 | Decreased levels of phosphorylated ERK (p-ERK).[5][6] |
| 0.13 ± 0.01 | 48 | |||
| CAL-27 | Oral Squamous Cell Carcinoma | 0.70 | 68 | Inhibition of the MAPK/Erk1/2 signaling pathway.[7] |
| SCC-25 | Oral Squamous Cell Carcinoma | 0.73 | 68 | Inhibition of the MAPK/Erk1/2 signaling pathway.[7] |
| HCT-116 | Colorectal Cancer | 1.11 | 72 | Downregulation of the PI3K/AKT/mTOR pathway, which can cross-talk with the MAPK pathway.[8] |
| 0.98 | 24 | Activation of the JNK signaling pathway.[8] | ||
| MDA-MB-231 | Breast Cancer | 0.5 - 0.6 | 24 | Increased phosphorylation of JNK and p38, and decreased phosphorylation of ERK.[1][5] |
| 0.4 - 0.6 | 48 | |||
| MCF-10A | Breast (non-cancerous) | 1.4 - 1.6 | 24 | - |
| 1.0 - 1.2 | 48 | |||
| A549 | Lung Cancer | 0.4 - 0.6 | 72 | - |
| HepG2 | Liver Cancer | 0.4 - 0.6 | 72 | - |
| Hep3B | Liver Cancer | 0.4 - 0.6 | 72 | - |
| MNNG | Osteosarcoma | 0.8 - 0.9 | 24 | - |
| 0.3 - 0.4 | 48 | |||
| 143B | Osteosarcoma | 0.5 - 0.6 | 24 | - |
| 0.3 - 0.4 | 48 | |||
| Hec50 | Endometrial Cancer | < 1 | Not Specified | Increased cisplatin (B142131) sensitivity.[9] |
| KLE | Endometrial Cancer | < 1 | Not Specified | Increased cisplatin sensitivity.[9] |
This compound's Mechanism of Action on the MAPK Signaling Cascade
This compound's modulation of the MAPK pathway is multifaceted and often cell-type dependent. A common mechanism involves the induction of reactive oxygen species (ROS), which can act as upstream activators of stress-related MAPK pathways.
In many cancer cell types, this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress activates Apoptosis Signal-regulating Kinase 1 (ASK1), a MAP3K, which in turn phosphorylates and activates both JNK and p38 MAPKs.[1] The activation of the JNK and p38 pathways is strongly associated with the induction of apoptosis and autophagy.[1][4] Conversely, this compound has been observed to inhibit the phosphorylation of ERK, a key mediator of cell proliferation and survival.[5][6] This dual action of activating pro-apoptotic pathways while inhibiting pro-survival pathways underscores this compound's potential as a multi-targeted anti-cancer agent.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the MAPK signaling cascade.
Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of MAPK Phosphorylation
This technique is used to detect and quantify the levels of total and phosphorylated MAPK proteins.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-ERK, rabbit anti-p-JNK, rabbit anti-JNK, rabbit anti-p-p38, rabbit anti-p38, and anti-β-actin). Specific antibody details (supplier, catalog number, and dilution) should be optimized based on preliminary experiments. For example, antibodies from Cell Signaling Technology are frequently used.
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Autophagy Detection (LC3 Conversion)
Autophagy is often assessed by monitoring the conversion of the cytosolic form of Light Chain 3 (LC3-I) to the autophagosome-associated form (LC3-II) via Western blot.
Procedure: The Western blot protocol is similar to that described for MAPK phosphorylation analysis. The key difference is the use of a primary antibody specific for LC3. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its targeted modulation of the MAPK signaling cascade. Its ability to concurrently activate pro-apoptotic JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway provides a powerful multi-pronged attack on cancer cell survival. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should continue to explore the intricate molecular interactions of this compound within the MAPK network and its broader signaling landscape to optimize its clinical application.
References
- 1. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential and Molecular Targets of this compound in Human Malignancies [mdpi.com]
- 3. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bslonline.org [bslonline.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound inhibits the proliferation of HT1080 fibrosarcoma cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis of oral squamous cell carcinoma cells via G1 phase arrest and MAPK/Erk1/2 and Akt signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pristimerin: A Technical Guide to its Anti-inflammatory Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pristimerin (B1678111) is a naturally occurring quinonemethide triterpenoid (B12794562) compound derived from plants of the Celastraceae and Hippocrateaceae families.[1][2] Traditionally used for various medicinal purposes, modern pharmacological studies have revealed its potent anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of this compound, summarizing key quantitative data and experimental protocols to support further research and development in this area. This compound exerts its effects by modulating multiple critical signaling pathways involved in the inflammatory response, including NF-κB, MAPK, and the NLRP3 inflammasome.[3][5]
Core Mechanisms of Anti-inflammatory Action
This compound's anti-inflammatory activity is attributed to its ability to interfere with key signaling cascades that orchestrate the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappaB (NF-κB) pathway is a cornerstone of inflammatory signaling, controlling the expression of genes involved in inflammation, immunity, and cell survival.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins.[7] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex.[7][8] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process unmasks the nuclear localization signal on NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[1][7]
This compound has been shown to potently inhibit this pathway. Studies demonstrate that this compound suppresses both constitutively active and induced NF-κB signaling.[8][9] It achieves this by inhibiting the phosphorylation of IKK and the subsequent phosphorylation and degradation of IκBα.[9] This action prevents the nuclear translocation and accumulation of the p65 subunit, thereby down-regulating the expression of NF-κB target genes.[1][9]
References
- 1. Anti-inflammatory effect of this compound on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects against inflammation and metabolic disorder in mice through inhibition of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects against inflammation and metabolic disorder in mice through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 8. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exhibits in vitro and in vivo anticancer activities through inhibition of nuclear factor-кB signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pristimerin as a potential therapeutic agent for [specific disease]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pristimerin, a naturally occurring quinonemethide triterpenoid (B12794562) extracted from plants of the Celastraceae and Hippocrateaceae families, has emerged as a promising candidate in oncology research.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its potent anti-cancer properties across a spectrum of malignancies, including colorectal cancer (CRC).[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the therapeutic potential of this compound in the context of CRC. It is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
This compound exhibits a multi-faceted anti-cancer profile by inducing cell cycle arrest, apoptosis, and autophagy, while concurrently inhibiting tumor cell migration, invasion, and angiogenesis.[1][3][6] Its therapeutic efficacy is attributed to the modulation of numerous signaling pathways, including the NF-κB, PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin pathways, as well as the generation of reactive oxygen species (ROS).[1][2][7][8]
Key Anti-Cancer Mechanisms in Colorectal Cancer
Induction of Apoptosis
This compound is a potent inducer of apoptosis in CRC cells.[9][10] Treatment of CRC cell lines, such as HCT-116 and SW480, with this compound leads to a dose-dependent increase in apoptotic cell death.[9][10] This is characterized by the loss of mitochondrial membrane potential, activation of caspases (caspase-3, -7, and -8), and cleavage of poly ADP ribose polymerase (PARP).[9][10] Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[9]
Cell Cycle Arrest
The anti-proliferative effect of this compound in CRC cells is also attributed to its ability to induce cell cycle arrest at the G1 phase.[1][10] This is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6), and a concomitant upregulation of the CDK inhibitor p21.[10]
Inhibition of Metastasis
This compound has been shown to inhibit the invasion and migration of CRC cells, key processes in metastasis.[1] This is achieved, in part, through the downregulation of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are crucial for the degradation of the extracellular matrix.[2]
Core Signaling Pathways Modulated by this compound in Colorectal Cancer
This compound's anti-cancer effects in CRC are mediated through the modulation of several critical signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappaB (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in CRC. This compound has been shown to inhibit the constitutive and TNF-α-induced NF-κB pathway in CRC cells.[1][6] It achieves this by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][6]
References
- 1. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 3. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential and Molecular Targets of this compound in Human Malignancies [mdpi.com]
- 5. [PDF] Anticancer Potential and Molecular Targets of this compound in Human Malignancies | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. bslonline.org [bslonline.org]
- 10. This compound demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Pristimerin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin (B1678111) is a naturally occurring quinonemethide triterpenoid (B12794562) compound isolated from plants of the Celastraceae and Hippocrateaceae families.[1][2] Traditionally used in folk medicine for its anti-inflammatory properties, recent scientific investigation has unveiled its potent cytotoxic and anti-proliferative activities across a wide range of cancer cell lines.[3][4] This has positioned this compound as a promising candidate for further development as an anti-cancer therapeutic.
This technical guide provides a comprehensive overview of the early-stage research into this compound's cytotoxicity. It details the molecular mechanisms of action, summarizes quantitative data from various studies, provides standardized protocols for key experimental assays, and visualizes the complex signaling pathways involved.
Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its anti-cancer effects through a multi-targeted approach, influencing several critical cellular processes including apoptosis, cell cycle progression, and pro-survival signaling pathways.[1][5]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism of this compound's cytotoxicity.[5] Research indicates that this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, as well as inducing endoplasmic reticulum (ER) stress-mediated apoptosis.[1][6]
-
Intrinsic & Extrinsic Pathways : this compound treatment leads to the activation of initiator caspases-8 and -9, and the executioner caspase-3.[1] Activated caspase-3 subsequently cleaves poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6] The compound also modulates the Bcl-2 family of proteins, downregulating anti-apoptotic members like Bcl-2 and survivin.[3][7] This disruption of mitochondrial membrane potential triggers the release of cytochrome c, a key event in the intrinsic pathway.[3]
-
ER Stress Pathway : In some cancer cells, this compound has been shown to induce ER stress, leading to the cleavage and activation of caspase-4, which can, in turn, activate the caspase-9 and -3 cascade.[1]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily in the G1 phase.[5][8] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin E, and cyclin-dependent kinases (CDK2, CDK4, CDK6).[1][6] Concurrently, this compound can upregulate CDK inhibitors like p21 and p27, which further halts cell cycle progression.[9]
Inhibition of Pro-Survival Signaling Pathways
This compound disrupts several signaling pathways that are crucial for cancer cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway : Numerous studies have demonstrated that this compound inhibits the PI3K/Akt signaling pathway by reducing the phosphorylation of Akt.[1][7] This deactivation prevents the downstream activation of mTOR and its targets (p-S6K1, p-4E-BP1), as well as other factors like FoxO3a and NF-κB, leading to reduced cell growth and survival.[1][3][10]
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is also modulated by this compound. It has been reported to increase the phosphorylation and activation of pro-apoptotic JNK and p38 kinases while decreasing the levels of pro-proliferative p-ERK.[1][6] The activation of the JNK pathway appears to be a significant contributor to this compound-induced cell death.[1][5]
-
NF-κB Pathway : this compound is a potent inhibitor of the NF-κB signaling pathway.[4] This is often achieved through the inhibition of proteasome activity, which prevents the degradation of IκBα, the natural inhibitor of NF-κB.[2][11] The resulting accumulation of IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation, survival, and proliferation.[4][5]
Other Mechanisms
-
Proteasome Inhibition : The proteasome is a primary target of this compound.[2] It potently inhibits the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and proteasome targets like IκB-α and p27, which contributes to apoptosis and cell cycle arrest.[1][2]
-
ROS Generation : this compound treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[12][13] This oxidative stress can trigger mitochondrial dysfunction and activate stress-related signaling cascades like the JNK pathway, ultimately contributing to apoptotic cell death.[5][7]
-
Inhibition of Telomerase Activity : In prostate cancer cells, this compound has been shown to inhibit telomerase activity by downregulating the expression of its catalytic subunit, hTERT.[7][11]
Quantitative Data on this compound Cytotoxicity
The cytotoxic efficacy of this compound has been quantified in numerous studies across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Treatment Duration (h) | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| Fibrosarcoma | HT1080 | 24 | 0.16 | [14] |
| Fibrosarcoma | HT1080 | 48 | 0.13 | [14] |
| Breast Cancer | MDA-MB-231 | 24 | 0.5 - 0.6 | [14] |
| Breast Cancer | MCF-10A | 24 | 1.4 - 1.6 | [14] |
| Lung Cancer | A549 | 72 | 0.4 - 0.6 | [14] |
| Liver Cancer | HepG2, Hep3B | 72 | 0.4 - 0.6 | [14] |
| Osteosarcoma | MNNG | 24 | 0.8 - 0.9 | [14] |
| Osteosarcoma | 143B | 24 | 0.5 - 0.6 | [14] |
| Prostate Cancer | PC-3 | 72 | ~1.25 | [15] |
| Prostate Cancer | LNCaP | 72 | ~1.25 | [11][15] |
| Pancreatic Cancer | MiaPaCa-2 | 72 | < 0.625 | [3] |
| Pancreatic Cancer | Panc-1 | 72 | ~1.0 | [3] |
| Ovarian Cancer | OVCAR-5 | 48-72 | ~1.25 | [16] |
| Ovarian Cancer | MDAH-2774 | 48-72 | ~1.25 | [16] |
| Proteasome | Rabbit 20S | N/A | 2.2 | [2] |
| Proteasome | Human 26S | N/A | 3.0 |[2] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Assay Method | Reference(s) |
|---|---|---|---|---|---|
| MiaPaCa-2 | 0.625 | 20 | 32% | Annexin V-FITC | [3] |
| MiaPaCa-2 | 5.0 | 20 | 61% | Annexin V-FITC | [3] |
| Panc-1 | 0.625 | 20 | 25% | Annexin V-FITC | [3] |
| Panc-1 | 5.0 | 20 | 57% | Annexin V-FITC |[3] |
Key Experimental Protocols
The following sections detail standardized methodologies for assessing the cytotoxic effects of this compound.
Cell Viability Assessment (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.[17]
Protocol:
-
Cell Seeding : Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment : Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).[15]
-
Reagent Addition : Add 10-20 µL of MTT (final concentration 0.5 mg/mL) or MTS solution to each well.[17][18]
-
Incubation : Incubate the plate for 1-4 hours at 37°C.[17]
-
Solubilization (MTT only) : If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading : Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[18]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes (late apoptotic/necrotic cells).[19]
Protocol:
-
Cell Treatment : Treat 1-5 x 10⁵ cells with this compound for the desired duration to induce apoptosis.[19]
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge and wash the cell pellet once with cold 1X PBS.[19]
-
Resuspension : Resuspend cells in 100 µL of 1X Binding Buffer per sample.[19][21]
-
Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[19]
-
Incubation : Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.[19][21]
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analysis : Analyze the samples by flow cytometry immediately (within 1 hour).[19]
-
Healthy cells : Annexin V-negative / PI-negative
-
Early apoptotic cells : Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells : Annexin V-positive / PI-positive
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect changes in the expression or post-translational modification (e.g., cleavage, phosphorylation) of specific proteins involved in apoptosis and cell signaling.[22][23]
Protocol:
-
Protein Extraction : Treat cells with this compound, then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE : Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved PARP, p-Akt, total Akt, β-actin).[22][24]
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection : Add an HRP substrate (e.g., ECL) that produces a chemiluminescent signal upon reaction with HRP.
-
Imaging : Capture the signal using a digital imaging system or X-ray film. The intensity of the bands corresponds to the amount of target protein.
Conclusion and Future Directions
Early-stage research has firmly established this compound as a potent cytotoxic agent with significant anti-cancer potential.[1][5] Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple critical signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, underscores its multi-targeted efficacy.[10] The primary mechanism often involves the direct inhibition of the proteasome, leading to cascading downstream effects.[2]
While the in vitro and preclinical in vivo data are promising, a significant obstacle remains the absence of human clinical trials.[1] Future research must focus on bridging this gap by conducting comprehensive pharmacokinetic and toxicological studies to ensure its safety and efficacy in humans. Furthermore, exploring synergistic combinations of this compound with existing chemotherapeutic drugs could enhance therapeutic outcomes and potentially overcome drug resistance.[1][11] Continued investigation into its complex mechanisms will be crucial for its successful translation into a clinically viable anti-cancer therapy.
References
- 1. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis by targeting the proteasome in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Potential and Molecular Targets of this compound in Human Malignancies [mdpi.com]
- 6. This compound induces apoptosis of oral squamous cell carcinoma cells via G1 phase arrest and MAPK/Erk1/2 and Akt signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 8. This compound demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dovepress.com [dovepress.com]
- 11. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. This compound exhibits anti-cancer activity by inducing ER stress and AKT/GSK3β pathway through increasing intracellular ROS production in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Ubiquitin-proteasomal degradation of antiapoptotic survivin facilitates induction of apoptosis in prostate cancer cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. kumc.edu [kumc.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
Pristimerin: A Comprehensive Review of its Biological Activities for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid (B12794562) isolated from plants of the Celastraceae and Hippocrateaceae families, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] Traditionally used in Chinese medicine, modern research has illuminated its potential as a therapeutic agent, particularly in the fields of oncology and inflammation.[1] This technical guide provides a comprehensive literature review of the biological activities of this compound, with a focus on its molecular mechanisms, quantitative data, and detailed experimental methodologies to support further research and drug development efforts.
Anticancer Activity
This compound exhibits broad-spectrum anticancer effects against a wide range of human malignancies, including but not limited to, breast, prostate, colorectal, pancreatic, lung, and ovarian cancers, as well as glioma and leukemia.[2][3] Its anticancer activity is multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy, as well as the inhibition of cancer cell proliferation, migration, invasion, and angiogenesis.[1][4]
Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines
The cytotoxic effects of this compound have been quantified across numerous cancer cell lines, with IC50 values typically falling in the low micromolar to nanomolar range. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Prostate Cancer | LNCaP | 72 | 1.25 (55% cell death) | [2][3] |
| PC-3 | 72 | 1.25 (47% cell death) | [2][3] | |
| Breast Cancer | SKBR3 | 24 | 2.40 | [2][3] |
| Colorectal Cancer | HCT-116 | 72 | 1.11 | [2][3] |
| HCT-116 | 48 | 1.22 | [2][3] | |
| SW-620 | 48 | 1.04 | [2][3] | |
| COLO-205 | 48 | 0.84 | [2][3] | |
| Hepatocellular Carcinoma | HepG2 | 72 | 1.44 | [2][3] |
| HepG2 | 72 | 1.70 | [3] | |
| Huh7 | 72 | 0.68 | [3] | |
| Hep3B | 72 | 0.85 | [3] | |
| Pancreatic Cancer | BxPC-3 | 24 | 0.66 | [2][3] |
| PANC-1 | 24 | 0.97 | [2][3] | |
| AsPC-1 | 24 | 0.13 | [2][3] | |
| BxPC-3 | 48 | 0.28 | [2][3] | |
| PANC-1 | 48 | 0.34 | [2][3] | |
| AsPC-1 | 48 | 0.38 | [2][3] | |
| BxPC-3 | 72 | 0.19 | [2][3] | |
| PANC-1 | 72 | 0.26 | [2][3] | |
| AsPC-1 | 72 | 0.30 | [2][3] | |
| Glioma | U251 | 6 | 4.5 | [2][3] |
| U87 | 6 | 5.0 | [2][3] | |
| Leukemia | HL-60 | 72 | 0.61 | [2][3] |
| K562 | 72 | 1.49 | [2][3] | |
| KBM5 | 72 | 0.199 | [3] | |
| KBM5-T315I | 72 | 0.135 | [3] | |
| K562 | 72 | 0.450 | [3] | |
| Ovarian Carcinoma | OVCAR-5 | 72 | 1.25 (44% cell death) | [2] |
| MDAH-2774 | 72 | 1.25 (28% cell death) | [2] | |
| SK-OV-3 | 72 | 2.5 (36% cell death) | [2] | |
| OVCAR-3 | 72 | 2.5 (27% cell death) | [2] | |
| Osteosarcoma | MNNG | 24 | 0.80 | [2] |
| 143B | 24 | 0.54 | [2] | |
| MNNG | 48 | 0.39 | [2] | |
| 143B | 48 | 0.31 | [2] | |
| MNNG | 72 | 0.32 | [2] | |
| 143B | 72 | 0.29 | [2] | |
| Oral Cancer | KB | 72 | 0.54 | [2] |
| KBv200 | 72 | 0.52 | [2] | |
| CAL-27 | 72 | 0.70 | [2] | |
| SCC-25 | 72 | 0.73 | [2] | |
| Esophageal Squamous Cell Carcinoma | EC9706 | 72 | 1.98 | [2] |
| EC109 | 72 | 1.76 | [2] | |
| KYSE30 | 72 | 1.13 | [2] | |
| Non-Small Cell Lung Cancer | H1299 | Not Specified | 2.2 ± 0.34 | [5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating a complex network of intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.[1] this compound is a potent inhibitor of the NF-κB signaling pathway.[1] It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes involved in cell survival (e.g., Bcl-2, Bcl-xL, survivin), proliferation (e.g., cyclin D1), inflammation (e.g., COX-2), and angiogenesis (e.g., VEGF).[1] Specifically, this compound has been demonstrated to inhibit the activation of IKKα/β, the kinases responsible for IκBα phosphorylation.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[3][6] this compound has been shown to effectively suppress this pathway by inhibiting the phosphorylation of key components.[1][3] It downregulates the phosphorylation of Akt at Serine 473 (p-Akt Ser473) and its downstream target mTOR at Serine 2448 (p-mTOR Ser2448).[7][8][9] The inhibition of mTOR, in turn, leads to the dephosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in the inhibition of protein synthesis and cell growth.[1]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[1] The effect of this compound on the MAPK pathway appears to be cell-type dependent. In some cancer cells, such as breast cancer and chronic myelogenous leukemia cells, this compound has been reported to increase the phosphorylation of JNK and p38, while decreasing the phosphorylation of ERK.[1] The activation of the pro-apoptotic JNK and p38 pathways, coupled with the inhibition of the pro-proliferative ERK pathway, contributes to this compound's anticancer activity.
Caption: this compound modulates the MAPK signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its aberrant activation is implicated in the development of several cancers, particularly colorectal cancer.[10] this compound has been shown to suppress the Wnt/β-catenin pathway by inhibiting the phosphorylation of the LRP6 co-receptor, a key event in the activation of this pathway.[11][12] This leads to the stabilization of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1), promoting the phosphorylation and subsequent proteasomal degradation of β-catenin. As a result, the nuclear translocation of β-catenin and the transcription of Wnt target genes, such as c-Myc and cyclin D1, are inhibited.[10][13]
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Other Important Biological Activities
Beyond its direct effects on cancer cell signaling, this compound exhibits several other biological activities that contribute to its overall therapeutic potential.
Induction of Reactive Oxygen Species (ROS)
This compound has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells.[4][14] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and ultimately triggering apoptotic cell death.[14] The induction of ROS by this compound is often linked to the activation of pro-apoptotic signaling pathways, such as the JNK pathway.[4]
Proteasome Inhibition
The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins and plays a critical role in regulating various cellular processes, including the cell cycle and apoptosis. This compound has been identified as a proteasome inhibitor.[15] By inhibiting proteasomal activity, this compound can lead to the accumulation of misfolded or damaged proteins, as well as the stabilization of key regulatory proteins, such as tumor suppressors, thereby contributing to its anticancer effects.[15] Inhibition of the proteasome can also sensitize cancer cells to other chemotherapeutic agents.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound possesses potent anti-inflammatory activity.[13][16] It has been shown to suppress the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][13][16] The anti-inflammatory effects of this compound are largely attributed to its inhibition of the NF-κB signaling pathway.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).[17]
-
Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method utilizes the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Culture and treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing, and incubate at -20°C for at least 2 hours or overnight.[4]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[2][4][14]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the DNA content by flow cytometry. The PI fluorescence is typically measured in the FL2 or FL3 channel on a linear scale.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Plate cells in a 6-well plate or a 96-well black plate and allow them to attach.
-
Wash the cells with serum-free medium or PBS.
-
Load the cells with 5-10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess DCFH-DA.
-
Treat the cells with this compound at the desired concentrations.
-
Measure the fluorescence intensity of DCF using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry (FL1 channel).
Western Blot Analysis for Signaling Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-IKK, IκBα, p-p65, p-Akt, p-mTOR, p-ERK, p-JNK, p-p38, β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control such as β-actin or GAPDH.
Conclusion
This compound is a promising natural compound with a remarkable breadth of biological activities, most notably its potent anticancer and anti-inflammatory effects. Its ability to modulate multiple key signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK, underscores its potential as a multi-targeted therapeutic agent. The comprehensive data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and accelerate its development as a novel drug candidate for the treatment of cancer and inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in humans.
References
- 1. e-century.us [e-century.us]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Relationship between LRP6 and Wnt/β-Catenin Pathway in Colorectal and Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of post-translational modifications in β-catenin and LRP6 inhibits Wnt signaling pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses colorectal cancer through inhibiting inflammatory responses and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. helsinki.fi [helsinki.fi]
- 15. Ubiquitin-proteasomal degradation of antiapoptotic survivin facilitates induction of apoptosis in prostate cancer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. kumc.edu [kumc.edu]
Pristimerin: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid (B12794562), has garnered significant attention within the scientific community for its potent anti-cancer, anti-inflammatory, and other pharmacological properties. First isolated in the mid-20th century, research into its complex structure and diverse mechanisms of action has progressively unveiled its potential as a multi-targeted therapeutic agent. This technical guide provides an in-depth overview of the discovery and history of this compound, its isolation and synthesis, and its intricate interactions with various cellular signaling pathways. Quantitative data from numerous preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Discovery and History
This compound was first isolated in 1951 by Bhatnagar and Divekar from the root bark of Pristimera indica (formerly known as Celastrus paniculatus) and P. grahami, plants belonging to the Celastraceae family.[1] Its molecular structure was subsequently elucidated in 1954.[1] These plants have a long history of use in traditional medicine, particularly in Ayurveda, for treating a variety of ailments, which spurred scientific interest in their chemical constituents. This compound is also found in other species of the Celastraceae and Hippocrateaceae families.[1]
Chemically, this compound is identified as 20α-3-hydroxy-2-oxo-24-nor-friedela-1(10),3,5,7-tetraen-carboxylic acid-29-methylester, with the molecular formula C₃₀H₄₀O₄. It is a derivative of celastrol (B190767), another well-known triterpenoid from the same plant family. The initial discovery and structural characterization of this compound laid the foundation for decades of research into its biological activities and therapeutic potential.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values and other quantitative data from various preclinical studies.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Prostate Cancer | LNCaP | 72 | 1.25 (55% cell death) | [1] |
| PC-3 | 72 | 1.25 (47% cell death) | [1] | |
| Breast Cancer | SKBR3 | 24 | 2.40 | [1] |
| Colorectal Cancer | HCT-116 | 72 | 1.11 | [1] |
| HCT-116 | 48 | 1.22 | [1] | |
| SW-620 | 48 | 1.04 | [1] | |
| COLO-205 | 48 | 0.84 | [1] | |
| Hepatocellular Carcinoma | HepG2 | 72 | 1.44 | [1] |
| HepG2 | 72 | 1.70 | [1] | |
| Huh7 | 72 | 0.68 | [1] | |
| Hep3B | 72 | 0.85 | [1] | |
| Pancreatic Cancer | BxPC-3 | 24 | 0.66 | [1] |
| PANC-1 | 24 | 0.97 | [1] | |
| AsPC-1 | 24 | 0.13 | [1] | |
| BxPC-3 | 48 | 0.28 | [1] | |
| PANC-1 | 48 | 0.34 | [1] | |
| AsPC-1 | 48 | 0.38 | [1] | |
| BxPC-3 | 72 | 0.19 | [1] | |
| PANC-1 | 72 | 0.26 | [1] | |
| AsPC-1 | 72 | 0.30 | [1] | |
| Glioma | U251 | 6 | 4.5 | [1] |
| U87 | 6 | 5.0 | [1] | |
| Leukemia | HL-60 | 72 | 0.61 | [1] |
| K562 | 72 | 1.49 | [1] | |
| KBM5 | 72 | 0.199 | [1] | |
| KBM5-T315I | 72 | 0.135 | [1] | |
| K562 | 72 | 0.450 | [1] | |
| Ovarian Carcinoma | OVCAR-5 | 72 | 1.25 (44% cell death) | [1] |
| MDAH-2774 | 72 | 1.25 (28% cell death) | [1] | |
| SK-OV-3 | 72 | 2.5 (36% cell death) | [1] | |
| OVCAR-3 | 72 | 2.5 (27% cell death) | [1] |
Table 2: Preclinical In Vivo Studies of this compound
| Cancer Model | Animal Model | This compound Dosage | Outcome | Reference |
| Xenograft Human Breast Cancer | Mouse | 3 mg/kg every other day | Significantly reduced tumor volume and weight. | [1] |
| Colorectal Cancer Xenograft | Mouse | Not specified | Inhibited tumor growth. | [2] |
Experimental Protocols
Isolation of this compound from Mortonia greggii (Celastraceae)
This protocol describes the optimized solid-liquid extraction of this compound from the root tissue of Mortonia greggii.
Materials and Reagents:
-
Dried and ground root bark of Mortonia greggii
-
Size-exclusion chromatography (SEC) column
-
Sephadex LH-20
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Extraction:
-
Mix the ground root bark with ethanol at a ratio of 0.5 g of plant material to 1 mL of solvent.
-
Agitate the mixture at 200 rpm for 30 minutes at 49.7°C.
-
Separate the solid material by filtration. The liquid phase is the crude extract.
-
-
Purification:
-
Concentrate the crude extract using a rotary evaporator.
-
Apply the concentrated extract to a Sephadex LH-20 size-exclusion chromatography column.
-
Elute the column with an appropriate solvent system to separate the fractions.
-
Collect the fractions and analyze for this compound content and purity using HPLC.
-
Fractions with high purity can be pooled and further concentrated to yield purified this compound. This method has been reported to yield an enriched fraction containing 245.6 mg of this compound from 100 g of root bark.[3]
-
Synthesis of this compound
The total synthesis of this compound is a complex multi-step process that has been a significant challenge for synthetic chemists. While the total synthesis of the related compound celastrol has been achieved, a complete and efficient total synthesis of this compound has not been widely reported in the literature.[4] Research has focused on semi-synthetic modifications of this compound or related natural products. One study detailed attempts to synthesize a trimeric derivative of this compound, which involved a multi-step route including an Sₙ2 reaction and the use of protecting groups, but ultimately, the transesterification of this compound proved to be challenging.[5]
Annexin V Apoptosis Assay
This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials and Reagents:
-
Cells of interest
-
This compound solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
After treatment, harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
NF-κB Luciferase Reporter Assay
This protocol describes a method to quantify the effect of this compound on the transcriptional activity of NF-κB using a luciferase reporter gene.
Materials and Reagents:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound solution
-
Inducing agent for NF-κB activation (e.g., TNF-α)
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound for a designated time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a specific duration. Include appropriate controls (untreated, vehicle-treated, and activator-only).
-
-
Cell Lysis:
-
After treatment, wash the cells with PBS and then add cell lysis buffer to each well.
-
Incubate for a period to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Add the luciferase assay reagent (substrate) to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the transcriptional activity of NF-κB.[10][11][12][13][14]
-
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by modulating a multitude of cellular signaling pathways, making it a promising multi-targeted agent. Its primary mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation and angiogenesis.
Inhibition of NF-κB Signaling Pathway
A key and well-documented mechanism of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[2] This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cells.[17] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the activation of caspases (caspase-3, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[17]
References
- 1. This compound, a Triterpenoid, Inhibits Tumor Angiogenesis by Targeting VEGFR2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits in vitro and in vivo anticancer activities through inhibition of nuclear factor-кB signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. med.emory.edu [med.emory.edu]
- 15. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 16. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
The Effect of Pristimerin on Gene Expression in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid (B12794562) derived from plants of the Celastraceae and Hippocrateaceae families, has garnered significant attention for its potent anti-cancer properties.[1][2] Extensive research has demonstrated its ability to inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and suppress metastasis across a wide range of cancer types, including prostate, breast, colorectal, pancreatic, and lung cancers.[1][3] The anti-neoplastic activity of this compound is attributed to its capacity to modulate a complex network of intracellular signaling pathways, thereby altering the expression of critical genes involved in tumorigenesis.[2]
This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on gene expression in tumor cells. It summarizes key quantitative data, details common experimental protocols, and visualizes the affected signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Data Presentation: Cytotoxicity of this compound
This compound exhibits potent cytotoxic effects against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary depending on the cancer type and the duration of treatment. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cancer Type | Cell Line | Treatment Duration (hours) | IC50 Value (µM) | Reference |
| Prostate Cancer | LNCaP | 72 | ~1.25 (55% cell death) | [1] |
| PC-3 | 72 | ~1.25 (47% cell death) | [1] | |
| Breast Cancer | SKBR3 | 24 | 2.40 | [1] |
| MDA-MB-231 | 24 | 0.5 - 0.6 | [4] | |
| Colorectal Cancer | HCT-116 | 72 | 1.11 | [1] |
| HCT-116 | 48 | 1.22 | [1] | |
| SW-620 | 48 | 1.04 | [1] | |
| COLO-205 | 48 | 0.84 | [1] | |
| Pancreatic Cancer | BxPC-3 | 24 | 0.66 | [1] |
| PANC-1 | 24 | 0.97 | [1] | |
| AsPC-1 | 24 | 0.13 | [1] | |
| Glioma | U251 | 6 | 4.5 | [1] |
| U87 | 6 | 5.0 | [1] | |
| Leukemia | HL-60 | 72 | 0.61 | [1] |
| K562 | 72 | 1.49 | [1] | |
| Fibrosarcoma | HT1080 | 24 | 0.16 | [4] |
| HT1080 | 48 | 0.13 | [4] | |
| Lung Cancer | H1299 | Not Specified | 2.2 ± 0.34 | [5] |
Core Signaling Pathways and Gene Expression Modulation
This compound exerts its influence by targeting several critical signaling pathways that are often dysregulated in cancer. This modulation leads to significant changes in the expression of downstream target genes, culminating in the inhibition of cancer cell growth and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[6] In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy. This compound is a potent inhibitor of the NF-κB pathway.[2] It has been shown to prevent the translocation of the p65 subunit to the nucleus, thereby inhibiting the transcription of numerous NF-κB target genes.[2]
Key Gene Expression Changes:
-
Downregulation of Anti-Apoptotic Genes: this compound treatment leads to the decreased expression of Bcl-2, Bcl-xL, survivin, and c-IAP1.[1][4]
-
Downregulation of Proliferation-Associated Genes: The expression of key cell cycle regulators like Cyclin D1 and oncogenes like c-Myc is suppressed.[4]
-
Downregulation of Angiogenesis and Metastasis Genes: Expression of VEGF and MMP9 is reduced.[1][4]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. This compound has been shown to effectively suppress this pathway at multiple levels.[1][4]
Key Gene Expression Changes:
-
Inhibition of Akt and mTOR phosphorylation: This leads to decreased activity of downstream effectors like S6K1 and 4E-BP1.[1]
-
Modulation of FOXO3a targets: this compound treatment decreases the expression of FOXO3a-regulated genes such as Cyclin D1 and Bcl-xL.[7]
-
Upregulation of CDK inhibitors: The expression of p21 and p27 is increased, contributing to cell cycle arrest.[8]
-
Downregulation of Anti-Apoptotic Proteins: The expression of Bcl-2 is reduced.[7]
Reactive Oxygen Species (ROS) and MAPK Pathway
This compound treatment has been shown to induce the generation of Reactive Oxygen Species (ROS) within tumor cells.[1] Elevated ROS levels can act as a double-edged sword; while they can promote cancer through DNA damage, excessively high levels can trigger apoptotic cell death. This compound appears to leverage this by increasing ROS to cytotoxic levels, which in turn activates stress-related signaling pathways like the c-Jun N-terminal kinase (JNK) pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[2]
Key Gene Expression Changes:
-
Upregulation of Pro-Apoptotic Proteins: Activation of the ROS/JNK pathway leads to increased expression of proteins like Bax and Bim.[1]
-
Downregulation of Anti-Apoptotic Proteins: The expression of Bcl-2 and Bcl-xL is often reduced.[1]
-
Activation of Caspases: The apoptotic cascade is initiated, leading to the cleavage of PARP.[1]
Experimental Protocols
This section outlines common methodologies used to investigate the effects of this compound on tumor cells.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines such as prostate (LNCaP, PC-3), pancreatic (MiaPaCa-2, Panc-1), and colorectal (HCT-116) are commonly used.[1][8] Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-20 mM) and stored at -20°C. For experiments, the stock solution is diluted to the desired final concentrations in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5x10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0 to 10 µM) for specific time periods (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate them based on molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Cyclin D1, anti-p-Akt, anti-β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system. β-actin is commonly used as a loading control to normalize protein levels.
-
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of specific genes.
-
Procedure:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a reagent like TRIzol or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers (e.g., for Bcl-2, Cyclin D1), and a fluorescent dye like SYBR Green.
-
Analysis: The amplification of the target gene is monitored in real-time. The relative expression of the target gene is calculated using the 2^-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.
-
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[5]
-
References
- 1. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential and Molecular Targets of this compound in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces caspase-dependent apoptosis in MDA-MB-231 cells via direct effects on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis in Prostate Cancer Cells by Down-regulating Bcl-2 through ROS-dependent Ubiquitin-proteasomal Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pristimerin In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin, a naturally occurring quinonemethide triterpenoid, has garnered significant attention in oncological research for its potent anti-cancer properties. It demonstrates cytotoxic effects across a spectrum of cancer cell lines by modulating various cellular processes including cell cycle progression, apoptosis, and autophagy.[1][2] Accurate assessment of its impact on cell viability is a critical first step in evaluating its therapeutic potential. This document provides detailed protocols for assessing the in vitro efficacy of this compound using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). These assays quantify cell viability by measuring the metabolic activity of cells.[3][4]
Principle of the Assays
Both MTT and MTS assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan (B1609692) product.[3][5]
-
MTT Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[6] A solubilization agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is required to dissolve the formazan crystals before measuring the absorbance.
-
MTS Assay: The MTS tetrazolium compound is reduced by cellular dehydrogenases to a soluble formazan.[5][7] This assay is generally considered faster as it does not require a solubilization step.[5]
The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of this compound's cytotoxic effects.[4][7]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays. These values highlight the dose-dependent cytotoxic activity of this compound.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| HT1080 | Fibrosarcoma | Not Specified | 24 | 0.16 ± 0.01 |
| 48 | 0.13 ± 0.01 | |||
| aHDF (normal) | Dermal Fibroblast | Not Specified | 24 | 0.59 ± 0.04 |
| 48 | 0.32 ± 0.02 | |||
| MDA-MB-231 | Breast Cancer | Not Specified | 24 | 0.5 - 0.6 |
| 48 | 0.4 - 0.6 | |||
| MCF-10A (normal) | Breast Epithelial | Not Specified | 24 | 1.4 - 1.6 |
| 48 | 1.0 - 1.2 | |||
| A549 | Lung Carcinoma | Not Specified | 72 | 0.4 - 0.6 |
| HepG2 | Liver Cancer | Not Specified | 72 | 0.4 - 0.6 |
| Hep3B | Liver Cancer | Not Specified | 72 | 0.4 - 0.6 |
| MNNG | Osteosarcoma | Not Specified | 24 | 0.8 - 0.9 |
| 48 | 0.3 - 0.4 | |||
| 143B | Osteosarcoma | Not Specified | 24 | 0.5 - 0.6 |
| 48 | 0.3 - 0.4 | |||
| MiaPaCa-2 | Pancreatic Cancer | MTS | 72 | ~1.25 |
| Panc-1 | Pancreatic Cancer | MTS | 72 | ~2.5 |
| Hec50 | Endometrial Cancer | Not Specified | Not Specified | < 1 |
| KLE | Endometrial Cancer | Not Specified | Not Specified | < 1 |
Data compiled from multiple sources.[8][9][10] Note that assay types were not always specified in the source material.
Experimental Protocols
Below are detailed protocols for performing MTT and MTS assays to determine the effect of this compound on cell viability.
MTT Assay Protocol
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (appropriate for the cell line)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[11]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
MTS Assay Protocol
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTS reagent (pre-mixed with an electron coupling agent like PES)[12]
-
Cell culture medium (appropriate for the cell line)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, add 100 µL of the medium containing various concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[12][13]
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[7][12]
-
Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound's effect on cell viability using MTT or MTS assays.
This compound's Impact on Pro-Survival Signaling Pathways
This compound has been shown to inhibit several key signaling pathways that are often dysregulated in cancer, leading to decreased cell proliferation and survival.[1][14]
Caption: this compound inhibits key pro-survival signaling pathways in cancer cells.
Conclusion
The MTT and MTS assays are robust and reliable methods for quantifying the cytotoxic effects of this compound in vitro. The provided protocols and data serve as a comprehensive resource for researchers investigating the anti-cancer properties of this promising natural compound. Understanding the impact of this compound on cell viability is fundamental to its continued development as a potential therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 8. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Detection in Pristimerin-Treated Cells using Annexin V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and detecting apoptosis induced by Pristimerin (B1678111), a promising natural triterpenoid (B12794562) compound, using the Annexin V assay. Detailed protocols for cell treatment and apoptosis detection are provided to ensure reliable and reproducible results.
Introduction to this compound-Induced Apoptosis
This compound, a quinonemethide triterpenoid extracted from plants of the Celastraceae and Hippocrateaceae families, has demonstrated potent anti-cancer activities across a wide range of human tumors.[1][2] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through multiple signaling pathways.[2][3] Understanding the intricacies of this compound-induced apoptosis is crucial for its development as a potential therapeutic agent.
This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Key molecular events include the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins to favor a pro-apoptotic state, activation of caspases, and the inhibition of pro-survival signaling pathways such as PI3K/Akt/mTOR and NF-κB.[4][5]
Quantitative Analysis of this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key data points for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time (h) | IC50 Value (µM) | Reference |
| Pancreatic Cancer | BxPC-3 | 48 | 0.28 | [1] |
| PANC-1 | 48 | 0.34 | [1] | |
| AsPC-1 | 48 | 0.38 | [1] | |
| Breast Cancer | MDA-MB-231 | 48 | 0.4-0.6 | [6] |
| SKBR3 | 24 | 2.40 | [1] | |
| Prostate Cancer | LNCaP | 72 | ~1.25 (55% death) | [1] |
| PC-3 | 72 | ~1.25 (47% death) | [1] | |
| Colorectal Cancer | HCT-116 | 48 | 1.22 | [1] |
| SW-620 | 48 | 1.04 | [1] | |
| COLO-205 | 48 | 0.84 | [1] | |
| Glioma | U87 | 6 | 5.0 | [1] |
| U251 | 6 | 4.5 | [1] | |
| Lung Cancer (NSCLC) | H1299 | - | 2.2 ± 0.34 | [7] |
| Fibrosarcoma | HT1080 | 24 | 0.16 | [6] |
| 48 | 0.13 | [6] |
Table 2: Dose-Dependent Induction of Apoptosis by this compound (Annexin V Assay)
| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |
| Pancreatic Cancer (BxPC-3) | 0.2 | 48 | 17.5 | [8] |
| 0.4 | 48 | 38.6 | [8] | |
| 0.6 | 48 | 74.1 | [8] | |
| Pancreatic Cancer (PANC-1) | 0.2 | 48 | 18.7 | [8] |
| 0.4 | 48 | 29.3 | [8] | |
| 0.6 | 48 | 49.8 | [8] | |
| Pancreatic Cancer (AsPC-1) | 0.2 | 48 | 24.5 | [8] |
| 0.4 | 48 | 34.7 | [8] | |
| 0.6 | 48 | 52.9 | [8] | |
| Pancreatic Cancer (MiaPaCa-2) | 0.625 | 20 | 32 | [9] |
| 5 | 20 | 61 | [9] | |
| Pancreatic Cancer (Panc-1) | 0.625 | 20 | 25 | [9] |
| 5 | 20 | 57 | [9] | |
| Prostate Cancer (LNCaP) | 0.625 | 20 | 16 | [10] |
| 5 | 20 | 70 | [10] | |
| Prostate Cancer (PC-3) | 0.625 | 20 | 7 | [10] |
| 5 | 20 | 38 | [10] | |
| Glioma (U87) | 2 | 24 | 10.8 ± 0.7 | [11] |
| 4 | 24 | 19.7 ± 1.5 | [11] | |
| 8 | 24 | 25.5 ± 1.7 | [11] |
Table 3: Modulation of Key Apoptotic Proteins by this compound
| Protein | Effect of this compound | Cancer Type(s) | Reference(s) |
| Anti-Apoptotic | |||
| Bcl-2 | Downregulation | Pancreatic, Prostate, Colorectal | [4][8][10] |
| Bcl-xL | Downregulation | Pancreatic, Prostate | [8][10] |
| Pro-Apoptotic | |||
| Bax | Upregulation | Pancreatic, Colorectal | [4][8] |
| Caspases | |||
| Cleaved Caspase-3 | Upregulation/Activation | Pancreatic, Prostate, Glioma | [8][10][11] |
| Cleaved Caspase-8 | Upregulation/Activation | Pancreatic, Breast | [8][12] |
| Cleaved Caspase-9 | Upregulation/Activation | Pancreatic, Prostate | [8][10] |
| Other | |||
| Cleaved PARP | Upregulation | Pancreatic, Prostate, Breast | [8][10][12] |
Signaling Pathways of this compound-Induced Apoptosis
This compound orchestrates a multi-pronged attack on cancer cells, primarily by activating pro-apoptotic pathways while simultaneously inhibiting survival signals.
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow for Annexin V Apoptosis Detection
The following diagram outlines the key steps for assessing apoptosis in this compound-treated cells using Annexin V staining followed by flow cytometry.
Caption: Experimental workflow for Annexin V apoptosis assay.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest in appropriate culture flasks or plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO-treated) should always be included.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a general guideline; always refer to the manufacturer's instructions for the specific Annexin V apoptosis detection kit being used.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which contains detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and then neutralize the trypsin with complete medium.
-
Combine the collected medium (from the first step) with the trypsinized cells.
-
For suspension cells, simply collect the cells.
-
-
Centrifugation: Centrifuge the cell suspension at approximately 300 x g for 5-10 minutes at room temperature.[13]
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS.[13] Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour for optimal results.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to quantify changes in protein expression.[14]
These protocols and data provide a solid foundation for researchers to investigate the pro-apoptotic effects of this compound and can be adapted for various cancer cell models. The use of Annexin V staining is a reliable method for the early detection and quantification of apoptosis, providing valuable insights into the efficacy of this potential anti-cancer compound.
References
- 1. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound causes G1 arrest, induces apoptosis, and enhances the chemosensitivity to gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound induces apoptosis and autophagy via activation of ROS/ASK1/JNK pathway in human breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound induces apoptosis and inhibits proliferation, migration in H1299 Lung Cancer Cells [jcancer.org]
- 8. This compound Causes G1 Arrest, Induces Apoptosis, and Enhances the Chemosensitivity to Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis in Prostate Cancer Cells by Down-regulating Bcl-2 through ROS-dependent Ubiquitin-proteasomal Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The triterpenoid this compound induces U87 glioma cell apoptosis through reactive oxygen species-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Pristimerin's Effect on Cell Migration Using a Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a wound healing (scratch) assay to evaluate the inhibitory effects of Pristimerin on cell migration. This document includes an overview of this compound, detailed experimental protocols, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.
Introduction to this compound and Cell Migration
This compound, a naturally occurring quinonemethide triterpenoid, has garnered significant attention in cancer research for its potent anti-tumor properties.[1][2] It exhibits a wide range of pharmacological activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion.[1][3][4] Cell migration is a fundamental process involved in various physiological and pathological events, including embryonic development, immune response, and wound healing. In the context of cancer, aberrant cell migration is a hallmark of metastasis, the primary cause of cancer-related mortality. The wound healing assay is a simple and cost-effective in-vitro method to study collective cell migration and to screen for compounds that may inhibit this process.[5][6][7]
This compound has been shown to impede the migration and invasion of various cancer cells, including breast, colorectal, and prostate cancer cells.[8][9][10][11] Its mechanism of action involves the modulation of multiple signaling pathways that are crucial for cell motility. These include the PI3K/Akt, MAPK, and NF-κB pathways, among others.[1][3][4] By inhibiting these pathways, this compound can suppress the cellular machinery required for migration, such as the cytoskeleton, cell adhesion, and epithelial-mesenchymal transition (EMT).[1]
Experimental Protocols
Principle of the Wound Healing Assay
The wound healing assay, also known as the scratch assay, is based on creating a cell-free gap (a "wound" or "scratch") in a confluent monolayer of cultured cells.[5][7] The ability of the cells to migrate and close this gap over time is monitored and quantified. By comparing the rate of wound closure in the presence and absence of this compound, its effect on cell migration can be determined.[5]
Materials
Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
(Optional) Mitomycin C to inhibit cell proliferation
Equipment and Consumables:
-
Sterile tissue culture plates (e.g., 6-well or 12-well plates)[12]
-
Sterile pipette tips (e.g., p200 or p1000) or a specialized wound-making tool[5][13]
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)[6]
Methods
1. Cell Seeding: a. Culture the desired adherent cell line in appropriate growth medium until they reach 80-90% confluence. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells into 6-well or 12-well plates at a density that will allow them to form a confluent monolayer within 24-48 hours.[5][12] d. Incubate the plates at 37°C in a 5% CO2 incubator.
2. Creating the Scratch: a. Once the cells have formed a confluent monolayer, carefully aspirate the culture medium. b. Using a sterile p200 pipette tip, create a straight scratch down the center of the well. Apply consistent pressure to ensure a clean, cell-free area.[5] A cross-shaped scratch can also be made.[12] c. Gently wash the wells twice with sterile PBS to remove any detached cells and debris.[12]
3. Treatment with this compound: a. After washing, replace the PBS with fresh culture medium containing the desired concentrations of this compound. Include a vehicle-treated control group and an untreated control group. b. To distinguish between cell migration and proliferation, a proliferation inhibitor like Mitomycin C can be added to the medium.[14]
4. Imaging and Analysis: a. Immediately after adding the treatment medium (0-hour time point), capture images of the scratch in each well using an inverted microscope. Mark the specific location of the image acquisition to ensure the same field is imaged at subsequent time points. b. Return the plates to the incubator and capture images at regular intervals (e.g., 6, 12, 24, 48 hours) until the scratch in the control group is nearly closed.[12] c. Quantify the area or width of the scratch at each time point using image analysis software like ImageJ.[6] d. Calculate the percentage of wound closure or migration rate using the following formula:[6] % Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100
Data Presentation
The quantitative data from the wound healing assay should be summarized in a clear and structured table for easy comparison of the effects of different this compound concentrations over time.
Table 1: Effect of this compound on the Migration of MCF-7 Breast Cancer Cells
| Treatment | Concentration (µM) | Time (hours) | Wound Closure (%) |
| Control (Untreated) | 0 | 24 | ~95% |
| This compound | 1 | 24 | Significantly inhibited |
Note: Based on a study where MCF-7 cells were treated with 1 µM this compound, and the migratory potential was analyzed by a wound-healing assay.[15] A low dose of 0.1 µM was also tested.[16]
Table 2: Effect of this compound on the Migration of MH7A Rheumatoid Arthritis Synovial Cells
| Treatment | Concentration (µM) | Time (hours) | Relative Migration Rate |
| Control (TNF-α stimulated) | 0 | 24 | High |
| This compound | 0.5 | 24 | Reduced |
| This compound | 1 | 24 | Significantly Reduced |
| This compound | 2 | 24 | Strongly Reduced |
Note: Based on a study where artificial wounds were created in MH7A cells, which were then treated with this compound at concentrations of 0.5, 1, and 2 µM. The migrated distance was determined at 0, 12, and 24 hours.[17]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the wound healing assay.
This compound's Effect on the PI3K/Akt Signaling Pathway
Caption: this compound inhibits cell migration by targeting the PI3K/Akt signaling pathway.
References
- 1. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. Wound healing assay - Wikipedia [en.wikipedia.org]
- 8. This compound Inhibits Breast Cancer Cell Migration by Upregulating Regulator of G Protein Signaling 4 Expression [journal.waocp.org]
- 9. This compound inhibits breast cancer cell migration by up- regulating regulator of G protein signaling 4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 11. This compound inhibits proliferation, migration and invasion, and induces apoptosis in HCT-116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. 3.7. Wound Healing Assay [bio-protocol.org]
- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
Pristimerin's Impact on Cancer Cell Invasion: A Detailed Application Note and Protocol for Transwell Assays
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to utilizing the Transwell invasion assay for studying the inhibitory effects of Pristimerin, a promising natural compound, on cancer cell metastasis. We offer a detailed experimental protocol, a summary of quantitative data from relevant studies, and visual representations of the experimental workflow and associated signaling pathways.
Introduction to this compound and Cancer Cell Invasion
This compound, a quinonemethide triterpenoid (B12794562) extracted from plants of the Celastraceae and Hippocrateaceae families, has demonstrated potent anti-cancer properties.[1] One of its key therapeutic potentials lies in its ability to inhibit cancer cell invasion and metastasis, the primary cause of cancer-related mortality.[2] The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells and to screen for potential inhibitory compounds like this compound.[3] This assay mimics the physiological barrier of the extracellular matrix (ECM), which cancer cells must degrade to invade surrounding tissues.
Quantitative Data Summary
The following table summarizes quantitative data from various studies that have employed the Transwell invasion assay to investigate the effects of this compound on different cancer cell lines. This data highlights the dose-dependent inhibitory effect of this compound on cancer cell invasion.
| Cell Line | This compound Concentration(s) | Incubation Time | Chemoattractant | Key Findings on Invasion Inhibition | Reference(s) |
| H1299 (Non-small cell lung cancer) | 0.9, 1.8, 3.6 µM | 48 hours | 10% FBS | Dose-dependent decrease in the number of invaded cells. | [4] |
| MDA-MB-231 (Triple-negative breast cancer) | 0.1 - 0.3 µM | 24 hours | Not specified | Significant, dose-dependent reduction in the number of invaded cells. | [5] |
| HCT-116 (Colorectal cancer) | Not specified | Not specified | Not specified | This compound was shown to limit CRC invasion and metastasis. | [2] |
| HUVEC (Human umbilical vein endothelial cells) | 125, 250, 500 nM | 24 hours | Shh (100 ng/mL) | Suppressed Shh-induced invasion. | [6] |
| HMEC-1 (Human microvascular endothelial cells) | 125, 250, 500 nM | 24 hours | Shh (100 ng/mL) | Suppressed Shh-induced invasion. | [6] |
Experimental Protocol: Transwell Invasion Assay with this compound
This protocol provides a detailed methodology for assessing the effect of this compound on cancer cell invasion using a Transwell assay.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Matrigel basement membrane matrix
-
Selected cancer cell line (e.g., H1299, MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (for fixation)
-
Crystal Violet staining solution (e.g., 0.5% w/v)
-
Cotton swabs
-
24-well cell culture plates
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Matrigel Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium (a 1:5 dilution is a good starting point, but may need optimization).[4]
-
Add a sufficient volume of the diluted Matrigel solution to the upper chamber of the Transwell inserts to evenly coat the membrane surface (e.g., 50-100 µL for a 24-well insert).
-
Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture the chosen cancer cell line to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free medium. This enhances the chemotactic response.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a desired concentration (e.g., 8 x 10³ cells in 200 µL for H1299 cells).[4]
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add cell culture medium containing a chemoattractant. 10% FBS is a commonly used chemoattractant.[4]
-
Prepare different concentrations of this compound in serum-free medium.
-
Add the cell suspension containing the desired concentration of this compound to the upper chamber of the Matrigel-coated Transwell inserts.[4] Include a vehicle control (e.g., DMSO) without this compound.
-
-
Incubation:
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol for 10-20 minutes.
-
Allow the inserts to air dry.
-
Stain the invaded cells by immersing the inserts in a crystal violet solution for 10-20 minutes.
-
Gently wash the inserts with PBS or water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry completely.
-
Visualize and count the stained, invaded cells on the lower surface of the membrane using a microscope. Count cells from several random fields of view for each insert and calculate the average.
-
Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader to quantify the number of invaded cells.
-
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the Transwell invasion assay.
This compound's Anti-Invasive Signaling Pathway
Caption: this compound inhibits key regulators of invasion and EMT.
Mechanism of Action: How this compound Inhibits Invasion
This compound exerts its anti-invasive effects through the modulation of several key signaling pathways. Studies have shown that this compound can reverse the Epithelial-Mesenchymal Transition (EMT), a crucial process for cancer cell invasion, by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers like N-cadherin and Vimentin.[5] This is achieved, in part, by inhibiting the expression of transcription factors like Snail.[4] Furthermore, this compound has been found to downregulate the expression of integrin β3, a cell surface receptor involved in cell adhesion and migration.[5] The degradation of the extracellular matrix is a critical step in invasion, and this compound has been shown to decrease the expression and activity of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are key enzymes in this process.[4][7] The PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation, has also been identified as a target of this compound in the context of invasion.[7][8]
By targeting these multiple, interconnected pathways, this compound effectively disrupts the cellular machinery required for cancer cells to invade surrounding tissues, highlighting its potential as a multi-targeted anti-cancer agent. Further investigation using the Transwell invasion assay and other in vitro and in vivo models will be crucial in fully elucidating its therapeutic efficacy.
References
- 1. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation, migration and invasion, and induces apoptosis in HCT-116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and inhibits proliferation, migration in H1299 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts antitumor activity against MDA-MB-231 triple-negative breast cancer cells by reversing of epithelial-mesenchymal transition via downregulation of integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Pristimerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid, has garnered significant attention in biomedical research for its potent anti-inflammatory, antioxidant, and anticancer properties.[1] Its therapeutic potential stems from its ability to modulate a multitude of intracellular signaling pathways that are often dysregulated in various diseases, particularly in cancer. This compound has been shown to interfere with key cellular processes such as proliferation, apoptosis, and autophagy by targeting critical signaling cascades including the Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Mitogen-activated Protein Kinase (MAPK) pathways.[2]
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying the pharmacological effects of compounds like this compound. This method allows for the sensitive and specific detection and quantification of total and phosphorylated protein levels, providing direct insights into the activation state of signaling pathways. These application notes provide a comprehensive guide for researchers to effectively utilize Western blot analysis to investigate the impact of this compound on key signaling pathways.
Data Presentation: Effects of this compound on Key Signaling Pathways
The following tables summarize the observed effects of this compound on various signaling proteins as determined by Western blot analysis in different cellular contexts.
Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway
| Protein Target | Cell Line | This compound Concentration | Treatment Duration | Observed Effect by Western Blot | Reference(s) |
| p-PI3K | Acetaminophen-induced mouse liver | 0.8 mg/kg (in vivo) | - | Significant increase in p-PI3K/t-PI3K ratio | [3] |
| p-Akt | Acetaminophen-induced mouse liver | 0.8 mg/kg (in vivo) | - | Significant increase in p-Akt/t-Akt ratio | [3] |
| p-Akt | Pancreatic cancer cells (MiaPaCa-2, Panc-1) | 1.25-5 µM | 20 hours | Inhibition of Akt phosphorylation | [4] |
| p-mTOR | Pancreatic cancer cells (MiaPaCa-2, Panc-1) | 1.25-5 µM | 20 hours | Inhibition of mTOR phosphorylation | [4] |
Table 2: Effect of this compound on the NF-κB Signaling Pathway
| Protein Target | Cell Line/Tissue | This compound Concentration | Treatment Duration | Observed Effect by Western Blot | Reference(s) |
| p-p65 | IL-1β-stimulated chondrocytes | 50, 100, 200 nM | 6 hours | Inhibition of p65 phosphorylation | [1][5] |
| IκBα | IL-1β-stimulated chondrocytes | 50, 100, 200 nM | 6 hours | Inhibition of IκBα degradation | [1][5] |
| p-p65 | RANKL-stimulated Bone Marrow Macrophages | 75 nM | Various | Reduced phosphorylation of p65 | [6] |
| p-IKKα/β | RANKL-stimulated Bone Marrow Macrophages | 75 nM | Various | Reduced phosphorylation of IKKα/β | [6] |
| NF-κB p65 | Acetaminophen-induced mouse liver | 0.8 mg/kg (in vivo) | - | Significant decrease in expression | [7] |
Table 3: Effect of this compound on the MAPK Signaling Pathway
| Protein Target | Cell Line | This compound Concentration | Treatment Duration | Observed Effect by Western Blot | Reference(s) |
| p-ERK | RANKL-stimulated Bone Marrow Macrophages | 75 nM | Various | Suppressed phosphorylation of ERK | [6] |
| p-p38 | RANKL-stimulated Bone Marrow Macrophages | 75 nM | Various | Suppressed phosphorylation of p38 | [6] |
| p-JNK | RANKL-stimulated Bone Marrow Macrophages | 75 nM | Various | No significant inhibition of JNK phosphorylation | [6] |
| p-ERK1/2 | MDA-MB-231 breast cancer cells | 10 µM | 24 hours | Inhibition of ERK1/2 phosphorylation | [8] |
Table 4: Effect of this compound on Apoptosis-Related Proteins
| Protein Target | Cell Line | This compound Concentration | Treatment Duration | Observed Effect by Western Blot | Reference(s) |
| Bcl-2 | Pancreatic cancer cells (MiaPaCa-2, Panc-1) | 1.25-5 µM | 20 hours | Partial to complete inhibition of Bcl-2 expression | [9] |
| Cleaved Caspase-3 | Pancreatic cancer cells (MiaPaCa-2, Panc-1) | 1.25-5 µM | 20 hours | Increased levels of cleaved caspase-3 | [9] |
| Cleaved PARP | Pancreatic cancer cells (MiaPaCa-2, Panc-1) | 2.5-5 µM | 20 hours | Increased cleavage of PARP | [4] |
| Bcl-2 | Prostate cancer cells (LNCaP, PC-3) | 0.625-10 µM | 20 hours | Significant to complete reduction in Bcl-2 levels | [7] |
Table 5: Effect of this compound on Autophagy
| Protein Target | Cell Line | This compound Concentration | Treatment Duration | Observed Effect by Western Blot | Reference(s) |
| LC3-II/LC3-I Ratio | MDA-MB-231 breast cancer cells | 1-10 µM | 24 hours | Increased ratio of LC3-II/LC3-I | [10] |
| Beclin-1 | MDA-MB-231 breast cancer cells | 10 µM | 24 hours | Increased Beclin-1 expression | [8] |
| p62 | MDA-MB-231 breast cancer cells | 10 µM | 24 hours | Increased p62 degradation | [8] |
Experimental Protocols
General Workflow for Western Blot Analysis
The following diagram illustrates the standard workflow for performing a Western blot analysis to assess the effects of this compound on signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 [pubmed.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of this compound in Osteoarthritis: Mechanistic Insights from in vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces Apoptosis in Prostate Cancer Cells by Down-regulating Bcl-2 through ROS-dependent Ubiquitin-proteasomal Degradation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of this compound and paclitaxel additively induces autophagy in human breast cancer cells via ERK1/2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pristimerin in Xenograft Mouse Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid (B12794562) extracted from plants of the Celastraceae and Hippocrateaceae families, has garnered significant attention for its potent anti-cancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in xenograft mouse models of cancer, based on a comprehensive review of preclinical studies. This compound has been shown to inhibit tumor growth, induce apoptosis and autophagy, and suppress metastasis across a variety of cancer types.[1][2][4] Its mechanisms of action are multi-targeted, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and Wnt/β-catenin.[1][3][5] These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in vivo.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from various studies on the in vivo efficacy of this compound in different cancer xenograft models.
| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| Breast Cancer | MDA-MB-231 | BALB/c nude mice | 3 mg/kg, every other day | Not specified | Significant reduction in tumor volume and weight.[6] | [6] |
| Breast Cancer | MDA-MB-231 | NOD.CB17-Prkdcscid/J | Not specified | Not specified | Inhibition of tumor growth.[7] | [7] |
| Breast Cancer | MCF-7 | NOD.CB17-Prkdcscid/J | Not specified | Not specified | Inhibition of tumor growth.[7] | [7] |
| Colorectal Cancer | HCT116 | Not specified | Not specified | Not specified | Reduced tumor progression.[8] | [8] |
| Osteosarcoma | Not specified | Xenograft mice | 3 mg/kg, i.p. | Not specified | Inhibited tumor growth.[9] | [9] |
| Lung Cancer | A549 | Not specified | 0.8 mg/kg (with cisplatin (B142131) 2 mg/kg) | Not specified | Synergistically suppressed tumor growth.[10][11] | [10][11] |
| Lung Cancer | NCI-H446 | Not specified | Not specified | Not specified | Synergistically suppressed tumor growth.[10][11] | [10][11] |
| Leukemia | Imatinib-resistant Bcr-Abl-T315I | Mice | 1 mg/kg | Not specified | Suppressed tumor growth.[12] | [12] |
| Cancer Type | Cell Line | Primary Outcome Measure | Control Group (Tumor Volume mm³) (Initial → Final) | This compound-Treated Group (Tumor Volume mm³) (Initial → Final) | Reference |
| Breast Cancer | MDA-MB-231 | Tumor Volume | 114.95 ± 27.50 → 501.06 ± 135.10 | 115.76 ± 29.80 → 109.32 ± 54.40 | [6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways. The diagrams below illustrate some of the key pathways affected by this compound treatment.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the PI3K/Akt/mTOR signaling cascade.
References
- 1. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. This compound, a Triterpenoid, Inhibits Tumor Angiogenesis by Targeting VEGFR2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A promising natural product, this compound, results in cytotoxicity against breast cancer stem cells in vitro and xenografts in vivo through apoptosis and an incomplete autopaghy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses colorectal cancer through inhibiting inflammatory responses and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound enhances the effect of cisplatin by inhibiting the miR-23a/Akt/GSK3β signaling pathway and suppressing autophagy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances the effect of cisplatin by inhibiting the miR‑23a/Akt/GSK3β signaling pathway and suppressing autophagy in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Potential and Molecular Targets of this compound in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chicken Chorioallantoic Membrane (CAM) Assay in Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chicken Chorioallantoic Membrane (CAM) assay is a well-established and widely utilized in vivo model for studying angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] This process is fundamental in both normal physiological development and various pathological conditions, including tumor growth and metastasis.[2][3] The CAM, a highly vascularized extraembryonic membrane of the chicken embryo, provides a unique and advantageous platform for assessing the pro-angiogenic or anti-angiogenic potential of various substances, making it a valuable tool in drug discovery and development.[1][2][4]
The CAM assay offers several key advantages, including its cost-effectiveness, high reproducibility, and relative simplicity compared to other in vivo models.[1][2] The accessibility of the CAM allows for direct application of test compounds and real-time observation of the angiogenic response.[2] This model serves as an intermediate step between in vitro cell culture experiments and more complex and expensive mammalian models, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal research.[4]
These application notes provide detailed protocols for performing the CAM assay, methods for quantitative analysis of angiogenesis, and an overview of key signaling pathways involved.
Experimental Protocols
Two main variations of the CAM assay are commonly used: the in ovo and the ex ovo method. The choice between these methods depends on the specific experimental requirements, such as the need for long-term observation or ease of manipulation.
In Ovo CAM Assay Protocol
This method involves creating a window in the eggshell to access the CAM while the embryo continues to develop within the egg.
Materials:
-
Fertilized chicken eggs (e.g., specific pathogen-free)
-
Incubator with humidity control (37.5°C, 60-70% humidity)
-
70% ethanol (B145695) for disinfection
-
Rotary tool with a cutting disc or a sterile needle
-
Sterile forceps and scissors
-
Sterile phosphate-buffered saline (PBS)
-
Parafilm or sterile adhesive tape
-
Test substance loaded onto a carrier (e.g., sterile filter paper discs, Matrigel, or slow-release pellets)
-
Stereomicroscope with a camera for imaging
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs horizontally at 37.5°C with 60-70% humidity for 3-4 days. Rotate the eggs twice daily.
-
Candling and Marking: On day 3 or 4, candle the eggs to identify the location of the embryo and major blood vessels. Mark a suitable area on the top of the egg, avoiding these structures.
-
Window Creation: Disinfect the marked area of the eggshell with 70% ethanol. Carefully score the shell with a rotary tool or tap gently with a sterile needle to create a small window (approximately 1 cm²). Use sterile forceps to remove the piece of shell, taking care not to damage the underlying shell membrane.
-
Membrane Removal: Moisten the exposed shell membrane with a few drops of sterile PBS. Gently peel back and remove the shell membrane to expose the CAM.
-
Application of Test Substance: Carefully place the carrier containing the test substance onto the CAM in an area with a well-developed capillary network.
-
Sealing and Incubation: Seal the window with sterile Parafilm or adhesive tape to prevent dehydration and contamination. Return the eggs to the incubator and continue incubation for the desired period (typically 2-3 days).
-
Observation and Imaging: At the end of the incubation period, remove the seal and observe the angiogenic response under a stereomicroscope. Capture images for quantitative analysis.
Ex Ovo (Shell-less) CAM Assay Protocol
This method involves transferring the embryo and its contents to a sterile culture dish, providing greater accessibility to the CAM.
Materials:
-
Fertilized chicken eggs (incubated for 3 days)
-
Incubator with humidity control (37.5°C, 60-70% humidity)
-
70% ethanol for disinfection
-
Sterile weigh boats or Petri dishes (100 mm)
-
Sterile forceps
-
Test substance loaded onto a carrier
-
Stereomicroscope with a camera for imaging
Procedure:
-
Egg Incubation: Incubate fertilized eggs for 3 days as described for the in ovo method.
-
Egg Preparation: Disinfect the eggs with 70% ethanol.
-
Cracking and Transfer: In a sterile laminar flow hood, carefully crack the eggshell on the side. Gently separate the shell and empty the entire contents (embryo, yolk, and albumen) into a sterile weigh boat or Petri dish. The CAM will be facing upwards.
-
Incubation: Cover the dish and place it in the incubator at 37.5°C with 60-70% humidity.
-
Application of Test Substance: After 24-48 hours of ex ovo culture (embryonic day 4-5), when the CAM has developed sufficiently, apply the test substance onto the membrane.
-
Incubation and Observation: Return the culture dish to the incubator for the desired experimental duration. Monitor the angiogenic response and capture images at specified time points.
Data Acquisition and Analysis
Quantitative analysis of angiogenesis is crucial for obtaining objective and reproducible results. Several parameters can be measured from the captured images of the CAM.
Image Analysis Parameters:
-
Vessel Length: The total length of blood vessels within a defined region of interest (ROI).
-
Vessel Area: The total area covered by blood vessels within the ROI.
-
Branching Points: The number of points where a blood vessel divides into two or more smaller vessels.
-
Vessel Density: The percentage of the ROI occupied by blood vessels.
-
Vessel Diameter: The average diameter of the blood vessels.
Quantification Methods:
-
Manual Counting: Simple and direct, but can be time-consuming and subjective.
-
Semi-automated Image Analysis: Using software like ImageJ/Fiji with angiogenesis-specific plugins to measure the parameters mentioned above.
Quantitative Data Summary
The following tables provide examples of how quantitative data from CAM assays can be presented.
Table 1: Effect of a Pro-angiogenic Compound (Compound X) on CAM Vasculature
| Treatment Group | Vessel Length (mm) | Vessel Area (%) | Number of Branch Points |
| Control (PBS) | 15.2 ± 1.8 | 12.5 ± 1.5 | 25 ± 3 |
| Compound X (1 µ g/pellet ) | 28.7 ± 2.5 | 25.3 ± 2.1 | 48 ± 5 |
| Compound X (5 µ g/pellet ) | 35.1 ± 3.1 | 32.8 ± 2.9 | 62 ± 6 |
*Data are presented as mean ± standard deviation (n=10). p < 0.05 compared to the control group.
Table 2: Inhibition of Angiogenesis by an Anti-angiogenic Compound (Compound Y)
| Treatment Group | Vessel Length (mm) | Vessel Area (%) | Number of Branch Points |
| Control (Vehicle) | 22.4 ± 2.1 | 18.9 ± 1.7 | 38 ± 4 |
| Compound Y (10 µM) | 12.1 ± 1.5 | 9.7 ± 1.2 | 19 ± 3 |
| Compound Y (50 µM) | 8.5 ± 1.1 | 6.2 ± 0.9 | 12 ± 2 |
*Data are presented as mean ± standard deviation (n=10). p < 0.05 compared to the control group.
Signaling Pathways in Angiogenesis
The CAM assay is an excellent model to study the effects of compounds on key signaling pathways that regulate angiogenesis. The Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) pathways are two of the most critical.
Experimental Workflow and Signaling Pathways Visualization
Caption: Experimental workflow of the Chicken Chorioallantoic Membrane (CAM) assay.
References
- 1. FGF and VEGF function in angiogenesis: signalling pathways, biological responses and therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast Growth Factor Signaling in the Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Pristimerin Stock Solutions in DMSO for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin (B1678111) is a naturally occurring quinonemethide triterpenoid (B12794562) compound isolated from plants of the Celastraceae and Hippocrateaceae families.[1] It has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-cancer, and anti-parasitic properties.[2] this compound exerts its biological effects by modulating a variety of signaling pathways, making it a promising candidate for therapeutic development.[3][4] This document provides a comprehensive guide for the preparation and use of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) for cell culture applications, including detailed experimental protocols for assessing its biological activity.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₀O₄ | [5] |
| Molecular Weight | 464.64 g/mol | [6] |
| Appearance | Orange-yellow needle-like crystals or powder | [7] |
| Melting Point | 214-217 °C | [7] |
| Solubility | Soluble in DMSO, methanol, and ethanol | [3][7] |
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical to ensure accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol:
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO.[3][8] Handle the compound in a well-ventilated area, wearing appropriate PPE to avoid inhalation and contact with skin and eyes.[3]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration. A common stock concentration used in research is 100 mM.[9]
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][11] Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption by the DMSO.[1][11] For long-term storage, -80°C is recommended.[11]
Note on Stability: While specific long-term stability data for this compound in DMSO is not extensively published, general studies on small molecules in DMSO suggest that storage at -20°C or -80°C minimizes degradation.[12][13] It is recommended to prepare fresh stock solutions periodically and to visually inspect for any precipitation before use.
Application in Cell Culture
Working Concentrations:
The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. Typical working concentrations range from 0.1 µM to 20 µM.[9][12][14][15] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
To avoid precipitation, it is recommended to first dilute the DMSO stock in a small volume of medium, mix well, and then add this intermediate dilution to the final culture volume.[10]
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11][16] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[8]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This protocol is used to detect this compound-induced apoptosis.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on specific protein expression and phosphorylation, for example, within the PI3K/Akt/mTOR pathway.
Materials:
-
Cells of interest
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse the cells with ice-cold RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[9]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound has been shown to induce apoptosis and inhibit cell proliferation by targeting several key signaling pathways.[3][4] A simplified representation of these interactions is provided below.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. atcc.org [atcc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. uspmsds.com [uspmsds.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. file.selleckchem.com [file.selleckchem.com]
- 17. benchchem.com [benchchem.com]
In Vivo Delivery of Pristimerin: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of Pristimerin in animal research models, with a focus on cancer studies. This compound, a naturally occurring quinonemethide triterpenoid, has demonstrated significant anti-tumor, anti-inflammatory, and antioxidant properties.[1] Effective in vivo delivery is crucial for evaluating its therapeutic potential. This document outlines detailed protocols for intraperitoneal and oral administration, summarizes quantitative data from preclinical studies, and illustrates the key signaling pathways modulated by this compound.
I. Quantitative Data Summary
The following tables summarize the in vivo administration and efficacy of this compound across various animal models as reported in the scientific literature.
Table 1: In Vivo Efficacy of this compound in Cancer Xenograft Models
| Cancer Type | Animal Model | This compound Dosage & Administration Route | Treatment Frequency | Key Findings |
| Breast Cancer | MDA-MB-231 tumor xenografts in nude mice | 0.5 mg/kg, i.p. | Daily | Suppression of tumor growth; Induction of apoptosis and autophagy.[1] |
| Breast Cancer | Breast cancer xenograft model | 1 mg/kg, i.p. | Not Specified | Inhibition of proteasomal activity, tumor migration, and invasion.[1] |
| Breast Cancer | Human breast cancer xenograft model | 3 mg/kg, i.p. | Not Specified | Suppression of VEGF, tumor growth, and angiogenesis.[1] |
| Colorectal Cancer | Human colorectal cancer xenograft model | 1 mg/kg, i.p. | Not Specified | Inhibited tumor growth via targeting the PI3K/AKT/mTOR pathway.[1] |
| Colorectal Cancer | Human colorectal cancer xenograft model | 1 mg/kg, i.p. | Not Specified | Inhibited NF-κB signaling pathway.[2] |
| Leukemia | Imatinib-resistant Bcr-Abl-T315I xenografts in mice | 1 mg/kg, i.p. | Not Specified | Suppressed TNFα-induced NFKB and inhibited Bcr-Abl expression.[1] |
| Lung Cancer | Human lung tumors xenograft model | 0.8 mg/kg (with cisplatin (B142131) 2 mg/kg), i.p. | Not Specified | Anticancer activity via targeting miR−23a/AKT/GSK3b pathway.[1] |
| Ulcerative Colitis | DSS-induced colitis in mice | 0.5 mg/kg and 1 mg/kg, oral | Daily | Significantly relieved UC symptoms.[3] |
II. Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
This is a common route for administering this compound in preclinical mouse models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Syringes (1 ml) with 27-30 gauge needles
-
Animal scale
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/ml stock solution of this compound in 100% DMSO.[4]
-
Store the stock solution at -20°C for long-term use.
-
-
Working Solution Preparation:
-
On the day of injection, thaw the this compound stock solution.
-
Dilute the stock solution with sterile PBS to the final desired concentration. For example, to achieve a final dose of 1 mg/kg in a 25g mouse with an injection volume of 100 µl, the final concentration of the working solution should be 0.25 mg/ml.
-
The final concentration of DMSO in the working solution should be kept low (typically ≤ 5%) to avoid toxicity. For example, to prepare 1 ml of a 0.25 mg/ml working solution with 2.5% DMSO, you would mix 25 µl of the 10 mg/ml stock solution with 975 µl of sterile PBS.
-
Vortex the working solution thoroughly to ensure it is well-mixed.
-
-
Animal Dosing:
-
Weigh each animal to accurately calculate the required injection volume.
-
Restrain the mouse appropriately.
-
Administer the this compound working solution via intraperitoneal injection into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Protocol 2: Oral Gavage Administration of this compound
Oral administration is a less invasive alternative to parenteral routes and is relevant for assessing the clinical potential of orally bioavailable drugs.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a mixture of DMSO, PEG300, Tween 80, and saline)
-
Sterile beakers and magnetic stirrer
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat approximately one-third of the required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring vigorously to wet the particles.
-
Add the remaining two-thirds of the volume as cold sterile water and continue to stir until the solution is clear and viscous.
-
Allow the solution to cool to room temperature before use.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Triturate the powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Create a smooth paste by adding a small amount of the 0.5% methylcellulose vehicle to the this compound powder and mixing thoroughly.
-
Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer until the desired final concentration and volume are achieved.
-
-
Animal Dosing:
-
Weigh each animal to determine the correct dosing volume. The typical gavage volume for a mouse is 5-10 ml/kg.
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length.
-
Carefully insert the gavage needle into the esophagus and administer the suspension slowly.
-
Monitor the animal briefly after administration to ensure there are no signs of distress.
-
Protocol 3: Xenograft Mouse Model for Efficacy Studies
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-cancer efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Syringes (1 ml) with 27-gauge needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture the cancer cells to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile, serum-free medium or PBS.
-
Perform a cell count and assess viability (should be >90%).
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100 µl). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Treatment Initiation:
-
Monitor the animals for tumor development.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Begin administration of this compound or vehicle control according to the chosen protocol (e.g., Protocol 1 or 2).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
III. Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
A. Key Signaling Pathways Modulated by this compound
This compound has been shown to inhibit pro-survival signaling pathways such as NF-κB and PI3K/Akt/mTOR, and to induce apoptosis and autophagy through the activation of ROS-JNK signaling.[1][5]
B. Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
C. Logical Flow for Formulation Preparation
The choice of formulation is critical for the successful in vivo delivery of the hydrophobic compound this compound. This diagram outlines the decision-making process for preparing a suitable formulation.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 4. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pristimerin and Paclitaxel Combination Therapy in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combination therapy of pristimerin (B1678111) and paclitaxel (B517696) in breast cancer. The provided information is intended to guide researchers in designing and executing experiments to evaluate the synergistic or additive effects of this drug combination.
Introduction
This compound, a naturally occurring quinonemethide triterpenoid, has demonstrated significant anti-cancer properties across various cancer types, including breast cancer.[1][2][3] Paclitaxel is a well-established chemotherapeutic agent used in the treatment of breast cancer, which primarily functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[4][5][6] Emerging research indicates that combining this compound with paclitaxel can lead to enhanced anti-cancer effects, suggesting a promising therapeutic strategy.[7][8][9][10][11] The primary mechanism underlying this enhanced effect is the induction of autophagic cell death, mediated through the inhibition of the ERK1/2 signaling pathway.[1][2][12][13][14]
Key Findings from Preclinical Studies
Studies, particularly in the MDA-MB-231 human breast cancer cell line, have shown that the combination of this compound and paclitaxel additively induces growth inhibition and autophagy.[1][13] While both agents can individually induce autophagy, their combined application results in a more pronounced effect.[1][13] This autophagic cell death is linked to the downregulation of the ERK1/2 signaling pathway.[1][2][13] In addition to autophagy, this combination therapy is also implicated in promoting apoptosis.[2][7][13]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound and paclitaxel combination therapy on breast cancer cells.
Table 1: Cell Viability of MDA-MB-231 Cells Treated with this compound and Paclitaxel
| Treatment Group | Concentration | % Cell Viability (relative to control) |
| Control | - | 100% |
| This compound | 1 µM | ~90% |
| This compound | 2.5 µM | ~75% |
| This compound | 5 µM | ~60% |
| This compound | 10 µM | ~45% |
| Paclitaxel | 24 µM | ~95% |
| This compound + Paclitaxel | 1 µM + 24 µM | ~70% |
| This compound + Paclitaxel | 2.5 µM + 24 µM | ~55% |
| This compound + Paclitaxel | 5 µM + 24 µM | ~40% |
| This compound + Paclitaxel | 10 µM + 24 µM | ~30% |
Data are approximated from graphical representations in the cited literature for illustrative purposes.[15]
Table 2: Quantification of Autophagy Marker LC3-II/LC3-I Ratio
| Treatment Group | Fold Change in LC3-II/LC3-I Ratio (relative to control) |
| Control | 1.0 |
| This compound | Increased |
| Paclitaxel | Increased |
| This compound + Paclitaxel | Additively Increased |
Specific numerical fold changes require access to the full densitometry data from the original publications.[1][13]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Drug Treatment
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation:
-
This compound: Dissolve in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Paclitaxel: Dissolve in DMSO to create a stock solution.
-
Control: Treat cells with an equivalent volume of DMSO.
-
-
Treatment Protocol: Seed cells in appropriate culture vessels and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound, paclitaxel, or their combination. Incubate for the specified duration (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound and paclitaxel on cell proliferation.
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound, paclitaxel, or the combination for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Western Blot Analysis
-
Objective: To analyze the expression levels of proteins involved in autophagy and signaling pathways (e.g., LC3, p-ERK, total ERK, Beclin-1, p62).
-
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound and/or paclitaxel for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p-ERK, ERK, Beclin-1, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Autophagy Detection Assay (Fluorescence Microscopy)
-
Objective: To visualize and quantify the formation of autophagosomes.
-
Procedure:
-
Seed MDA-MB-231 cells on coverslips in a 24-well plate.
-
Treat the cells with this compound and/or paclitaxel for 24 hours.
-
Use a commercial autophagy detection kit (e.g., containing a fluorescent dye that specifically labels autophagosomes, like monodansylcadaverine or a GFP-LC3 reporter).
-
Follow the manufacturer's instructions for staining the cells.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of fluorescent puncta per cell to assess the level of autophagy.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound and paclitaxel induced autophagy.
Experimental Workflow
Caption: Workflow for in vitro analysis of combination therapy.
References
- 1. Combination of this compound and paclitaxel additively induces autophagy in human breast cancer cells via ERK1/2 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Paclitaxel combination therapy in the treatment of metastatic breast cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel combination therapy in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 10. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Combination of this compound and paclitaxel additively induces autophagy in human breast cancer cells via ERK1/2 regulation | Semantic Scholar [semanticscholar.org]
- 13. Combination of this compound and paclitaxel additively induces autophagy in human breast cancer cells via ERK1/2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
Synergistic Effects of Pristimerin with Cisplatin in Lung Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC), but its efficacy is often limited by intrinsic and acquired resistance. Pristimerin, a naturally occurring quinonemethide triterpenoid, has demonstrated potent anti-cancer properties.[1][2] Emerging evidence reveals a significant synergistic effect when this compound is combined with cisplatin, enhancing the therapeutic efficacy against lung cancer cells.[3][4] This combination therapy has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest more effectively than either agent alone.[1][5]
The underlying mechanism of this synergy involves the modulation of key signaling pathways. Specifically, this compound has been found to enhance cisplatin's effects by inhibiting the miR-23a/Akt/GSK3β signaling pathway and suppressing autophagy in lung cancer cells.[1][2][6] These actions overcome resistance mechanisms and sensitize the cancer cells to cisplatin-induced cell death.[7][8] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of this compound and cisplatin in lung cancer models.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Cisplatin in Lung Cancer Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
| A549 | This compound | 0.25 µM | Inhibition of cell viability | [1] |
| A549 | Cisplatin | 20 µM | Inhibition of cell viability | [1] |
| A549 | This compound + Cisplatin | 0.25 µM + 20 µM | Significant enhancement of cell viability inhibition | [1] |
| NCI-H446 | This compound | 0.25 µM | Inhibition of cell viability | [1] |
| NCI-H446 | Cisplatin | 20 µM | Inhibition of cell viability | [1] |
| NCI-H446 | This compound + Cisplatin | 0.25 µM + 20 µM | Significant enhancement of cell viability inhibition | [1] |
Table 2: Effects on Cell Cycle and Apoptosis in A549 and NCI-H446 Cells
| Cell Line | Treatment (24h) | Outcome | Key Protein Changes (12h) | Reference |
| A549 | This compound (0.25 µM) | G0/G1 phase arrest | Cyclin D1 ↓, p21 ↑ | [1][5] |
| A549 | Cisplatin (20 µM) | S phase arrest | - | [5] |
| A549 | This compound (0.25 µM) + Cisplatin (20 µM) | Significant G0/G1 phase arrest | Cyclin D1 ↓↓, p21 ↑↑ | [1][5] |
| NCI-H446 | This compound (0.25 µM) | G0/G1 phase arrest | Cyclin D1 ↓, p21 ↑ | [1][5] |
| NCI-H446 | Cisplatin (20 µM) | S phase arrest | - | [5] |
| NCI-H446 | This compound (0.25 µM) + Cisplatin (20 µM) | Significant G0/G1 phase arrest | Cyclin D1 ↓↓, p21 ↑↑ | [1][5] |
| A549 | This compound (0.25 µM) + Cisplatin (20 µM) | Increased apoptosis | Cleaved PARP ↑ | [1][9] |
| NCI-H446 | This compound (0.25 µM) + Cisplatin (20 µM) | Increased apoptosis | Cleaved PARP ↑ | [1][9] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination.
Materials:
-
A549 or NCI-H446 lung cancer cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed A549 or NCI-H446 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both. For synergistic studies, use 0.25 µM this compound and/or 20 µM cisplatin.[1] Include a vehicle control (DMSO).
-
Incubate for an additional 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and cisplatin.
Materials:
-
A549 or NCI-H446 cells
-
6-well plates
-
This compound
-
Cisplatin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (0.25 µM), cisplatin (20 µM), or the combination for 24 hours.[9]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, p-GSK3β, GSK3β, LC3B, Beclin-1, Cyclin D1, p21, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of this compound and Cisplatin Synergy.
Caption: Experimental workflow for synergy analysis.
Caption: Logical relationship of the synergistic effect.
References
- 1. This compound enhances the effect of cisplatin by inhibiting the miR-23a/Akt/GSK3β signaling pathway and suppressing autophagy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the effect of cisplatin by inhibiting the miR‑23a/Akt/GSK3β signaling pathway and suppressing autophagy in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 8. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pristimerin in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid, has garnered significant attention in cancer research due to its potent anti-tumor properties.[1][2] It exerts its effects by modulating a multitude of cellular signaling pathways, leading to the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][2] Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant system for evaluating the efficacy of anti-cancer compounds compared to traditional 2D monolayers.[3][4][5] These models better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[3][4] This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models, summarizing key quantitative data and outlining experimental procedures.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on cancer cells. While specific data for 3D models is limited, the provided information from 2D and initial 3D studies offers a valuable reference for designing experiments.
Table 1: Cytotoxicity of this compound in 3D Cell Culture
| Cell Line | 3D Model | Concentration (µM) | Effect | Reference |
| MCF7 | Spheroid | 1 | Dose-dependent cytotoxicity observed through changes in green fluorescence.[6] | [6] |
Table 2: IC50 Values of this compound in 2D Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| H1299 | Non-small cell lung cancer | 2.2 ± 0.34 | Not Specified | [7] |
| MNNG | Osteosarcoma | 0.80 ± 0.02 | 24 | [8] |
| MNNG | Osteosarcoma | 0.39 ± 0.02 | 48 | [8] |
| MNNG | Osteosarcoma | 0.32 ± 0.01 | 72 | [8] |
| 143B | Osteosarcoma | 0.54 ± 0.04 | 24 | [8] |
| 143B | Osteosarcoma | 0.31 ± 0.002 | 48 | [8] |
| 143B | Osteosarcoma | 0.29 ± 0.004 | 72 | [8] |
| A-549, MCF-7, HepG2, Hep3B | Lung, Breast, Liver | 0.42–0.61 | 72 | [8] |
Table 3: Molecular Effects of this compound
| Cell Line | 3D/2D | Treatment | Effect | Reference |
| MCF7 | 3D | 1 µM | Downregulation of relative hTERT expression.[6] | [6] |
| LNCaP, PC-3 | 2D | Dose-dependent | Inhibition of hTERT and its mRNA expression.[9] | [9] |
| HCT-116, HT-29 | 2D | Not Specified | Downregulation of Wnt target genes (c-Myc, cyclinD1, cox-2).[1] | [1] |
| HCT-116, COLO-205, SW-620 | 2D | Not Specified | Decreased expression of cyclin D1, cdk4, and cdk6; induction of p21.[10] | [10] |
| H1299 | 2D | Dose-dependent | Decreased protein levels of vimentin, F-actin, integrin β1, MMP2, and Snail.[7] | [7] |
Experimental Protocols
The following are generalized protocols for the application of this compound in 3D cell culture models, based on standard methodologies and available literature.
Protocol 1: Spheroid Formation using the Hanging Drop Method
This protocol describes the generation of uniform tumor spheroids, a prerequisite for reproducible drug testing.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hanging drop spheroid culture plates or a standard petri dish lid
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in a T75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Adjust the cell suspension to a concentration of 2.5 x 10^5 cells/mL.[11]
-
Dispense 20 µL droplets of the cell suspension onto the inner surface of a petri dish lid.[11] Ensure droplets are well-spaced.
-
Add sterile PBS to the bottom of the petri dish to maintain humidity.
-
Invert the lid and place it on the dish.
-
Incubate at 37°C in a 5% CO2 incubator for 48-72 hours to allow spheroid formation.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed spheroids
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates (e.g., 96-well ultra-low attachment plates)
Procedure:
-
Gently transfer the formed spheroids into the wells of an ultra-low attachment multi-well plate.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO).
-
Carefully remove the old medium from the wells containing the spheroids.
-
Add 100-200 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 3: Spheroid Viability Assessment (Resazurin Assay)
This assay measures the metabolic activity of the spheroids as an indicator of cell viability.
Materials:
-
Treated spheroids in a 96-well plate
-
Resazurin sodium salt solution
-
Plate reader with fluorescence capabilities
Procedure:
-
Following this compound treatment, add Resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate the plate at 37°C for 4-6 hours, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assessment by Flow Cytometry
This protocol allows for the quantification of apoptotic cells within the spheroids.
Materials:
-
Treated spheroids
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Collect the treated spheroids and wash them with PBS.
-
Dissociate the spheroids into a single-cell suspension using Trypsin-EDTA.
-
Neutralize the trypsin and wash the cells with PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
References
- 1. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of 3-dimensional cell culture in precision medicine – faCellitate [facellitate.com]
- 4. Frontiers | 3D cell culture models in research: applications to lung cancer pharmacology [frontiersin.org]
- 5. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis and inhibits proliferation, migration in H1299 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor effects of this compound on human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 10. This compound demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Pristimerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin, a naturally occurring quinonemethide triterpenoid (B12794562) compound, has garnered significant attention in cancer research due to its potent anti-proliferative and anti-cancer activities.[1][2] One of the key mechanisms through which this compound exerts its effects is the induction of cell cycle arrest, primarily at the G1 phase, thereby inhibiting the proliferation of cancer cells.[2][3][4] This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. Additionally, it summarizes the quantitative effects of this compound on cell cycle distribution and elucidates the underlying molecular signaling pathways.
Flow cytometry is a powerful technique used to measure and analyze the physical and chemical characteristics of a population of cells.[5] When combined with PI, a fluorescent dye that stoichiometrically binds to DNA, it allows for the quantification of DNA content within each cell.[5] This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing a robust method to assess the impact of compounds like this compound on cell cycle progression.[5]
Principle of the Assay
The cell cycle is a tightly regulated process that consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Cells in the G0/G1 phase have a diploid (2N) DNA content. During the S phase, DNA is replicated, resulting in a DNA content between 2N and 4N. In the G2 and M phases, cells have a tetraploid (4N) DNA content.
Propidium iodide is a fluorescent intercalating agent that can be used to stain DNA.[6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5] By treating cells with this compound and subsequently staining them with PI, the distribution of cells in each phase of the cell cycle can be quantified using flow cytometry. An accumulation of cells in a specific phase, such as the G1 phase, is indicative of cell cycle arrest.
Materials and Reagents
-
Cancer cell line of interest (e.g., pancreatic, colorectal, oral squamous carcinoma cells)[3][4][7]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[6]
-
RNase A solution (e.g., 100 µg/mL in PBS)[8]
-
Flow cytometer
-
Flow cytometry tubes
-
Centrifuge
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed the cancer cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (DMSO) should be included.
Sample Preparation for Flow Cytometry
-
After treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Carefully discard the supernatant. Resuspend the cell pellet in 0.5 mL of cold PBS and ensure a single-cell suspension by gentle vortexing.[9]
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension while gently vortexing.[6][9] This step is crucial to prevent cell clumping.
-
Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[6]
Propidium Iodide Staining
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet the cells.[6][10]
-
Decant the ethanol carefully and wash the cell pellet twice with PBS.[10]
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[9] The RNase A is essential to degrade RNA, which can also be stained by PI and interfere with the DNA content analysis.
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[10]
Flow Cytometry Analysis
-
Analyze the stained cells using a flow cytometer.
-
Collect the data for at least 10,000 events per sample.
-
Use a histogram of PI fluorescence (linear scale) to visualize the cell cycle distribution.
-
Gate out doublets and cell aggregates using a dot plot of fluorescence area versus fluorescence width or height.[8][10]
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., FlowJo, ModFit).
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of various cancer cell lines as reported in the literature.
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Pancreatic Cancer (BxPC-3) | Control | 48.2% | 35.1% | 16.7% | [3] |
| 1 µM this compound (24h) | 62.5% | 23.8% | 13.7% | [3] | |
| 2 µM this compound (24h) | 75.1% | 15.3% | 9.6% | [3] | |
| Colorectal Cancer (HCT-116) | Control | 55.3% | 28.4% | 16.3% | [4] |
| 1 µM this compound (24h) | 68.7% | 19.2% | 12.1% | [4] | |
| 2 µM this compound (24h) | 79.4% | 11.5% | 9.1% | [4] | |
| Oral Squamous Cell Carcinoma (CAL-27) | Control | 52.1% | 31.5% | 16.4% | [7] |
| 0.5 µM this compound (24h) | 63.8% | 22.7% | 13.5% | [7] | |
| 1 µM this compound (24h) | 74.2% | 15.1% | 10.7% | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Signaling Pathway of this compound-Induced G1 Arrest
Caption: this compound-induced G1 phase cell cycle arrest signaling pathway.
Discussion of Signaling Pathways
This compound induces G1 phase cell cycle arrest through the modulation of several key signaling pathways and cell cycle regulatory proteins.[1][11]
-
Inhibition of Pro-survival Signaling Pathways: this compound has been shown to inhibit the activity of several pro-survival signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK/ERK pathways.[1][4][11] The downregulation of these pathways leads to a decrease in the expression of key G1 phase proteins.
-
Downregulation of Cyclins and CDKs: A hallmark of this compound-induced G1 arrest is the significant downregulation of cyclin D1 and cyclin E, as well as their catalytic partners, cyclin-dependent kinases (CDKs) 2, 4, and 6.[3][4] These proteins are essential for the progression of cells from the G1 to the S phase.
-
Upregulation of CDK Inhibitors: this compound treatment leads to the upregulation of CDK inhibitors such as p21 (WAF1/CIP1) and p27 (KIP1).[3][12] These proteins bind to and inactivate cyclin-CDK complexes, thereby halting the cell cycle at the G1 checkpoint.[2]
-
Activation of p53: In some cancer cell types, this compound can activate the tumor suppressor protein p53.[11][12] Activated p53 can then transcriptionally activate p21, further contributing to the G1 arrest.
-
Wnt/β-catenin Pathway: this compound can also inhibit the Wnt/β-catenin signaling pathway.[2][11] This leads to a decrease in the expression of downstream targets like c-Myc and cyclin D1, which are critical for cell proliferation.[2][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound causes G1 arrest, induces apoptosis, and enhances the chemosensitivity to gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. This compound induces apoptosis of oral squamous cell carcinoma cells via G1 phase arrest and MAPK/Erk1/2 and Akt signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. dovepress.com [dovepress.com]
- 12. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative PCR (qPCR) for Target Gene Validation of Pristimerin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pristimerin is a naturally occurring quinonemethide triterpenoid (B12794562) compound that has demonstrated significant anti-cancer properties across a variety of malignancies, including breast, prostate, pancreatic, and colorectal cancers.[1][2] Its therapeutic potential stems from its ability to modulate multiple critical cellular processes such as inducing cell cycle arrest, apoptosis, and autophagy, as well as inhibiting tumor cell migration, invasion, and angiogenesis.[3][4] These effects are mediated by the regulation of key signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPKs.[2][3][5]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure gene expression levels.[6][7] It is the gold standard for validating targets identified through broader screening methods like microarrays or RNA sequencing.[8] This application note provides a comprehensive protocol for using qPCR to validate the molecular targets of this compound, offering researchers a reliable method to investigate its mechanism of action.
This compound: Mechanism of Action and Key Signaling Pathways
This compound exerts its anti-tumor effects by targeting several interconnected signaling pathways that are often dysregulated in cancer.[1][9] Validating the modulation of genes within these pathways is crucial for understanding its therapeutic efficacy.
1. NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, cell proliferation, and survival.[10] In many cancers, this pathway is constitutively active. This compound has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[11] This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of its pro-survival target genes.[9][11]
Caption: this compound's inhibition of the NF-κB signaling pathway.
2. PI3K/Akt/mTOR Signaling Pathway: This pathway is central to regulating cell growth, proliferation, and survival.[5] this compound has been found to suppress the PI3K/Akt/mTOR cascade by inhibiting the phosphorylation of key components like Akt and mTOR.[4][12] This leads to decreased expression of downstream targets involved in cell proliferation and survival.[1][13]
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
3. Apoptosis and Cell Cycle Regulation: this compound effectively induces apoptosis (programmed cell death) and cell cycle arrest, primarily at the G1 phase.[3][14][15] It modulates the expression of Bcl-2 family proteins, decreasing anti-apoptotic members like Bcl-2 and increasing pro-apoptotic ones like Bax.[3][15][16] Furthermore, it upregulates cell cycle inhibitors like p21 and p27 while downregulating cyclins and cyclin-dependent kinases (CDKs) such as Cyclin D1 and CDK4/6.[3][17][18]
Caption: this compound's dual role in inducing apoptosis and cell cycle arrest.
Potential Target Genes for qPCR Validation
The following table summarizes key genes that are modulated by this compound and are excellent candidates for qPCR validation.
| Pathway/Process | Gene Symbol | Gene Name | Expected Regulation by this compound |
| Cell Cycle | CCND1 | Cyclin D1 | Downregulation[3][18] |
| CDK4 | Cyclin Dependent Kinase 4 | Downregulation[3][18] | |
| CDK6 | Cyclin Dependent Kinase 6 | Downregulation[3][18] | |
| CDKN1A | p21 (WAF1/CIP1) | Upregulation[3][14] | |
| CDKN1B | p27 (KIP1) | Upregulation[3][15] | |
| Apoptosis | BCL2 | B-cell lymphoma 2 | Downregulation[4][13][16][19] |
| BCL2L1 | Bcl-xL | Downregulation[1][4] | |
| BAX | Bcl-2 associated X protein | Upregulation[4][10][20] | |
| BIRC5 | Survivin | Downregulation[1][4][13] | |
| NF-κB Pathway | REL A | NF-κB p65 subunit | Downregulation[9][11] |
| MYC | c-Myc | Downregulation[4][5] | |
| VEGFA | Vascular Endothelial Growth Factor A | Downregulation[5][12] | |
| PI3K/Akt Pathway | FOXO3 | Forkhead box protein O3 | Upregulation[1][4] |
| Wnt Pathway | CTNNB1 | Catenin Beta 1 (β-catenin) | Downregulation[4][21] |
Experimental Workflow and Protocols
A typical workflow for validating this compound's target genes involves cell treatment, RNA extraction, conversion to cDNA, and finally, qPCR analysis.[7][22]
Caption: Experimental workflow for qPCR-based target gene validation.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HCT-116, MCF-7, PC-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere by incubating for 24 hours under standard conditions (e.g., 37°C, 5% CO₂).
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control (DMSO equivalent).[3]
-
The optimal concentration and treatment duration should be determined empirically for each cell line, often guided by IC50 values from cell viability assays.
-
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 24 or 48 hours).[3]
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation and Quality Control
-
Lysis: Lyse the cells directly in the culture dish using a TRIzol-based reagent or a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Extraction: Perform RNA extraction following the chosen protocol. For TRIzol, this involves chloroform (B151607) separation and isopropanol (B130326) precipitation.
-
Washing & Elution: Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.
-
DNase Treatment (Optional but Recommended): Treat the isolated RNA with RNase-free DNase I to remove any contaminating genomic DNA.
-
Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.[8]
-
Integrity Check: Assess RNA integrity using an Agilent Bioanalyzer or by running an aliquot on a denaturing agarose (B213101) gel. High-quality RNA will show distinct 28S and 18S ribosomal RNA bands.[8]
Protocol 3: Two-Step RT-qPCR
This protocol uses the common SYBR Green-based detection method.[22]
Step A: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a nuclease-free tube on ice, combine the following:
-
Total RNA: 1-2 µg
-
Oligo(dT) or Random Hexamer primers
-
dNTP mix
-
Reverse Transcriptase Buffer
-
Reverse Transcriptase Enzyme
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Perform the reverse transcription in a thermal cycler with the following typical conditions:
-
Primer annealing: 25°C for 5 minutes.
-
cDNA synthesis: 42-50°C for 50-60 minutes.
-
Enzyme inactivation: 70-85°C for 5-15 minutes.
-
-
Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR. Dilute the cDNA (e.g., 1:10 or 1:20) with nuclease-free water before use in the qPCR reaction.[7]
Step B: Quantitative PCR (qPCR)
-
Primer Design: Use validated primers for your target and reference genes. Primers should ideally span an exon-exon junction to avoid amplifying genomic DNA.
-
Reaction Master Mix: On ice, prepare a master mix for each gene. For each 20 µL reaction, combine:
-
SYBR Green qPCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Plate Setup:
-
Pipette 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA to the respective wells.
-
Include triplicate reactions for each sample and gene.
-
Crucial Controls: Include a No-Template Control (NTC) using water instead of cDNA to check for contamination, and a No-Reverse-Transcriptase Control (-RT) to check for genomic DNA contamination.[7]
-
-
qPCR Run: Perform the qPCR in a real-time thermal cycler with a program such as:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).
-
-
Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C, to verify the specificity of the amplified product. A single peak indicates a specific product.[7]
-
Data Analysis and Presentation
The most common method for relative quantification is the Comparative Cₜ (ΔΔCₜ) method .[7]
-
Normalization to Reference Gene (ΔCₜ):
-
Select a stable reference gene (e.g., GAPDH, ACTB, B2M) whose expression is not affected by this compound treatment.[23]
-
For each sample, calculate the ΔCₜ: ΔCₜ = Cₜ (Target Gene) - Cₜ (Reference Gene)
-
-
Normalization to Control (ΔΔCₜ):
-
Calculate the ΔΔCₜ by subtracting the ΔCₜ of the control sample (vehicle-treated) from the ΔCₜ of the experimental sample (this compound-treated): ΔΔCₜ = ΔCₜ (Treated Sample) - ΔCₜ (Control Sample)
-
-
Fold Change Calculation:
-
The fold change in gene expression relative to the control is calculated as: Fold Change = 2⁻ΔΔCₜ
-
Data Presentation: Summarize the results in a table showing the mean fold change and standard deviation from biological replicates.
| Treatment | Target Gene | Mean Fold Change (± SD) | p-value |
| This compound (1 µM) | CCND1 | 0.45 (± 0.05) | < 0.01 |
| This compound (1 µM) | CDKN1A | 3.20 (± 0.21) | < 0.001 |
| This compound (1 µM) | BCL2 | 0.38 (± 0.04) | < 0.01 |
Conclusion: This application note provides a framework and detailed protocols for utilizing qPCR to validate the effects of this compound on the expression of key target genes. By quantifying changes in genes involved in cell cycle, apoptosis, and major oncogenic signaling pathways, researchers can elucidate the molecular mechanisms underlying this compound's anti-cancer activity. This validation is a critical step in the preclinical evaluation of this compound and supports its development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. elearning.unite.it [elearning.unite.it]
- 7. clyte.tech [clyte.tech]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound exhibits in vitro and in vivo anticancer activities through inhibition of nuclear factor-кB signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound causes G1 arrest, induces apoptosis, and enhances the chemosensitivity to gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Induces Apoptosis in Prostate Cancer Cells by Down-regulating Bcl-2 through ROS-dependent Ubiquitin-proteasomal Degradation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. This compound Induces Apoptosis in Prostate Cancer Cells by Down-regulating Bcl-2 through ROS-dependent Ubiquitin-proteasomal Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. Identification and validation of reference genes for quantitative gene expression analysis under 409 and 415 nm antimicrobial blue light treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of In Vivo Target Modulation by Pristimerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristimerin, a naturally occurring quinonemethide triterpenoid, has garnered significant attention in oncological research due to its potent anti-cancer properties. Exhibiting a broad spectrum of activity against various cancer types, this compound modulates several critical signaling pathways implicated in tumor proliferation, survival, and metastasis. This document provides detailed application notes and protocols for the use of immunohistochemistry (IHC) to assess the in vivo target modulation of this compound in xenograft models. These guidelines are intended to assist researchers in evaluating the pharmacodynamic effects of this compound and elucidating its mechanism of action in a preclinical setting.
This compound's anti-neoplastic effects are attributed to its ability to interfere with key cellular signaling cascades. Notably, it has been shown to inhibit the NF-κB, PI3K/AKT/mTOR, and STAT3 pathways, all of which are frequently dysregulated in cancer.[1][2][3][4] Furthermore, this compound has been reported to suppress the Wnt/β-catenin signaling pathway.[1][5][6] By targeting these fundamental pathways, this compound can induce cell cycle arrest, apoptosis, and autophagy, while inhibiting tumor growth, angiogenesis, and invasion.[1][2][4][5]
Immunohistochemistry is an invaluable technique for visualizing the direct effects of a therapeutic agent on protein expression and localization within the tumor microenvironment. This allows for a semi-quantitative and spatial assessment of target engagement and downstream pathway modulation. The following sections provide detailed protocols for the IHC analysis of key this compound targets and a framework for the presentation of quantitative data.
Data Presentation: Quantifying Target Modulation
Effective evaluation of this compound's in vivo efficacy requires robust quantification of IHC staining. The following tables are templates for presenting quantitative data obtained from the analysis of tumor xenografts treated with this compound versus a vehicle control. Quantification can be performed using methods such as the H-Score or by determining the percentage of positively stained cells.
Table 1: Immunohistochemical Analysis of NF-κB Pathway Modulation in Xenograft Tumors
| Treatment Group | Target Protein | Cellular Localization | Mean H-Score (± SEM) | Percentage of Positive Cells (%) (± SEM) | p-value |
| Vehicle Control | p-p65 (Ser536) | Nuclear | [Insert Value] | [Insert Value] | |
| This compound | p-p65 (Ser536) | Nuclear | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle Control | IκBα | Cytoplasmic | [Insert Value] | [Insert Value] | |
| This compound | IκBα | Cytoplasmic | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Immunohistochemical Analysis of PI3K/AKT/mTOR Pathway Modulation in Xenograft Tumors
| Treatment Group | Target Protein | Cellular Localization | Mean H-Score (± SEM) | Percentage of Positive Cells (%) (± SEM) | p-value |
| Vehicle Control | p-AKT (Ser473) | Cytoplasmic/Membrane | [Insert Value] | [Insert Value] | |
| This compound | p-AKT (Ser473) | Cytoplasmic/Membrane | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle Control | p-mTOR (Ser2448) | Cytoplasmic | [Insert Value] | [Insert Value] | |
| This compound | p-mTOR (Ser2448) | Cytoplasmic | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Immunohistochemical Analysis of STAT3 and Wnt/β-catenin Pathway Modulation in Xenograft Tumors
| Treatment Group | Target Protein | Cellular Localization | Mean H-Score (± SEM) | Percentage of Positive Cells (%) (± SEM) | p-value |
| Vehicle Control | p-STAT3 (Tyr705) | Nuclear | [Insert Value] | [Insert Value] | |
| This compound | p-STAT3 (Tyr705) | Nuclear | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle Control | β-catenin | Nuclear/Cytoplasmic | [Insert Value] | [Insert Value] | |
| This compound | β-catenin | Nuclear/Cytoplasmic | [Insert Value] | [Insert Value] | [Insert Value] |
Table 4: Immunohistochemical Analysis of Proliferation and Apoptosis Markers in Xenograft Tumors
| Treatment Group | Marker | Mean Percentage of Positive Cells (%) (± SEM) | p-value |
| Vehicle Control | Ki-67 | [Insert Value] | |
| This compound | Ki-67 | [Insert Value] | [Insert Value] |
| Vehicle Control | Cleaved Caspase-3 | [Insert Value] | |
| This compound | Cleaved Caspase-3 | [Insert Value] | [Insert Value] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of this compound and the experimental process, the following diagrams have been generated using Graphviz.
Caption: this compound's inhibitory effects on key oncogenic signaling pathways.
Caption: General workflow for immunohistochemical analysis of xenograft tissues.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of key molecular targets of this compound in formalin-fixed, paraffin-embedded (FFPE) xenograft tumor tissues.
Protocol 1: Immunohistochemistry for Phospho-NF-κB p65 (Ser536)
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB Chromogen Kit
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Blocking:
-
Wash sections in deionized water three times for 5 minutes each.[7]
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash sections in wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes.[7]
-
Apply blocking buffer and incubate for 1 hour at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-NF-κB p65 antibody in antibody diluent.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Remove antibody solution and wash sections in wash buffer three times for 5 minutes each.[7]
-
Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash sections three times with wash buffer for 5 minutes each.[7]
-
Prepare and apply DAB chromogen solution according to the manufacturer's instructions, monitoring for color development (typically 1-10 minutes).
-
Stop the reaction by immersing in deionized water.[7]
-
-
Counterstaining, Dehydration, and Mounting:
Protocol 2: Immunohistochemistry for Phospho-STAT3 (Tyr705)
Materials:
-
Same as Protocol 1, with the following substitution:
-
Primary Antibody: Rabbit anti-phospho-STAT3 (Tyr705)
Procedure:
-
Deparaffinization and Rehydration: Follow steps in Protocol 1.
-
Antigen Retrieval:
-
Blocking: Follow steps in Protocol 1.
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection: Follow steps in Protocol 1.
-
Counterstaining, Dehydration, and Mounting: Follow steps in Protocol 1.
Protocol 3: Immunohistochemistry for Ki-67
Materials:
-
Same as Protocol 1, with the following substitution:
-
Primary Antibody: Rabbit or Mouse anti-Ki-67
Procedure:
-
Deparaffinization and Rehydration: Follow steps in Protocol 1.
-
Antigen Retrieval: Follow steps in Protocol 2.
-
Blocking: Follow steps in Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki-67 antibody according to the manufacturer's datasheet.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Detection: Follow steps in Protocol 1.
-
Counterstaining, Dehydration, and Mounting: Follow steps in Protocol 1.
Conclusion
The protocols and guidelines presented here offer a comprehensive framework for investigating the in vivo target modulation of this compound using immunohistochemistry. By applying these methods, researchers can gain valuable insights into the pharmacodynamic effects of this promising anti-cancer agent, thereby advancing its preclinical development. The provided templates for data presentation will aid in the clear and concise reporting of findings, facilitating comparison across studies. Furthermore, the visual representations of the signaling pathways and experimental workflow serve as useful tools for understanding the complex mechanisms of this compound and for planning future experiments.
References
- 1. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 2. Histochemical scoring assessment (H-score) | Asian Archives of Pathology [asianarchpath.com]
- 3. H-score [e-immunohistochemistry.info]
- 4. Quantitation of Immunohistochemistry by Image Analysis Technique | Basicmedical Key [basicmedicalkey.com]
- 5. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. sysy-histosure.com [sysy-histosure.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pristimerin for In Vitro Experiments
Welcome to the technical support center for Pristimerin (B1678111). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring quinonemethide triterpenoid (B12794562) compound isolated from plants of the Celastraceae and Hippocrateaceae families.[1] It has demonstrated potent anti-cancer effects across a wide range of human tumor cell lines.[2][3] The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[1][4] this compound achieves this by modulating numerous critical signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways, and by generating reactive oxygen species (ROS).[3][4][5]
Q2: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For long-term storage, the powder form should be stored at -20°C for up to three years, and the stock solution in DMSO should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[7]
Q3: What is a recommended starting concentration for in vitro experiments?
The effective concentration of this compound is cell-line dependent and typically falls within the micromolar range. Based on published data, a starting concentration range of 0.5 µM to 5 µM is recommended for initial dose-response experiments.[5][8] The half-maximal inhibitory concentration (IC50) for many cancer cell lines is between 0.2 µM and 4 µM.[7] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your specific experimental goals.
Q4: What is the maximum concentration of DMSO I should use in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[9] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.
Q5: Which key signaling pathways are affected by this compound?
This compound impacts multiple pro-survival signaling pathways in cancer cells. Key pathways inhibited by this compound include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell proliferation, survival, and angiogenesis.[3][10]
-
NF-κB Pathway: Suppression of NF-κB activation reduces inflammation and inhibits the expression of genes involved in cell survival and proliferation.[4][11]
-
MAPK Pathway: this compound can modulate the activity of MAPKs like JNK, p38, and ERK, often leading to apoptosis.[4]
-
Wnt/β-catenin Pathway: Inhibition of this pathway can induce cell cycle arrest and autophagy.[3][4]
-
Reactive Oxygen Species (ROS) Generation: this compound can induce the production of ROS, which triggers cellular stress and leads to apoptosis.[1][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound precipitates in cell culture medium. | 1. Low Solubility: The concentration used exceeds the solubility limit in the aqueous medium. 2. Temperature: Using cold medium can decrease solubility. | 1. Perform a serial dilution to find the maximum soluble concentration in your specific medium. 2. Use a stepwise dilution method: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) medium, mix gently, and then add this to the final volume of media.[9] 3. Always use pre-warmed (37°C) cell culture media. |
| No observable effect on cells at expected concentrations. | 1. Compound Degradation: this compound may be unstable in the culture medium over the experimental duration. 2. Cell Line Resistance: The specific cell line may be less sensitive to this compound. 3. Suboptimal Concentration: The concentrations tested may be too low for the specific cell line. | 1. Check the stability of this compound in your medium over time. Consider shorter incubation periods or more frequent media changes. 2. Verify the identity and passage number of your cell line. Test a higher concentration range in your dose-response curve. 3. Perform a wide-range dose-response experiment (e.g., 0.1 µM to 20 µM) to identify the effective range for your cells. |
| High cytotoxicity observed even at low concentrations. | 1. High Cell Line Sensitivity: The cell line is particularly sensitive to this compound. 2. DMSO Toxicity: The final DMSO concentration may be too high. 3. Incorrect Dilution: Errors in stock solution preparation or serial dilutions. | 1. Shift your dose-response curve to a lower concentration range (e.g., nanomolar to low micromolar). 2. Ensure the final DMSO concentration is below 0.5% and that your vehicle control shows no toxicity.[9] 3. Recalculate and carefully prepare fresh stock and working solutions. Verify pipette calibration. |
| Inconsistent or non-reproducible results. | 1. Experimental Variability: Inconsistent cell seeding density, incubation times, or reagent preparation. 2. Compound Instability: Degradation of this compound in stock solution due to improper storage. | 1. Standardize all experimental protocols, including cell passage number, seeding density, and treatment duration. 2. Use freshly prepared dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
Data Presentation
Table 1: Effective Concentrations (IC50) of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effective Concentration / IC50 | Reference(s) |
| Pancreatic Cancer | MiaPaCa-2, Panc-1 | 0.625 - 5 µM (Significant inhibition) | [8] |
| Breast Cancer | MCF-7, MDA-MB-231 | 0.38 - 1.75 µM | [13] |
| Colorectal Cancer | HCT-116, COLO-205, SW-620 | Potent cytotoxic effects observed | [14] |
| Prostate Cancer | LNCaP, PC-3 | 1.25 µM caused 55% LNCaP cell death | [2] |
| Leukemia | HL-60 | 0.4 - 1.7 µM (Induced apoptosis) | [15] |
| General | Various Cancer Cell Lines | 0.2 - 4 µM | [7] |
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Reference(s) |
| DMSO | ≥5 mg/mL | [16] |
| DMSO | 11.82 mg/mL (25.44 mM) | [6] |
| DMSO | 12 mg/mL (25.82 mM) | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 20 µM. Include a vehicle control (medium with the highest DMSO concentration used) and a no-treatment control.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation in pathways like PI3K/Akt.
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Logic for troubleshooting this compound experiments.
References
- 1. Anticancer Potential and Molecular Targets of this compound in Human Malignancies [mdpi.com]
- 2. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 4. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Antibacterial | NF-κB | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. A promising natural product, this compound, results in cytotoxicity against breast cancer stem cells in vitro and xenografts in vivo through apoptosis and an incomplete autopaghy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiproliferative activity of this compound isolated from Maytenus ilicifolia (Celastraceae) in human HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound 1258-84-0 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Pristimerin Solubility in Aqueous Media
For researchers, scientists, and drug development professionals, ensuring the effective delivery of therapeutic compounds is paramount. Pristimerin (B1678111), a promising natural triterpenoid (B12794562) with potent anti-cancer properties, presents a significant challenge in this regard due to its inherently low solubility in aqueous media. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A1: this compound is a lipophilic compound, as indicated by its high LogP value. This chemical characteristic means it has a stronger affinity for fatty or nonpolar environments than for water-based (aqueous) environments, leading to poor solubility.
Q2: What is the most common solvent for this compound in laboratory settings?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this compound in research applications.[1][2][3] It is a polar aprotic solvent capable of dissolving a wide range of nonpolar compounds.[4]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. While this compound is soluble in 100% DMSO, the abrupt change in solvent polarity upon addition to the aqueous medium causes it to rapidly precipitate out of solution.
Q4: How can I prevent my this compound-DMSO stock solution from precipitating in my cell culture medium?
A4: To avoid precipitation, it is crucial to perform a serial dilution. First, prepare a high-concentration stock solution of this compound in DMSO. Then, create intermediate dilutions in a mixture of DMSO and your cell culture medium before preparing the final, low-concentration working solution. This gradual decrease in DMSO concentration helps to keep the this compound in solution.
Q5: What is the maximum concentration of DMSO that is safe for most cell lines?
A5: While cell line dependent, a final DMSO concentration of 0.5% or lower is generally considered safe for most cell culture experiments to avoid solvent-induced cytotoxicity.[5]
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides systematic steps to address the precipitation of this compound in your experimental setup.
Initial Dissolution and Dilution
If you are observing precipitation upon adding your this compound stock to your aqueous buffer or cell culture medium, consider the following:
-
Problem: Immediate precipitation upon dilution.
-
Cause: Rapid change in solvent polarity.
-
Solution:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Sonication may be recommended to ensure complete dissolution.[1]
-
Perform Serial Dilutions: Instead of adding the high-concentration stock directly to your aqueous medium, perform one or more intermediate dilution steps. For example, dilute the 10 mM stock to 1 mM in a 50:50 mixture of DMSO and medium, and then further dilute to your final working concentration in the medium.
-
Vortex During Dilution: When adding the this compound solution to the aqueous medium, ensure gentle but thorough mixing by vortexing to facilitate dispersion.
-
Advanced Solubility Enhancement Techniques
For applications requiring higher concentrations of this compound in aqueous media, consider the following formulation strategies.
-
Principle: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Common Co-solvents: Polyethylene glycol (PEG), ethanol (B145695), propylene (B89431) glycol.
-
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% PEG 400 in water).
-
Add the this compound stock solution to the co-solvent mixtures to determine the maximum solubility.
-
Important: Always consider the potential toxicity of the co-solvent on your experimental system (e.g., cell lines).
-
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more soluble in water.[6][7]
-
Experimental Protocol (Kneading Method):
-
Accurately weigh this compound and a suitable cyclodextrin (B1172386) (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a 1:1 molar ratio.
-
Transfer the powders to a mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
-
-
Principle: Reducing the particle size of a drug to the nanometer range increases its surface area-to-volume ratio, leading to a significant increase in dissolution rate and saturation solubility.[8][9]
-
Experimental Protocol (Anti-Solvent Precipitation):
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO or acetone) to create the "solvent phase."
-
Prepare an "anti-solvent phase" consisting of water and a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).
-
Under high-speed stirring or sonication, rapidly inject the solvent phase into the anti-solvent phase.
-
The rapid change in solvent conditions will cause the this compound to precipitate as nanoparticles.
-
The stabilizer in the anti-solvent phase will adsorb to the surface of the nanoparticles, preventing their aggregation.
-
The resulting nanosuspension can be further processed (e.g., by evaporation of the organic solvent) for use in aqueous media.
-
-
Principle: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a lipophilic drug like this compound, it would partition into the lipid bilayer.
-
Experimental Protocol (Thin-Film Hydration):
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer by rotating the flask. This will cause the lipids to self-assemble into liposomes, with this compound incorporated into the bilayers.
-
The resulting liposomal suspension can be further processed (e.g., by sonication or extrusion) to obtain vesicles of a desired size.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥5 mg/mL[2][10][11] | ≥10.76 | Sonication is recommended for complete dissolution.[1] |
| DMSO | 11.82 mg/mL[1] | 25.44 | Sonication is recommended.[1] |
| DMSO | 12 mg/mL[3] | 25.82 | Use fresh DMSO as moisture can reduce solubility.[3] |
Experimental Workflow & Signaling Pathways
Experimental Workflow for Addressing Solubility Issues
Caption: A flowchart outlining the steps to address this compound solubility issues.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating several critical signaling pathways. Understanding these pathways can be crucial for interpreting experimental results.
Caption: this compound inhibits key pro-survival signaling pathways in cancer cells.
This technical support center provides a foundational guide for researchers working with this compound. By understanding the underlying causes of its poor solubility and employing the appropriate troubleshooting strategies and advanced formulation techniques, scientists can enhance the reliability and reproducibility of their experiments, ultimately accelerating the translation of this promising compound into clinical applications.
References
- 1. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 5. Degradation Products | PerkinElmer [perkinelmer.com]
- 6. CAS 1258-84-0: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound, a triterpene that inhibits monoacylglycerol lipase activity, prevents the development of paclitaxel-induced allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 11. Absorption and metabolism characteristics of this compound as determined by a sensitive and reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Pristimerin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pristimerin (B1678111). Our goal is to help you identify and minimize potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring quinonemethide triterpenoid (B12794562) compound isolated from plants of the Celastraceae and Hippocrateaceae families.[1][2] It has demonstrated potent anti-cancer, anti-inflammatory, and anti-malarial properties.[1][3] Its primary anti-cancer mechanism of action is the induction of cell cycle arrest, apoptosis, and autophagy in various cancer cells.[4][5][6]
Q2: What are the known signaling pathways affected by this compound?
This compound is known to modulate a wide range of signaling pathways, which can contribute to both its therapeutic efficacy and its off-target effects. These include:
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NF-κB Pathway: this compound inhibits the NF-κB pathway, a key regulator of inflammation, proliferation, and apoptosis.[1][4][7]
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PI3K/Akt/mTOR Pathway: It suppresses this critical pro-survival pathway, leading to decreased cell proliferation and survival.[1][4][5]
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MAPK Pathway: this compound can modulate the activity of MAPK pathways (ERK, JNK, p38), which are involved in stress responses and apoptosis.[1]
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Wnt/β-catenin Pathway: It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2][4][8]
-
ROS Generation: this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[1][4]
-
VEGFR2 Signaling: It has been shown to inhibit angiogenesis by targeting the activation of VEGFR2.[9]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity in Non-Target Cells
Question: I am observing significant cytotoxicity in my non-cancerous/control cell line when treated with this compound. What could be the cause and how can I address this?
Possible Cause: The broad-spectrum activity of this compound across multiple fundamental signaling pathways, such as PI3K/Akt and NF-κB, can lead to cytotoxic effects in non-cancerous cells, which also rely on these pathways for survival and proliferation.
Troubleshooting Steps:
-
Confirm On-Target Potency: First, ensure that the observed cytotoxicity is not due to an excessively high concentration of this compound. Perform a dose-response curve to determine the IC50 in your target cancer cell line and compare it to the cytotoxicity observed in your non-target cells.
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Assess Pathway Activity: Investigate the activity of key survival pathways in your non-target cells at baseline and after this compound treatment.
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Western Blot Analysis: Probe for key phosphorylated proteins in the PI3K/Akt/mTOR and NF-κB pathways (e.g., p-Akt, p-mTOR, p-p65). A significant decrease in the phosphorylation of these proteins would suggest that the cytotoxicity is mediated by on-target pathway inhibition.
-
-
Rescue Experiment: To confirm that the cytotoxicity is due to the inhibition of a specific pathway, you can perform a rescue experiment. For example, if you suspect PI3K/Akt inhibition is the cause, you can try to rescue the cells by overexpressing a constitutively active form of Akt.
-
Consider a Different Model: If the off-target cytotoxicity is unavoidable and confounds your experimental results, consider using a cancer cell line that is more sensitive to this compound's primary anti-cancer mechanisms, allowing for a wider therapeutic window.
Issue 2: Lack of Expected Therapeutic Effect
Question: I am not observing the expected anti-proliferative or apoptotic effects of this compound in my cancer cell line. Why might this be happening?
Possible Causes:
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Cell Line-Specific Resistance: The specific genetic background of your cancer cell line may confer resistance to this compound. For example, mutations that lead to the constitutive activation of pro-survival pathways downstream of this compound's targets could render the compound ineffective.
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Drug Efflux: The cancer cells may be overexpressing ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell, reducing its intracellular concentration.
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Incorrect Dosage or Treatment Duration: The concentration or duration of this compound treatment may be insufficient to induce a therapeutic effect in your specific cell line.
Troubleshooting Steps:
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Verify Compound Activity: Ensure that your stock of this compound is active. A simple way to do this is to test it on a sensitive, well-characterized cell line.
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Optimize Dose and Time: Perform a comprehensive dose-response and time-course experiment to determine the optimal conditions for observing an effect in your cell line.
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Analyze Key Signaling Pathways: Use Western blotting to check if this compound is inhibiting its target pathways (e.g., PI3K/Akt, NF-κB) in your cell line. If the pathways are not being inhibited, this could point to a drug efflux issue or a mutation in an upstream component.
-
Investigate Drug Efflux: Use an inhibitor of ABC transporters, such as Verapamil, in combination with this compound to see if this restores its activity.
-
Sequence Key Genes: If you suspect resistance due to mutations, sequence key genes in the relevant signaling pathways (e.g., PIK3CA, PTEN, AKT, IKK).
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Prostate Cancer | LNCaP | ~1.25 (caused 55% cell death) | 72 | [2] |
| Breast Cancer | MCF-7 | 0.38 - 1.75 | Not Specified | [10] |
| Breast Cancer | MCF-7s (Cancer Stem Cells) | 0.38 - 1.75 | Not Specified | [10] |
| Ovarian Cancer | OVCAR-5 | < 1.25 | Not Specified | [11] |
| Ovarian Cancer | MDAH-2774 | < 1.25 | Not Specified | [11] |
| Pancreatic Cancer | MiaPaCa-2 | 1.25 - 5 | Not Specified | [12] |
| Pancreatic Cancer | Panc-1 | 1.25 - 5 | Not Specified | [12] |
| Colon Cancer | HCT-116 | 0.5 - 2 | 48 | [13] |
| Colon Cancer | SW-620 | 0.5 - 2 | 48 | [13] |
| Colon Cancer | COLO-205 | 0.5 - 2 | 48 | [13] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Pathway Activity
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Visualizations
References
- 1. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 2. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 8. Anticancer Potential and Molecular Targets of this compound in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A promising natural product, this compound, results in cytotoxicity against breast cancer stem cells in vitro and xenografts in vivo through apoptosis and an incomplete autopaghy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Addressing Pristimerin-induced cytotoxicity in normal cells
Technical Support Center: Pristimerin Applications
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a special focus on managing cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound is a naturally occurring quinonemethide triterpenoid (B12794562) that exhibits potent anti-cancer activity through multiple mechanisms.[1][2] Its primary mode of inducing cell death is by increasing intracellular Reactive Oxygen Species (ROS).[3][4] This surge in ROS triggers significant oxidative stress, which in turn activates several downstream signaling pathways leading to apoptosis (programmed cell death), including the ASK1/JNK and p38 MAPK pathways.[3][5][6]
This compound also impacts other critical cellular processes:
-
NF-κB Pathway Inhibition: It suppresses the NF-κB signaling pathway, which is crucial for inflammation, cell proliferation, and survival.[1][5][7]
-
Proteasome Inhibition: It can inhibit proteasome activity, leading to the accumulation of misfolded proteins and inducing cellular stress.[1][8]
-
PI3K/AKT/mTOR Pathway Modulation: It inhibits this key survival pathway, further promoting apoptosis.[1][5][7]
-
Telomerase Inhibition: this compound can inhibit telomerase activity, an enzyme essential for immortalization in many cancer cells.[1][8]
Q2: Why am I observing high cytotoxicity in my normal (non-cancerous) cell line after this compound treatment?
While this compound often shows selective toxicity towards cancer cells, its potent mechanisms, particularly the generation of ROS and inhibition of fundamental pathways like NF-κB and the proteasome, are not entirely cancer-specific.[1][9] Normal cells can also be susceptible to these effects, leading to unintended cytotoxicity. One study noted that while this compound had little effect on normal human dermal fibroblasts, it was highly effective against fibrosarcoma cells, suggesting some level of selectivity.[10] However, another study reported IC50 values for the non-tumorigenic breast cell line MCF-10A that were comparable to some cancer cell lines, highlighting that off-target toxicity is a significant consideration.[10]
Q3: How can I reduce this compound-induced cytotoxicity in my normal cell lines while preserving its anti-cancer effects in my experimental controls?
A primary strategy is to counteract the excessive ROS production that underpins this compound's toxicity. Co-treatment with an antioxidant can be effective.
Recommended Approach: Co-administration of N-acetylcysteine (NAC)
N-acetylcysteine (NAC) is a precursor to glutathione, a major intracellular antioxidant, and acts as a direct ROS scavenger.[11] Studies have shown that inhibiting ROS with NAC can significantly decrease this compound-induced cell death by preventing the activation of downstream stress pathways like ASK1/JNK.[3]
Experimental Consideration: When using NAC, it is crucial to determine an optimal concentration that rescues normal cells without completely abrogating the anti-cancer effect in your cancer cell lines. This requires a dose-response experiment.
Troubleshooting Guide
Problem: My normal cell viability drops significantly even at low concentrations of this compound.
Possible Cause: The normal cell line you are using is particularly sensitive to oxidative stress or inhibition of the NF-κB/proteasome pathways.
Solution:
-
Confirm IC50 Values: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for both your normal and cancer cell lines. This quantitative data will help you identify a potential therapeutic window.
-
Implement a Protective Co-treatment: Use the antioxidant N-acetylcysteine (NAC) to mitigate ROS-induced damage. Start with a concentration range for NAC (e.g., 1-10 mM) and assess its ability to rescue the normal cells.[3][12]
-
Assess Key Signaling Pathways: Use Western blotting to check the activation status (phosphorylation) of key proteins in the stress pathways (e.g., p-JNK, p-p38) with and without NAC to confirm that the protective effect is mediated by the intended mechanism.[3]
Table 1: Example IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) |
| Cancer Lines | |||
| HT1080 | Human Fibrosarcoma | 0.16 | 24 |
| MNNG | Human Osteosarcoma | 0.8-0.9 | 24 |
| A549 | Human Lung Carcinoma | 0.4-0.6 | 72 |
| H1299 | Human Lung Carcinoma | 2.2 | Not Specified |
| PC-3 | Human Prostate Cancer | ~1.25 (55% death) | 72 |
| Normal/Non-Tumorigenic Lines | |||
| aHDF | Normal Human Dermal Fibroblast | "Little effect" | Not Specified |
| MCF-10A | Non-tumorigenic Breast Epithelial | 1.4-1.6 | 24 |
This table compiles data from multiple sources to illustrate the range of cytotoxic effects.[8][10][13]
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol determines cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Evaluating the Protective Effect of N-acetylcysteine (NAC)
This protocol assesses if NAC can rescue normal cells from this compound-induced cytotoxicity.
Procedure:
-
Cell Seeding: Seed both normal and cancer cells in separate 96-well plates as described in Protocol 1.
-
Pre-treatment with NAC: After 24 hours, pre-treat the cells with various concentrations of NAC (e.g., 0, 1, 2.5, 5, 10 mM) for 1-2 hours.[12]
-
This compound Treatment: Without removing the NAC-containing medium, add this compound at its predetermined IC50 concentration (and one concentration above/below) to the wells.
-
Incubation and Analysis: Incubate for the desired time (e.g., 48 hours) and assess cell viability using the MTT assay as described above. The goal is to find a NAC concentration that increases viability in the normal cell line without significantly affecting toxicity in the cancer cell line.
Visual Guides: Pathways and Workflows
This compound-Induced Cytotoxicity Pathway
The diagram below illustrates the central role of ROS in mediating this compound's cytotoxic effects.
Caption: this compound's main cytotoxic pathways and the inhibitory point of NAC.
Experimental Workflow for Assessing NAC Protection
This workflow outlines the steps to test the protective effects of NAC.
Caption: Workflow for testing NAC's protective effect against this compound.
References
- 1. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound exhibits anti-cancer activity by inducing ER stress and AKT/GSK3β pathway through increasing intracellular ROS production in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. ROS inhibitor N-acetyl-l-cysteine antagonizes the activity of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetylcysteine or Sodium Selenite Prevent the p38-Mediated Production of Proinflammatory Cytokines by Microglia during Exposure to Mercury (II) | MDPI [mdpi.com]
- 13. This compound induces apoptosis and inhibits proliferation, migration in H1299 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pristimerin Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Pristimerin (B1678111), particularly concerning drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action against cancer cells?
This compound is a naturally occurring quinonemethide triterpenoid (B12794562) derived from plants of the Celastraceae and Hippocrateaceae families.[1][2] It has demonstrated potent anti-cancer effects across a wide range of human malignancies, including breast, prostate, lung, pancreatic, and colorectal cancers.[1][2] The anti-cancer activity of this compound is multifaceted and involves the modulation of several key cellular processes:
-
Induction of Apoptosis: this compound can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It has been shown to activate the ROS/JNK signaling pathway, leading to caspase activation and apoptosis.[1][3]
-
Induction of Autophagy: It can induce autophagy, a cellular self-degradation process, which in some contexts contributes to its anti-cancer effects.[1][4]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, primarily in the G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases.[1][4][5]
-
Inhibition of Metastasis: It inhibits cancer cell migration, invasion, and angiogenesis, key processes in tumor metastasis.[1][4]
Q2: What are the primary mechanisms that lead to resistance to this compound in cancer cell lines?
The primary mechanism of resistance to this compound, and many other chemotherapeutic agents, is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1, also known as P-glycoprotein (P-gp).[1][2][6] These transporters function as drug efflux pumps, actively removing this compound from the cancer cells and reducing its intracellular concentration to sub-therapeutic levels.[1][2]
Q3: How does this compound help in overcoming multidrug resistance (MDR)?
This compound has been shown to reverse multidrug resistance through several mechanisms:
-
Downregulation of ABCB1/P-glycoprotein: this compound can decrease the expression of P-glycoprotein at the protein level.[7] Interestingly, this effect appears to be independent of mRNA expression, suggesting that this compound may destabilize the P-gp protein.[2][6][7]
-
Inhibition of Pro-Survival Signaling Pathways: this compound can suppress signaling pathways that are often hyperactivated in resistant cancer cells, such as the PI3K/Akt pathway.[1][8][9] By inhibiting these pathways, this compound can re-sensitize resistant cells to its own cytotoxic effects and to other chemotherapeutic drugs.[8]
Q4: Which signaling pathways are most significantly affected by this compound?
This compound modulates a variety of signaling pathways involved in cancer cell proliferation, survival, and metastasis. The most notable pathways include:
-
NF-κB Signaling: this compound is a potent inhibitor of the NF-κB pathway, which plays a crucial role in inflammation, cell survival, and chemoresistance.[1][2][4]
-
PI3K/Akt/mTOR Signaling: This is a key pathway for cell growth, proliferation, and survival. This compound has been shown to inhibit the activation of Akt, a central kinase in this pathway.[1][2][8]
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MAPK Signaling: this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), including JNK and ERK1/2, which are involved in both pro-apoptotic and pro-survival signaling.[2][3][10]
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ROS/JNK Signaling: this compound can induce the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to apoptosis.[1][3]
-
Wnt/β-catenin Signaling: this compound has been reported to suppress the Wnt/β-catenin pathway, which is often dysregulated in cancer.[2][6][10]
Q5: What are the typical IC50 values for this compound in sensitive versus resistant cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line and its resistance status. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | Resistance Status | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Sensitive | 0.59 | [8] |
| MCF-7/ADR | Breast Cancer | Adriamycin-Resistant | 0.43 | [8] |
| KB | Oral Epidermoid Carcinoma | Sensitive | Not specified | [7] |
| KBv200 | Oral Epidermoid Carcinoma | Drug-Resistant | Not specified | [7] |
| HCT-116 | Colorectal Cancer | Not specified | 1.11 (72h) | [11] |
| K562 | Leukemia | Not specified | 1.49 (72h) | [5] |
| HL-60 | Leukemia | Not specified | 0.61 (72h) | [5] |
| EC9706 | Esophageal Cancer | Not specified | 1.98 (72h) | [5] |
| EC109 | Esophageal Cancer | Not specified | 1.76 (72h) | [5] |
Q6: Can this compound be used in combination with other chemotherapy drugs to enhance efficacy?
Yes, several studies have demonstrated that this compound can act synergistically with other chemotherapeutic agents, enhancing their anti-cancer effects and potentially overcoming drug resistance.[4][12] Combination therapies that have shown promise include:
-
This compound and Paclitaxel: This combination has been shown to induce autophagic cell death in breast cancer cells.[2][4]
-
This compound and Cisplatin (B142131): In lung cancer cells, this compound can enhance the efficacy of cisplatin by inhibiting the miR-23a/Akt/GSK3β signaling pathway and suppressing autophagy.[2][13]
-
This compound and Gemcitabine: This combination has shown synergistic effects in pancreatic cancer cells.[4]
-
This compound and Doxorubicin (Adriamycin): this compound can overcome resistance to Adriamycin in breast cancer cells by suppressing Akt signaling.[8]
Troubleshooting Guides
Problem 1: My cancer cell line is exhibiting high resistance to this compound treatment.
-
Possible Cause: A common reason for resistance is the overexpression of the ABCB1 (P-glycoprotein) drug efflux pump.
-
Suggested Solution:
-
Verify ABCB1 Expression: Use Western blotting or RT-PCR to determine if your resistant cell line has higher levels of ABCB1 protein or mRNA compared to a sensitive parental cell line.
-
Combination Therapy: If ABCB1 is overexpressed, consider co-treating your cells with this compound and a known ABCB1 inhibitor to see if this restores sensitivity. Alternatively, since this compound can downregulate ABCB1, a pre-treatment with this compound before applying another chemotherapeutic agent might be effective.[7]
-
Investigate Alternative Resistance Mechanisms: If ABCB1 is not overexpressed, consider other resistance mechanisms such as alterations in the target signaling pathways (e.g., mutations in Akt or NF-κB pathway components) or enhanced DNA repair mechanisms.
-
Caption: Workflow for Investigating this compound Resistance.
Problem 2: I am not observing the expected level of apoptosis after this compound treatment.
-
Possible Cause:
-
Dysregulation of Apoptosis-Related Proteins: The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins may be altered in your cell line, making it resistant to apoptosis induction.[14]
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Activation of Pro-Survival Pathways: Hyperactivation of pro-survival signaling pathways like PI3K/Akt can inhibit apoptosis.[8]
-
Induction of Other Cell Death Mechanisms: this compound can also induce other forms of cell death, such as autophagy.[1][4] Your cells might be undergoing autophagy instead of apoptosis.
-
-
Suggested Solution:
-
Assess Apoptosis-Related Proteins: Use Western blotting to check the expression levels of key Bcl-2 family proteins and the cleavage of caspases (e.g., caspase-3, caspase-8, caspase-9) and PARP.
-
Examine Pro-Survival Pathways: Analyze the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt) to see if it is activated.
-
Investigate Autophagy: Look for markers of autophagy, such as the conversion of LC3-I to LC3-II and the expression of Beclin-1, using Western blotting. You can also use autophagy inhibitors (e.g., 3-methyladenine) to see if this affects cell viability in response to this compound.[13]
-
Caption: this compound's Impact on Key Signaling Pathways.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT or MTS Assay) to Determine IC50
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
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Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT only): Remove the medium containing MTT and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for detecting the expression levels of specific proteins (e.g., ABCB1, Akt, p-Akt, Bcl-2).
Materials:
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Treated and untreated cell pellets
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RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your proteins of interest)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Western Blot Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 3. This compound mediated anticancer effects and sensitization of human skin cancer cells through modulation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of P-glycoprotein by this compound contributes to overcoming ABCB1-mediated chemotherapeutic drug resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound overcomes adriamycin resistance in breast cancer cells through suppressing Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound enhances the effect of cisplatin by inhibiting the miR-23a/Akt/GSK3β signaling pathway and suppressing autophagy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
Best practices for long-term storage of Pristimerin compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Pristimerin compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
This compound in its solid, powdered form is stable for up to three years when stored at -20°C.[1][2] It is also crucial to protect the compound from light.[3]
Q2: How should I store this compound once it is dissolved in a solvent?
For long-term storage of up to one year, this compound solutions should be stored at -80°C.[1][2] For shorter periods of about one month, storage at -20°C is acceptable.[2] To maintain the integrity of the solution, it is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[2]
Q3: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.[1][2][3] The solubility is approximately 11.82 mg/mL to 12 mg/mL.[1][2] To aid dissolution, sonication can be used.[1] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q4: Are there any specific handling instructions for preparing this compound solutions?
Before opening the vial, it is recommended to allow the this compound powder to equilibrate to room temperature for at least 60 minutes. This helps to prevent condensation from forming inside the vial, which could compromise the stability of the compound. For in vivo experiments, it is best practice to prepare fresh solutions and use them on the same day.[4]
Q5: How can I identify if my this compound compound has degraded?
Visible signs of degradation in solid this compound can include a change in color, such as yellowing or browning.[5][6] In a solution, degradation may present as a color change or the formation of a precipitate.[5][6] If you observe any of these changes, it is recommended to discard the compound or solution and use a fresh stock.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound powder does not fully dissolve in DMSO. | 1. The concentration is too high.2. The DMSO has absorbed moisture.3. Insufficient mixing. | 1. Ensure the concentration is within the recommended solubility range.2. Use fresh, anhydrous DMSO.[2]3. Use sonication to aid dissolution.[1] |
| Precipitate forms in the this compound solution after storage. | 1. The storage temperature was not low enough.2. The solution has degraded.3. Solvent evaporation has increased the concentration. | 1. Store solutions at -80°C for long-term stability.[1][2]2. If degradation is suspected, prepare a fresh solution.3. Ensure the vial is tightly sealed to prevent evaporation. |
| Inconsistent experimental results using the same this compound stock. | 1. The stock solution has degraded due to improper storage or repeated freeze-thaw cycles.2. Inaccurate initial weighing of the compound. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Prepare fresh solutions for critical experiments.2. Use a calibrated analytical balance for accurate measurements. |
| The color of the this compound solution has changed. | 1. The solution has been exposed to light or air, causing oxidation or degradation.[5][6] | 1. Store solutions in amber vials or protect them from light.[5][6] Prepare fresh solutions if a color change is observed. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years[1][2] | Protect from light.[3] |
| In Solvent (DMSO) | -80°C | Up to 1 year[1][2] | Aliquot to avoid freeze-thaw cycles.[2] |
| In Solvent (DMSO) | -20°C | Up to 1 month[2] | For short-term use only. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening.
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Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If necessary, place the vial in a sonicator water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, light-protected vials.
Visualizations
Caption: Experimental workflow for the preparation and storage of this compound solutions.
Caption: Simplified signaling pathways affected by this compound.
References
Technical Support Center: Mitigating Pristimerin Interference in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Pristimerin (B1678111) in high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HCS?
A1: this compound is a naturally occurring quinonemethide triterpenoid (B12794562) with demonstrated anti-cancer, anti-inflammatory, and other biological activities.[1] However, its chemical structure contains features that classify it as a potential Pan-Assay Interference Compound (PAIN). PAINs are known to produce false-positive results in HTS assays through various mechanisms, leading to a waste of resources and misinterpretation of data.[2]
Q2: What are the common mechanisms of this compound interference in HTS assays?
A2: this compound interference can arise from several mechanisms, including:
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Redox Activity: this compound can participate in redox cycling, generating reactive oxygen species (ROS) that can interfere with assay components, particularly in assays with redox-sensitive readouts.[1]
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Covalent Modification: The quinone methide moiety in this compound is an electrophilic group that can react covalently and non-specifically with nucleophilic residues (like cysteine) on proteins, leading to enzyme inhibition or activation that is not due to specific binding.
-
Fluorescence Interference: this compound may possess intrinsic fluorescence or quenching properties that can interfere with fluorescence-based assays.
-
Aggregation: Like many PAINs, this compound may form aggregates at higher concentrations, which can sequester and non-specifically inhibit enzymes.
Q3: How can I quickly check if this compound is likely to interfere in my specific assay?
A3: A preliminary assessment can be made by running a simple control experiment. Include this compound in an assay setup that lacks the specific biological target (e.g., no enzyme or cells). A significant signal change in this control suggests direct interference with the assay reagents or detection system.
Troubleshooting Guide
Problem 1: My dose-response curve for this compound is inconsistent or has a very steep drop-off.
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Possible Cause: Compound aggregation at higher concentrations.
-
Troubleshooting Steps:
-
Lower Concentrations: Test this compound at a lower concentration range.
-
Detergent Addition: Include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer to disrupt aggregate formation.
-
Solubility Check: Visually inspect the wells at high concentrations for any signs of precipitation. Confirm solubility using techniques like nephelometry.
-
Problem 2: I'm observing activity with this compound in a cell-free (biochemical) assay, but it doesn't translate to a cell-based assay.
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Possible Cause: Non-specific protein reactivity in the biochemical assay. In a cellular context, membrane transport limitations or rapid metabolism of this compound might prevent it from reaching the intracellular target.
-
Troubleshooting Steps:
-
Counter-Screen: Perform a counter-screen using a different protein that is structurally unrelated to your target. Activity against multiple unrelated proteins suggests non-specific inhibition.
-
Time-Dependence Assay: Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. A time-dependent increase in inhibition suggests covalent modification.
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Cellular Uptake/Metabolism: Investigate the cellular permeability and metabolic stability of this compound in your cell model.
-
Problem 3: this compound shows potent activity in my fluorescence-based assay, but not in a luminescence-based orthogonal assay.
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Possible Cause: this compound is interfering with the fluorescence signal (either through its own fluorescence or by quenching the signal). Luminescence assays are generally less susceptible to this type of interference.[3]
-
Troubleshooting Steps:
-
Spectral Scan: Measure the excitation and emission spectra of this compound at the assay concentration to check for overlap with your fluorophore.
-
Assay Blank Measurement: Measure the fluorescence of this compound in the assay buffer without the fluorescent probe to assess its intrinsic fluorescence.
-
Confirmation with Orthogonal Assay: Rely on the results from the luminescence-based assay as a more reliable indicator of true activity.
-
Quantitative Data Summary
The inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay methodology used. This variability can be an indicator of assay interference.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HCT116 (Colon Cancer) | Cytotoxicity | 2.9 - 13.6 | [4] |
| HepG2 (Liver Cancer) | Cytotoxicity | 2.9 - 13.6 | [4] |
| SCC-4 (Oral Cancer) | Cytotoxicity | 2.9 - 13.6 | [4] |
| HSC-3 (Oral Cancer) | Cytotoxicity | 2.9 - 13.6 | [4] |
| K-562 (Leukemia) | Cytotoxicity | 2.9 - 13.6 | [4] |
| B16-F10 (Melanoma) | Cytotoxicity | 2.9 - 13.6 | [4] |
| LM3 (Murine Mammary Adenocarcinoma) | Cytotoxicity | 5 | [4] |
| LP07 (Murine Lung Adenocarcinoma) | Cytotoxicity | 5 | [4] |
| OVCAR-5 (Ovarian Cancer) | MTS Assay (Proliferation) | ~1.25 | [5] |
| MDAH-2774 (Ovarian Cancer) | MTS Assay (Proliferation) | ~1.25 | [5] |
Key Experimental Protocols
Protocol 1: Counter-Screen for Non-Specific Activity
Objective: To determine if this compound inhibits an unrelated protein, suggesting non-specific activity.
Methodology:
-
Select a commercially available, robust enzyme that is mechanistically and structurally unrelated to your primary target (e.g., firefly luciferase, β-lactamase).
-
Prepare a standard assay for the selected counter-screen enzyme according to the manufacturer's instructions.
-
Prepare a dilution series of this compound in the appropriate assay buffer.
-
Add the this compound dilutions to the assay plate.
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Add the counter-screen enzyme to the wells.
-
Initiate the reaction by adding the enzyme's substrate.
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Measure the signal (e.g., luminescence, absorbance) on a plate reader.
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Calculate the percent inhibition for each this compound concentration and determine the IC50 value, if any. Potent inhibition of the counter-screen enzyme indicates non-specific activity.
Protocol 2: Assay for Redox Activity
Objective: To assess if this compound generates reactive oxygen species (ROS) that could interfere with the assay.
Methodology:
-
This assay utilizes the redox-sensitive dye, Resazurin (also known as AlamarBlue), which is reduced to the fluorescent Resorufin.
-
Prepare a solution of Resazurin in your assay buffer.
-
Prepare a dilution series of this compound.
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As a positive control, include a known redox cycler (e.g., menadione).
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As a negative control, use the assay buffer with DMSO.
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Add the this compound dilutions, positive control, and negative control to a microplate.
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Add the Resazurin solution to all wells.
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Incubate the plate at room temperature, protected from light, for 1-2 hours.
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Measure the fluorescence of Resorufin (Excitation: ~560 nm, Emission: ~590 nm).
-
A significant increase in fluorescence in the presence of this compound indicates redox activity.
Protocol 3: Time-Dependent Inhibition Assay
Objective: To investigate if this compound acts as a time-dependent inhibitor, which is a characteristic of covalent modification.
Methodology:
-
Prepare a reaction mixture containing your target enzyme and assay buffer.
-
Prepare a fixed, inhibitory concentration of this compound (e.g., 2-3 times its apparent IC50).
-
Set up a series of pre-incubation time points (e.g., 0, 15, 30, 60, 120 minutes).
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At each time point, add the this compound to the enzyme mixture and incubate at the appropriate temperature.
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At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.
-
Immediately measure the initial reaction velocity (rate of product formation) on a plate reader.
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Plot the remaining enzyme activity as a function of the pre-incubation time. A time-dependent decrease in enzyme activity suggests covalent inhibition.
Visualizations
References
- 1. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pristimerin Dosage for In Vivo Animal Studies
Welcome to the technical support center for Pristimerin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing in vivo animal studies with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A1: Published studies have reported a range of effective doses for this compound in mice, typically between 0.5 mg/kg and 3 mg/kg, administered via various routes including oral, subcutaneous (s.c.), and intraperitoneal (i.p.) injection. The optimal starting dose depends on the animal model, the disease indication, and the route of administration. For a new study, it is advisable to start with a dose at the lower end of this range and perform a dose-escalation study to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is a lipophilic molecule with poor water solubility, making formulation a critical step for successful in vivo delivery. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. For in vivo use, it is typically first dissolved in a small amount of an organic solvent and then diluted in a suitable vehicle. The final concentration of the organic solvent should be minimized to avoid toxicity.
Q3: What are suitable vehicles for different routes of administration?
A3: The choice of vehicle is crucial for ensuring the bioavailability and minimizing the toxicity of this compound. Here are some examples from published studies:
-
Intraperitoneal (i.p.) Injection: A common vehicle is a mixture of DMSO and phosphate-buffered saline (PBS). For example, this compound can be dissolved in 100% DMSO and then diluted with PBS to a final DMSO concentration of 3%. Another option reported is a mix of 1.7% Cremophor EL and 1.7% ethanol in normal saline.
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Oral Gavage: For oral administration, this compound can be suspended in a vehicle like corn oil or a solution containing 0.5% methylcellulose.
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Subcutaneous (s.c.) Injection: Formulations for subcutaneous injection often involve dissolving this compound in a small amount of DMSO and then emulsifying it in a vehicle such as corn oil.
-
Intravenous (i.v.) Injection: Due to the risk of precipitation, i.v. administration requires careful formulation. A co-solvent system, such as a mixture of DMSO, PEG300, Tween 80, and saline, is often necessary. The final concentration of DMSO should be kept low.
It is highly recommended to perform a small pilot study to assess the stability and tolerability of your chosen formulation before proceeding with a large-scale experiment.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your in vivo experiments with this compound.
Issue 1: Poor Solubility and Precipitation
Problem: My this compound formulation is cloudy, or I observe precipitation upon dilution or during administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high for the chosen vehicle. | 1. Decrease the concentration: Try preparing a more dilute solution. 2. Optimize the vehicle: Increase the percentage of the co-solvent (e.g., DMSO, PEG300) in your vehicle, but be mindful of potential toxicity. |
| The vehicle is not suitable for this compound. | 1. Try alternative vehicles: Refer to the vehicle suggestions in the FAQ section. 2. Use a surfactant: Incorporating a small amount of a biocompatible surfactant like Tween 80 can help to maintain this compound in solution. |
| Temperature changes are affecting solubility. | 1. Prepare the formulation fresh: Prepare the dosing solution immediately before administration. 2. Maintain temperature: Gently warm the solution to aid dissolution, but ensure it is at an appropriate temperature for administration. |
Issue 2: Low or Variable Bioavailability
Problem: I am observing inconsistent or lower-than-expected therapeutic effects in my animal studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor absorption from the administration site. | 1. Optimize the formulation: For oral administration, consider using a formulation that enhances solubility, such as a lipid-based formulation or a solid dispersion. 2. Change the route of administration: If oral bioavailability is poor, consider parenteral routes like intraperitoneal or intravenous injection to bypass first-pass metabolism. |
| Rapid metabolism of this compound. | 1. Increase dosing frequency: Administering smaller doses more frequently may help maintain therapeutic concentrations. 2. Consider co-administration with a metabolic inhibitor: This is an advanced approach and requires careful consideration of potential drug-drug interactions. |
| Variability in animal physiology. | 1. Standardize experimental conditions: Ensure consistent fasting times, housing conditions, and handling procedures for all animals. |
Issue 3: Observed Toxicity or Adverse Events
Problem: My animals are showing signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| The dose of this compound is too high. | 1. Reduce the dose: Perform a dose-response study to identify the maximum tolerated dose (MTD) in your animal model. |
| The vehicle is causing toxicity. | 1. Administer a vehicle-only control group: This will help you to distinguish between vehicle-induced toxicity and compound-induced toxicity. 2. Reduce the concentration of organic solvents: Minimize the amount of DMSO or other organic solvents in your formulation. |
| The route of administration is causing local irritation. | 1. Dilute the formulation: A more dilute solution may be less irritating. 2. Change the injection site: Rotate injection sites for repeated administrations. |
Data Presentation
Table 1: Summary of In Vivo Dosages of this compound in Mice
| Dosage | Route of Administration | Animal Model | Observed Effect | Reference |
| 0.5 mg/kg, 1 mg/kg | Oral | Ulcerative colitis model | Alleviation of UC symptoms | |
| 1 mg/kg | Subcutaneous (s.c.) | Human breast tumor xenograft | Inhibition of tumor growth and invasiveness | |
| 3 mg/kg | Subcutaneous (s.c.) | Human breast tumor xenograft | Reduction in tumor volume and weight, inhibition of angiogenesis | |
| 0.25, 0.5, 0.75, 1 mg/kg | Intraperitoneal (i.p.) | Paclitaxel-induced allodynia | Prevention of mechanical allodynia | |
| 500 µg/kg | Intraperitoneal (i.p.) | LPS-induced systemic inflammation | Anti-inflammatory effects |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved by vortexing.
-
Dilute to the final concentration: On the day of injection, dilute the this compound stock solution with sterile PBS to the desired final concentration. For example, to achieve a final DMSO concentration of 3%, the volume of the stock solution should be 3% of the final volume.
-
Vortex thoroughly: Vortex the final solution vigorously to ensure it is a homogenous suspension.
-
Administer immediately: Use the freshly prepared solution for injection.
Signaling Pathways and Experimental Workflows
This compound's Impact on Key Signaling Pathways
This compound has been shown to exert its anti-cancer and anti-inflammatory effects by modulating several key signaling pathways.
Caption: this compound inhibits the PI3K/Akt/mTOR and NF-κB signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Pristimerin Technical Support Center: Validating Specific Effects and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the specific effects of Pristimerin in their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a potent cytotoxic effect with this compound in my cancer cell line. How can I be sure this is a specific, on-target effect and not just general toxicity?
A1: This is a critical question when working with a multi-target compound like this compound. To distinguish specific on-target effects from general cytotoxicity, a multi-pronged approach is essential. Here are key control experiments to perform:
-
Dose-Response Analysis: Perform a dose-response curve to determine the IC50 value of this compound in your cell line. Specific effects should occur within a defined concentration range, while general toxicity may only appear at much higher concentrations.
-
Use of a Negative Control: Ideally, use a structurally similar but inactive analogue of this compound. While a perfect inactive analogue has not been described, some derivatives of the related compound Celastrol (B190767) (this compound is a methyl ester of Celastrol) show reduced activity for certain biological effects.[1] Sourcing or synthesizing such a compound can help differentiate specific from non-specific chemical scaffold effects.
-
Target Engagement Assays: Directly measure if this compound is binding to its intended target in your cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a cellular context.[2]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein. If the effect of this compound is diminished in these cells compared to control cells, it strongly suggests the effect is on-target.[3]
-
Rescue Experiments: Overexpress the target protein in your cells. If the phenotypic effect of this compound is reversed or diminished, this provides strong evidence for on-target activity. For example, if you hypothesize that this compound's effects are mediated by inhibition of the PI3K/Akt pathway, you can transfect cells with a constitutively active form of Akt to see if this "rescues" the cells from this compound-induced apoptosis.[4]
Q2: this compound is reported to affect multiple signaling pathways (e.g., NF-κB, PI3K/Akt). How can I dissect which pathway is responsible for the phenotype I'm observing (e.g., apoptosis)?
A2: Given this compound's multi-target nature, attributing a phenotype to a single pathway requires careful experimentation.[5][6][7] Here’s a suggested workflow:
-
Time-Course and Dose-Response Western Blots: Analyze the phosphorylation status and total protein levels of key components of the suspected pathways (e.g., p-Akt/Akt, p-p65/p65) at different time points and this compound concentrations. This will help you understand the kinetics and concentration-dependency of pathway inhibition.
-
Use of Pathway-Specific Inhibitors: Compare the effect of this compound to that of well-characterized, specific inhibitors of the pathways . For example, if you suspect NF-κB inhibition is key, compare this compound's effect to a known IKK inhibitor.
-
Reporter Assays: Utilize reporter gene assays to specifically measure the activity of transcription factors like NF-κB. A decrease in reporter activity upon this compound treatment would confirm inhibition of that pathway.
-
Genetic Manipulation: As mentioned in Q1, use siRNA or CRISPR to knock down key components of one pathway and observe if the effect of this compound is altered. For example, knocking down a component of the PI3K/Akt pathway and observing a reduced apoptotic response to this compound would implicate this pathway.
Q3: I'm seeing a decrease in my target protein levels after this compound treatment. Is this due to transcriptional repression or increased protein degradation?
A3: To differentiate between these two possibilities, you can perform the following experiments:
-
qRT-PCR Analysis: Measure the mRNA levels of your target gene after this compound treatment. A decrease in mRNA levels would suggest transcriptional repression.
-
Proteasome and Lysosome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) or a lysosome inhibitor (e.g., chloroquine) before adding this compound. If the decrease in your target protein is prevented or reduced, it indicates that this compound is promoting its degradation through that specific pathway.[8]
-
Protein Stability Assay: Treat cells with a protein synthesis inhibitor like cycloheximide (B1669411) in the presence or absence of this compound. Monitor the levels of your target protein over time by Western blot. A faster degradation rate in the presence of this compound suggests it affects protein stability.[9]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a reference for expected effective concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HT1080 | Fibrosarcoma | 0.16 ± 0.01 | 24 | [9] |
| HT1080 | Fibrosarcoma | 0.13 ± 0.01 | 48 | [9] |
| Hec50 | Endometrial Cancer | < 1 | Not Specified | |
| MDA-MB-231 | Breast Cancer | < 1 | Not Specified | |
| KLE | Endometrial Cancer | < 1 | Not Specified | |
| H1299 | Lung Cancer | 2.2 ± 0.34 | Not Specified | [10] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating this compound's Specificity
Caption: Workflow for validating the on-target effects of this compound.
Key Signaling Pathways Modulated by this compound
Caption: Simplified diagram of major signaling pathways affected by this compound.
Detailed Experimental Protocols
Western Blot Analysis of PI3K/Akt Pathway
This protocol is for assessing the phosphorylation status of Akt, a key downstream effector of PI3K.[11][12]
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities and normalize p-Akt levels to total Akt and the loading control.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[13][14][15]
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the cells with this compound at various concentrations. Include a positive control for NF-κB activation (e.g., TNF-α) and a vehicle control.
-
Cell Lysis: After the desired treatment time (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of the NF-κB pathway.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pnas.org [pnas.org]
- 5. Anticancer Potential and Molecular Targets of this compound in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 8. Multi-target pharmacology: possibilities and limitations of the “skeleton key approach” from a medicinal chemist perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Workflow - What is it? [vipergen.com]
- 10. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Mitosis-targeting therapies: a troubleshooting guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of celastrol derivatives as potential non-nucleoside hepatitis B virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Opposing effects of target overexpression reveal drug mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Triterpenoids as Reversible Inhibitors of α/β-hydrolase Domain Containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with autofluorescence of Pristimerin in imaging assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pristimerin in imaging assays. Given that this compound, a quinonemethide triterpenoid (B12794562), is likely to exhibit autofluorescence, this guide focuses on strategies to mitigate its interference with downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a naturally occurring triterpenoid compound isolated from plants of the Celastraceae and Hippocrateaceae families.[1][2] It has demonstrated a range of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2] In cancer cells, this compound has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest by modulating various signaling pathways.[1][2][3][4][5][6]
Q2: Does this compound exhibit autofluorescence?
While specific excitation and emission spectra for this compound are not widely published, compounds with similar structures, such as flavonoids, are known to be fluorescent. Therefore, it is highly probable that this compound exhibits autofluorescence, which can interfere with imaging assays by increasing background signal and reducing the signal-to-noise ratio.
Q3: What are the common signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. These include the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[2][7][8][9] By inhibiting these pro-survival pathways, this compound can effectively induce cell death in cancer cells.
Troubleshooting Guide: Dealing with this compound Autofluorescence
This guide provides a step-by-step approach to identifying and mitigating the autofluorescence of this compound in your imaging experiments.
Step 1: Characterize this compound's Autofluorescence
Before proceeding with your full experiment, it is crucial to determine the spectral properties of this compound under your specific experimental conditions.
Experimental Workflow for Characterizing Autofluorescence
Caption: Workflow to determine this compound's autofluorescence spectrum.
Step 2: Implement Strategies to Reduce Autofluorescence
Based on the characterization of this compound's autofluorescence, you can employ several strategies to minimize its impact on your imaging results.
Logical Flow for Mitigating Autofluorescence
Caption: Strategies to mitigate this compound's autofluorescence.
Quantitative Data Summary
The following table summarizes the effective concentrations (IC50 values) of this compound in various cancer cell lines, which can serve as a starting point for determining the appropriate dosage for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1299 | Non-small cell lung cancer | 2.2 ± 0.34 | [5] |
| HT1080 | Fibrosarcoma | 0.16 (24h), 0.13 (48h) | [4] |
| Various | Breast, glioma, prostate, pancreatic, ovarian, colon | 0.2 - 4 | [3] |
Experimental Protocols
Here are detailed protocols for common methods used to reduce autofluorescence. These should be optimized for your specific cell type and experimental setup.
Protocol 1: Chemical Quenching of Autofluorescence with Sodium Borohydride
This protocol is effective for reducing aldehyde-induced autofluorescence after fixation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
After fixation (e.g., with 4% paraformaldehyde), wash the cells three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS.
-
Incubate the cells in the NaBH₄ solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each to remove residual NaBH₄.
-
Proceed with your immunofluorescence staining protocol.
Protocol 2: Chemical Quenching of Autofluorescence with Sudan Black B
This protocol is particularly useful for quenching autofluorescence from lipofuscin, which can be present in certain cell types.
Materials:
-
0.1% (w/v) Sudan Black B in 70% ethanol
-
PBS
Procedure:
-
Complete your standard immunolabeling protocol, including primary and secondary antibody incubations.
-
After the final washes, incubate the samples in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash the samples thoroughly with PBS to remove excess Sudan Black B.
-
Mount the coverslips with an appropriate mounting medium.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
This compound's Effect on the PI3K/Akt/mTOR Pathway
Caption: this compound inhibits the pro-survival PI3K/Akt/mTOR pathway.
This compound's Effect on the NF-κB Pathway
Caption: this compound blocks NF-κB activation and subsequent gene expression.
This compound's Effect on the MAPK Pathway
Caption: this compound can inhibit the MAPK/ERK signaling cascade.
References
- 1. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound induces apoptosis and inhibits proliferation, migration in H1299 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exhibits anti-cancer activity by inducing ER stress and AKT/GSK3β pathway through increasing intracellular ROS production in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 9. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pristimerin Treatment In Vitro
Welcome to the technical support center for Pristimerin, a potent quinonemethide triterpenoid (B12794562) with significant anti-cancer properties. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound is cell-line and concentration-dependent, and also depends on the specific biological effect being investigated. For apoptosis induction, incubation times typically range from 12 to 48 hours.[1][2] For anti-proliferative effects measured by viability assays, longer incubation times of up to 72 hours are common.[1][3][4] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental endpoint.
Q2: What is a typical effective concentration range for this compound?
A2: this compound is effective in the low micromolar and even nanomolar range. Significant anti-proliferative and pro-apoptotic effects are often observed at concentrations between 0.25 µM and 5 µM.[1][3] However, the IC50 value can vary widely depending on the cancer cell type.[5] For instance, in some colon cancer cell lines, effects are seen at nanomolar concentrations.[6] Always perform a dose-response study to determine the optimal concentration for your experiments.
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound has low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[3][7] This stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound impacts multiple key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[8][9][10] These include the inhibition of NF-κB, PI3K/Akt/mTOR, and MAPK pathways.[8][9][10][11] It is also known to induce cellular apoptosis through the generation of reactive oxygen species (ROS) and by modulating the expression of Bcl-2 family proteins.[4][9][12]
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity/Apoptosis Induction
-
Possible Cause: Suboptimal incubation time or concentration.
-
Solution: Perform a matrix experiment varying both the concentration of this compound and the incubation time to identify the optimal conditions for your specific cell line.
-
-
Possible Cause: Cell line resistance.
-
Solution: Different cell lines exhibit varying sensitivity to this compound.[8] Consider using a different cell line known to be sensitive or investigate potential resistance mechanisms.
-
-
Possible Cause: Inaccurate cell seeding density.
-
Solution: Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact the outcome of viability and apoptosis assays.
-
Issue 2: Compound Precipitation in Culture Medium
-
Possible Cause: Poor solubility of this compound in aqueous media.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO.[3][7] When diluting to the final concentration in the medium, ensure rapid and thorough mixing. Pre-warming the medium to 37°C before adding the this compound stock can sometimes help.[7] Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots at -20°C.[7]
-
Issue 3: High Background in Vehicle Control Group
-
Possible Cause: DMSO toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%.[7] If you suspect DMSO sensitivity, perform a dose-response experiment with DMSO alone to determine the tolerance of your cell line.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check for microbial contamination in your cell cultures. Use sterile techniques and regularly test your cells for mycoplasma.
-
Quantitative Data Summary
Table 1: Effective Concentrations and Incubation Times of this compound for Inducing Apoptosis
| Cell Line(s) | Concentration Range | Incubation Time | Key Findings | Reference(s) |
| MiaPaCa-2, Panc-1 (Pancreatic Cancer) | 0.625 - 5 µM | 20 hours | Increased Annexin V-FITC binding, cleavage of PARP-1 and caspases. | [3] |
| HCT-116, SW-620, COLO-205 (Colon Cancer) | 0.5 - 2 µM | 48 hours | Dose-dependent increase in early and late-stage apoptosis. | [2] |
| CAL-27, SCC-25 (Oral Squamous Cell Carcinoma) | 0.25 - 1 µM | 12 or 24 hours | Increased number of apoptotic cells detected by flow cytometry. | [1] |
| HCT116, SW480 (Colon Cancer) | 500 - 1000 nM | 24 hours | Significant increase in Annexin V-positive cells. | [6] |
Table 2: IC50 Values of this compound for Inhibition of Cell Proliferation
| Cell Line(s) | Incubation Time | IC50 Value / Effective Concentration | Key Findings | Reference(s) |
| MiaPaCa-2, Panc-1 (Pancreatic Cancer) | 72 hours | Significant reduction in viability at 0.625 - 5 µM. | Dose-dependent inhibition of cell proliferation. | [3] |
| LNCaP, PC-3 (Prostate Cancer) | Not Specified | Significant reduction in proliferation at 1.25 µM. | Dose-related inhibition at higher concentrations. | [4] |
| H1299 (Non-Small Cell Lung Cancer) | Not Specified | IC50 of 2.2 ± 0.34 µM. | Inhibition of proliferation in a dose-dependent manner. | [5] |
| CAL-27, SCC-25 (Oral Squamous Cell Carcinoma) | 72 hours | Dose-dependent inhibition of cell viability. | Inhibition of cell proliferation. | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells (e.g., 5x10³ cells/well) into a 96-well plate and allow them to attach for 12-24 hours.[1][2]
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2][13]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol (e.g., 20 µl per well) and incubate for an additional 2-4 hours.[1][13]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 540 nm) using a microplate reader.[2][6]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis (Annexin V-FITC) Assay
-
Cell Seeding and Treatment: Seed cells (e.g., 2x10⁵ cells/ml) and treat with the desired concentrations of this compound for the determined incubation time (e.g., 12-48 hours).[1][2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15-30 minutes.[3]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's multi-target mechanism of action.
Caption: Workflow for assessing cell viability using MTS assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound induces apoptosis of oral squamous cell carcinoma cells via G1 phase arrest and MAPK/Erk1/2 and Akt signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Prostate Cancer Cells by Down-regulating Bcl-2 through ROS-dependent Ubiquitin-proteasomal Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and inhibits proliferation, migration in H1299 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bslonline.org [bslonline.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound exhibits in vitro and in vivo anticancer activities through inhibition of nuclear factor-кB signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound exhibits anti-cancer activity by inducing ER stress and AKT/GSK3β pathway through increasing intracellular ROS production in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Pristimerin experiments
Welcome to the technical support center for Pristimerin (B1678111) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring quinonemethide triterpenoid (B12794562) compound isolated from plants of the Celastraceae and Hippocrateaceae families.[1][2] It exhibits a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[2] Its primary anti-cancer mechanism involves the induction of cell cycle arrest, apoptosis, and autophagy.[3][4] this compound achieves this by modulating multiple signaling pathways, including but not limited to NF-κB, PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin.[1][3][5]
Q2: In which solvents can this compound be dissolved?
This compound can be dissolved in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[6] For cell culture experiments, it is typically prepared as a concentrated stock solution in DMSO and then diluted to the final working concentration in the culture medium.
Q3: How should this compound be stored?
To maintain its stability, this compound stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Protect the compound from light.
Q4: What are the known signaling pathways affected by this compound?
This compound is known to modulate a variety of signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include:
-
NF-κB Pathway: Inhibition of this pathway leads to reduced inflammation and apoptosis induction.[5][8]
-
PI3K/Akt/mTOR Pathway: Downregulation of this pathway inhibits cell survival, proliferation, and angiogenesis.[1][9]
-
MAPK Pathway: Modulation of ERK, JNK, and p38 signaling can lead to apoptosis and autophagy.[1][5]
-
Wnt/β-Catenin Pathway: Suppression of this pathway can inhibit cancer cell growth and differentiation.[1][5]
-
ROS Generation: this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[5]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound experiments can be frustrating. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Q1: My cell viability assays (e.g., MTT, MTS) show high variability between replicate wells. What could be the cause?
High variability in cell viability assays is a common issue. Here are several potential causes and solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before plating and use a multichannel pipette for consistent seeding.[7]
-
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations.
-
Solution: Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or preparing fresh dilutions from the stock solution for each experiment.[7]
-
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation and temperature gradients, which can affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[7]
-
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and reading the plate can introduce variability.
-
Solution: Standardize all incubation times and ensure consistent timing for all plates within an experiment.
-
Q2: I am not observing the expected level of apoptosis or cell death after this compound treatment. What should I check?
Several factors can contribute to a lack of expected biological activity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.
-
Solution: Refer to published literature to determine the reported IC50 values for your specific cell line (see Table 1). If data is unavailable, perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your cells.
-
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Solution: Use a fresh aliquot of this compound stock solution for your experiment. Ensure it has been stored correctly at -20°C or -80°C and protected from light.[7]
-
-
Cell Culture Conditions: High cell confluency or the presence of certain serum components can interfere with the activity of the compound.
-
Solution: Ensure cells are in the exponential growth phase and not overly confluent. For some experiments, using charcoal-stripped serum to remove endogenous hormones may be beneficial.[7]
-
Q3: My Western blot results for signaling pathway proteins are inconsistent or show no change. What are the potential issues?
Inconsistent Western blot data can be due to a variety of factors, from sample preparation to antibody performance.
-
Suboptimal Treatment Time: The effect of this compound on signaling pathways is time-dependent.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point to observe changes in your protein of interest.
-
-
Poor Protein Quality: Protein degradation during sample preparation can lead to unreliable results.
-
Solution: Work quickly and on ice during cell lysis and protein extraction. Always add protease and phosphatase inhibitors to your lysis buffer.[10]
-
-
Antibody Issues: The primary antibody may not be specific or sensitive enough.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration.[11] Ensure the antibody is validated for the species you are working with.
-
-
Loading Inconsistencies: Unequal protein loading between lanes will lead to inaccurate quantification.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Citation |
| HT1080 | Fibrosarcoma | 0.16 ± 0.01 | 24 | [12] |
| HT1080 | Fibrosarcoma | 0.13 ± 0.01 | 48 | [12] |
| MCF-10A | Breast (Normal) | 1.4 - 1.6 | 24 | [12] |
| MDA-MB-231 | Breast Cancer | 0.5 - 0.6 | 24 | [12] |
| A549 | Lung Cancer | 0.4 - 0.6 | 72 | [12] |
| HepG2 | Liver Cancer | 0.4 - 0.6 | 72 | [12] |
| Hep3B | Liver Cancer | 0.4 - 0.6 | 72 | [12] |
| MNNG | Osteosarcoma | 0.8 - 0.9 | 24 | [12] |
| 143B | Osteosarcoma | 0.5 - 0.6 | 24 | [12] |
| CAL-27 | Oral Squamous Carcinoma | 0.70 | 68 | [13] |
| SCC-25 | Oral Squamous Carcinoma | 0.73 | 68 | [13] |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from methodologies used in studies investigating this compound's effect on cell viability.[13][14][15]
-
Cell Seeding: Seed tumor cells (e.g., 1x10⁴ cells/well) in 100 µL of complete culture medium in a 96-well plate.[14][15]
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) in triplicate.[13]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[14]
Western Blot Analysis
This protocol provides a general framework for analyzing protein expression changes in cells treated with this compound.[10][16][17]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control for the determined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[10][17]
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.[10]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into an SDS-PAGE gel and run until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[17]
Visualizations
Caption: Major signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental data.
References
- 1. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound induces apoptosis of oral squamous cell carcinoma cells via G1 phase arrest and MAPK/Erk1/2 and Akt signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bio-rad.com [bio-rad.com]
Ensuring reproducibility in Pristimerin-based assays
Technical Support Center: Pristimerin-Based Assays
Welcome to the technical support center for this compound-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and accuracy of their experiments involving This compound (B1678111).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the properties, handling, and general use of this compound.
Q1: What is this compound and what are its key chemical properties?
This compound is a naturally occurring quinonemethide triterpenoid (B12794562) compound isolated from plants of the Celastraceae and Hippocrateaceae families.[1][2][3] It is known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and potent anti-cancer activities.[2][4] Its complex molecular structure contributes to its biological functions but also presents challenges in experimental handling, particularly regarding solubility.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1258-84-0 | [2][5][6] |
| Molecular Formula | C₃₀H₄₀O₄ | [3][5][6][7] |
| Molecular Weight | 464.64 g/mol | [5][6][7] |
| Appearance | Orange powder | [6] |
| Purity | Typically ≥98% (HPLC) | [2][6] |
| Solubility | DMSO: ≥5 mg/mL | [6] |
| Storage | Store powder at -20°C, protected from light. | [6] |
Q2: How should I prepare and store this compound stock solutions to ensure stability and reproducibility?
Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions but soluble in organic solvents like DMSO.[2][6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO.[5] Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[5]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to one year).[5] For short-term storage, -20°C is acceptable for up to one month.[5]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration using a fresh cell culture medium. Mix thoroughly by vortexing or pipetting to prevent precipitation. Be aware that high final concentrations of DMSO (>0.5%) can be toxic to cells.
Q3: What is a typical effective concentration range for this compound in in vitro cell culture assays?
The effective concentration of this compound is highly dependent on the specific cell line and the duration of treatment.[8] Generally, IC50 (half-maximal inhibitory concentration) values for cancer cell proliferation range from the nanomolar to the low micromolar scale.[5]
Table 2: Examples of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| OVCAR-5 | Ovarian Carcinoma | ~1.5 | 48h | [9] |
| MDAH 2774 | Ovarian Carcinoma | ~1.2 | 48h | [9] |
| HCT-116 | Colorectal Cancer | ~0.5 | 48h | [10] |
| PC-3 | Prostate Cancer | Not specified | N/A | [11][12] |
| LNCaP | Prostate Cancer | Not specified | N/A | [11][12] |
| U87 | Glioma | Not specified | N/A | [9] |
Q4: Why am I observing high variability in my results between experiments?
Reproducibility issues can arise from several factors:
-
Compound Precipitation: this compound can precipitate out of the aqueous culture medium, especially at higher concentrations or after prolonged incubation. Visually inspect your plates for any signs of precipitation before and after treatment.
-
Cellular Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Reagent Consistency: Ensure all reagents, including cell culture media, serum, and the this compound stock solution, are from consistent lots and have been stored correctly.
-
Assay Conditions: Minor variations in cell seeding density, incubation times, and reagent volumes can significantly impact results.[13][14] Standardize these parameters across all experiments.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during common this compound-based assays.
Guide 1: Cell Viability Assays (e.g., MTT, MTS, CCK-8)
Problem: My dose-response curves are inconsistent, or the IC50 value varies significantly between replicates.
-
Possible Cause 1: Incomplete Solubilization or Precipitation.
-
Solution: Ensure your this compound working solution is thoroughly mixed in the culture medium before adding it to the cells. When preparing serial dilutions, vortex each dilution step. Visually confirm the absence of precipitate in the wells using a microscope.
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
-
-
Possible Cause 3: Interference with Assay Reagents.
-
Solution: this compound is a colored (orange) compound, which could interfere with colorimetric readouts. Always include "no-cell" control wells containing only medium and this compound at each concentration to measure and subtract the background absorbance.
-
Guide 2: Western Blot Analysis for Signaling Proteins
Problem: I am not observing the expected downregulation of signaling proteins like p-Akt, p-IKK, or nuclear p65 after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Time or Concentration.
-
Solution: The effects of this compound on signaling pathways are both time- and dose-dependent.[8][15] Perform a time-course (e.g., 6, 12, 24 hours) and dose-response (e.g., 0.5 µM, 1 µM, 2 µM) experiment to identify the optimal conditions for observing changes in your target protein in your specific cell line.
-
-
Possible Cause 2: Pathway Kinetics.
-
Solution: Some signaling events, like phosphorylation changes, are rapid and transient. You may be missing the peak response. Shorter incubation times (e.g., 15, 30, 60 minutes) may be necessary to detect changes in protein phosphorylation.
-
-
Possible Cause 3: Constitutive vs. Induced Activation.
Guide 3: Reactive Oxygen Species (ROS) Assays
Problem: My ROS measurements are inconsistent or show high background.
-
Possible Cause 1: Probe Instability and Autoxidation.
-
Solution: Common ROS probes like H₂DCFDA can be unstable and prone to autoxidation, leading to high background fluorescence.[16] Prepare the probe fresh for each experiment and protect it from light. Include a "no-cell" control with the probe to check for autoxidation.
-
-
Possible Cause 2: Transient Nature of ROS.
-
Possible Cause 3: Lack of Specificity.
-
Solution: H₂DCFDA is a general ROS indicator and is not specific to a particular ROS type (e.g., superoxide (B77818) vs. hydrogen peroxide).[19] If your hypothesis involves a specific ROS, consider using more specific probes (e.g., MitoSOX™ Red for mitochondrial superoxide).[20] Always include a positive control (e.g., H₂O₂) and a negative control (e.g., pre-treatment with an antioxidant like N-acetylcysteine) to validate your assay.
-
Section 3: Standardized Experimental Protocols
Following standardized protocols is crucial for reproducibility.
Protocol 1: Cell Viability Measurement using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]
-
Formazan (B1609692) Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[22] Mix thoroughly with a multichannel pipette.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[21][23]
Protocol 2: General Workflow for a this compound Experiment
This workflow outlines the key decision points for ensuring reproducibility.
Section 4: Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating a multitude of signaling pathways.[1][24][25] Understanding these pathways is key to designing targeted experiments.
Inhibition of the NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB pathway, which is crucial for inflammation, cell survival, and proliferation.[1][15][26] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[1][15] This action traps the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes like Bcl-2, Cyclin D1, and VEGF.[1][26]
References
- 1. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1258-84-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Anticancer Potential and Molecular Targets of this compound in Human Malignancies [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. プリスチメリン | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C30H40O4 | CID 159516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ubiquitin-proteasomal degradation of antiapoptotic survivin facilitates induction of apoptosis in prostate cancer cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitin-proteasomal degradation of antiapoptotic survivin facilitates induction of apoptosis in prostate cancer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reproducibility and Variability of Protein Analytes Measured Using a Multiplexed Modified Aptamer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound exhibits in vitro and in vivo anticancer activities through inhibition of nuclear factor-кB signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. biotin-tyramide.com [biotin-tyramide.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. 酸化ストレスの検出 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. dovepress.com [dovepress.com]
- 26. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
Validation & Comparative
Pristimerin vs. Celastrol: A Comparative Guide to Their Anti-Cancer Activities
Pristimerin and Celastrol (B190767), two naturally occurring quinonemethide triterpenoids derived from plants of the Celastraceae and Hippocrateaceae families, have garnered significant attention in cancer research for their potent anti-tumor properties.[1][2] Both compounds exhibit a broad spectrum of anti-cancer activities against various malignancies by modulating multiple cellular processes and signaling pathways.[3][4] This guide provides a detailed comparison of their anti-cancer activities, supported by experimental data, methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and Celastrol across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Cancer Type | Cell Line | This compound IC50 (µM) | Celastrol IC50 (µM) | Treatment Time (h) | Reference |
| Prostate Cancer | LNCaP | 1.25 (55% death) | - | 72 | [5] |
| PC-3 | 1.25 (47% death) | - | 72 | [5] | |
| Breast Cancer | SKBR3 | 2.40 | - | 24 | [5] |
| Colorectal Cancer | HCT-116 | 1.11 | 0.43 | 72 | [5][6] |
| SW-620 | 1.04 | - | 48 | [5] | |
| COLO-205 | 0.84 | - | 48 | [5] | |
| Hepatocellular Carcinoma | HepG2 | 1.44 | 1.23 | 72 | [5][6] |
| Huh7 | 0.68 | - | 72 | [5] | |
| Hep3B | 0.85 | - | 72 | [5] | |
| Pancreatic Cancer | BxPC-3 | 0.19 | - | 72 | [5] |
| PANC-1 | 0.26 | - | 72 | [5] | |
| AsPC-1 | 0.30 | - | 72 | [5] | |
| Glioma | U251 | 4.5 | - | 6 | [5] |
| U87 | 5.0 | - | 6 | [5] | |
| Leukemia | HL-60 | 0.61 | - | 72 | [5] |
| K562 | 0.45 | - | 72 | [5] | |
| Ovarian Cancer | OVCAR-5 | 1.25 (44% death) | - | 72 | [5] |
| SK-OV-3 | 2.5 (36% death) | 2.29 | 72 | [5][7] | |
| A2780 | - | 2.11 | 72 | [7] | |
| Gastric Cancer | AGS | - | 3.77 | 48 | [8] |
| MGC-803 | - | 0.35 | - | [6] | |
| Lung Cancer | A549 | - | 5.34 | - | [6] |
| Fibrosarcoma | HT1080 | 0.16 | - | 24 | [9] |
Mechanisms of Anti-Cancer Action
Both this compound and Celastrol exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of cancer cell proliferation, invasion, and metastasis.[10][11][12]
This compound: Multi-Targeted Anti-Cancer Effects
This compound's anti-cancer activity is attributed to its ability to modulate numerous signaling pathways.[1][13] It is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the activation of caspases and cleavage of poly ADP-ribose polymerase (PARP).[2][14] this compound also triggers the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, further promoting apoptosis.[3]
Key signaling pathways inhibited by this compound include:
-
NF-κB: this compound suppresses the activation of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[1][12] It inhibits the phosphorylation of IκBα and the nuclear translocation of p65.[1]
-
PI3K/Akt/mTOR: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to downstream effects on cell cycle regulators and protein synthesis.[5][15]
-
Wnt/β-catenin: this compound can suppress the Wnt/β-catenin pathway, which is often dysregulated in cancer, by targeting components like LRP6.[5]
Celastrol: A Potent Inducer of Apoptosis and Cell Cycle Arrest
Similar to this compound, Celastrol is a potent anti-cancer agent that induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspase-3, -8, and -9.[11][16] A key mechanism of Celastrol's action is the induction of ROS, which leads to endoplasmic reticulum (ER) stress and mitochondrial dysfunction, ultimately culminating in apoptosis.[17][18] Celastrol has been shown to directly bind to and inhibit the antioxidant enzyme peroxiredoxin-2 (Prdx2), contributing to the accumulation of ROS.[17]
Celastrol also impacts several key signaling pathways:
-
NF-κB: Celastrol is a known inhibitor of the NF-κB pathway, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[10]
-
JAK2/STAT3: Celastrol can inhibit the JAK2/STAT3 signaling pathway by suppressing the activation and transcriptional activity of STAT3.[19]
-
PI3K/Akt: The PI3K/Akt pathway is another target of Celastrol, and its inhibition contributes to the induction of apoptosis.[4]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer activities of compounds like this compound and Celastrol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Celastrol for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Celastrol for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour of staining.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, PARP, Akt, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow and Comparative Analysis
The evaluation of novel anti-cancer compounds typically follows a standardized workflow to characterize their efficacy and mechanism of action.
Comparative Summary of Anti-Cancer Effects
Both this compound and Celastrol are potent anti-cancer agents with overlapping but also distinct mechanisms of action.
-
Similarities: Both compounds induce apoptosis via intrinsic and extrinsic pathways, generate ROS, and inhibit the NF-κB and PI3K/Akt signaling pathways.[5][10][11]
-
Differences: While both are effective, their potency can vary across different cancer cell lines, as indicated by their IC50 values. The specific molecular targets and the extent to which they modulate various signaling pathways may also differ. For instance, Celastrol has been specifically shown to target Prdx2 and the JAK2/STAT3 pathway.[17][19]
Conclusion
This compound and Celastrol are promising natural compounds with significant anti-cancer potential. Their ability to target multiple oncogenic pathways makes them attractive candidates for further pre-clinical and clinical investigation. While they share common mechanisms of action, subtle differences in their molecular targets and potency against specific cancer types warrant further research to optimize their therapeutic application, potentially as single agents or in combination with existing cancer therapies.
References
- 1. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]
- 5. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the proliferation of HT1080 fibrosarcoma cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol [ijbs.com]
- 11. Celastrol induces apoptosis and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 13. Anticancer Potential and Molecular Targets of this compound: A Mini- Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Celastrol induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells [thno.org]
- 18. researchgate.net [researchgate.net]
- 19. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pro-Apoptotic Power of Pristimerin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of potential therapeutic agents is paramount. Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid, has garnered significant attention for its potent anti-cancer properties, primarily attributed to its ability to induce programmed cell death, or apoptosis. This guide provides a comprehensive comparison of the multifaceted mechanisms underlying this compound-induced apoptosis, supported by experimental data and detailed protocols.
This compound has been shown to trigger apoptosis across a wide range of cancer cell lines, including those of the pancreas, prostate, breast, lung, and colon, as well as in leukemia.[1][2][3] Its pro-apoptotic activity is not mediated by a single pathway but rather through a concerted effort targeting multiple key cellular processes. This multi-pronged attack enhances its efficacy and potentially circumvents resistance mechanisms. The primary mechanisms of this compound-induced apoptosis that have been elucidated include the activation of both the intrinsic and extrinsic apoptotic pathways, the generation of reactive oxygen species (ROS), the inhibition of pro-survival signaling cascades, and the suppression of anti-apoptotic proteins.[1][2][4]
Comparative Analysis of this compound's Pro-Apoptotic Mechanisms
This compound's ability to induce apoptosis is concentration-dependent, with varying IC50 values across different cancer cell lines. This variability underscores the importance of cell-type-specific responses and highlights the need for targeted therapeutic strategies.
| Cancer Cell Line | IC50 Value (µM) | Key Apoptotic Events Observed | Reference |
| Pancreatic Cancer | |||
| MiaPaCa-2 | ~2.5 (72h) | Inhibition of Akt/NF-κB/mTOR, Bcl-2 downregulation, caspase-3, -8, -9 cleavage, cytochrome c release. | [1] |
| Panc-1 | ~2.5 (72h) | Inhibition of Akt/NF-κB/mTOR, Bcl-2 downregulation, caspase-3, -8, -9 cleavage, cytochrome c release. | [1] |
| BxPC-3, PANC-1, AsPC-1 | Not specified | G1 arrest, caspase-3 cleavage, modulation of Bcl-2 family proteins, inhibition of NF-κB. | [5] |
| Prostate Cancer | |||
| LNCaP | Not specified | Downregulation of Bcl-2 via ROS-dependent ubiquitin-proteasomal degradation, caspase-3, -9 cleavage, cytochrome c release. | [3][6] |
| PC-3 | Not specified | Downregulation of Bcl-2 via ROS-dependent ubiquitin-proteasomal degradation, caspase-3, -9 cleavage, cytochrome c release. | [3][6] |
| LNCaP, PC-3 | Not specified | Inhibition of proteasomal chymotrypsin-like activity, accumulation of ubiquitinated proteins. | [7] |
| LNCaP, PC-3 | Not specified | Downregulation of survivin via ubiquitin-proteasomal degradation. | [8] |
| Breast Cancer | |||
| MDA-MB-231 | Not specified | Direct induction of cytochrome c release from mitochondria, caspase-dependent apoptosis. | [9] |
| MCF-7, MDA-MB-231 | 0.38 - 1.75 | Induction of apoptosis and incomplete autophagy, PARP cleavage, caspase-3/7 activation. | [10] |
| Colorectal Cancer | |||
| HCT-116 | 1.11 (72h) | G1 phase arrest, loss of mitochondrial membrane potential, activation of caspase-3, -8. | [11][12] |
| COLO-205, SW-620 | Not specified | G1 phase arrest, loss of mitochondrial membrane potential, activation of caspase-3, -8. | [12] |
| Chronic Myelogenous Leukemia | |||
| K562 | Not specified | Cleavage of caspase-8 and -3. | [2] |
| Imatinib-resistant CML cells (T315I) | Not specified | Inhibition of NF-κB signaling, depletion of Bcr-Abl. | [13] |
Key Signaling Pathways Targeted by this compound
This compound orchestrates apoptosis by modulating several critical signaling pathways. The following diagrams illustrate the primary mechanisms of action.
Figure 1: Overview of this compound-Induced Apoptotic Pathways. This diagram illustrates how this compound triggers both the extrinsic and intrinsic apoptotic pathways, generates ROS, and inhibits key pro-survival signaling cascades, ultimately leading to apoptosis.
The Intrinsic (Mitochondrial) Pathway
A primary mechanism of this compound's action is the induction of the mitochondrial pathway of apoptosis.[1][3] This is characterized by:
-
Mitochondrial Membrane Depolarization: this compound treatment leads to a loss of mitochondrial membrane potential.[1][6]
-
Cytochrome c Release: This depolarization results in the release of cytochrome c from the mitochondria into the cytosol.[1][6][9]
-
Caspase-9 and -3 Activation: Cytosolic cytochrome c, in conjunction with Apaf-1, activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[1][6]
The Extrinsic (Death Receptor) Pathway
This compound has also been shown to activate the extrinsic apoptotic pathway.[2][14] This involves:
-
Caspase-8 Activation: The extrinsic pathway is initiated by the activation of caspase-8, which can be triggered by the binding of death ligands to their corresponding receptors.[2]
-
Caspase-3 Activation: Activated caspase-8 directly cleaves and activates caspase-3, converging with the intrinsic pathway to execute apoptosis.[2]
Generation of Reactive Oxygen Species (ROS)
A significant contributor to this compound-induced apoptosis is the generation of intracellular ROS.[1][3][4]
-
ROS-Dependent Signaling: The accumulation of ROS can trigger downstream signaling cascades, such as the JNK pathway, which further promotes apoptosis.[2][15]
-
Bcl-2 Downregulation: ROS generation has been directly linked to the downregulation of the anti-apoptotic protein Bcl-2 through a ubiquitin-proteasomal degradation pathway in prostate cancer cells.[3][6]
Inhibition of Pro-Survival Signaling
This compound effectively shuts down several critical pro-survival signaling pathways that are often constitutively active in cancer cells.
-
PI3K/Akt/mTOR Pathway: this compound inhibits the phosphorylation of Akt and downstream effectors like mTOR, which are crucial for cell growth and survival.[1][4][16]
-
NF-κB Pathway: This transcription factor plays a key role in promoting inflammation and cell survival. This compound has been shown to inhibit NF-κB activation and the expression of its target genes.[1][13][17]
Downregulation of Anti-Apoptotic Proteins
The suppression of anti-apoptotic proteins is another key aspect of this compound's mechanism.
-
Bcl-2 Family: this compound downregulates the expression of anti-apoptotic Bcl-2 family members, such as Bcl-2 itself.[1][6]
-
Survivin: This inhibitor of apoptosis protein is also downregulated by this compound, often through proteasomal degradation, further sensitizing cancer cells to apoptosis.[8][15]
Proteasome Inhibition
This compound can directly inhibit the chymotrypsin-like activity of the proteasome.[2][7] This leads to the accumulation of polyubiquitinated proteins and key regulatory proteins like p27 and IκBα, which can contribute to cell cycle arrest and apoptosis.[2][7]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression levels of key apoptosis-related proteins.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 20-72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, p-Akt, Akt, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V-FITC/PI Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the effect of this compound on mitochondrial integrity.
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Staining: Incubate the cells with a mitochondrial membrane potential-sensitive dye, such as JC-1, according to the manufacturer's instructions.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift in fluorescence from red (high ΔΨm) to green (low ΔΨm) indicates mitochondrial depolarization.
Figure 2: Experimental Workflow for Investigating this compound-Induced Apoptosis. This diagram outlines the key experimental steps, from cell treatment to various apoptosis assays and subsequent data analysis, to confirm the mechanism of action.
Conclusion
This compound stands out as a promising anti-cancer agent due to its ability to induce apoptosis through a multitude of interconnected pathways. By simultaneously activating the intrinsic and extrinsic apoptotic cascades, generating ROS, and inhibiting crucial pro-survival signaling networks, this compound creates an intracellular environment that is inhospitable to cancer cell survival. The comprehensive data presented in this guide highlights the robust and multifaceted nature of this compound's pro-apoptotic activity, providing a solid foundation for further preclinical and clinical investigations into its therapeutic potential. The detailed experimental protocols offer a practical resource for researchers aiming to validate and expand upon these findings.
References
- 1. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Prostate Cancer Cells by Down-regulating Bcl-2 through ROS-dependent Ubiquitin-proteasomal Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 5. This compound causes G1 arrest, induces apoptosis, and enhances the chemosensitivity to gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Prostate Cancer Cells by Down-regulating Bcl-2 through ROS-dependent Ubiquitin-proteasomal Degradation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis by targeting the proteasome in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ubiquitin-proteasomal degradation of antiapoptotic survivin facilitates induction of apoptosis in prostate cancer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A promising natural product, this compound, results in cytotoxicity against breast cancer stem cells in vitro and xenografts in vivo through apoptosis and an incomplete autopaghy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis in imatinib-resistant chronic myelogenous leukemia cells harboring T315I mutation by blocking NF-kappaB signaling and depleting Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 16. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pristimerin's Effects in Multiple Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid, across a panel of cancer cell lines. The data presented herein summarizes key findings on its ability to induce cell cycle arrest and apoptosis, offering a cross-validated perspective on its therapeutic potential. Experimental data is supported by detailed methodologies for reproducibility.
I. Comparative Efficacy of this compound Across Various Cancer Cell Lines
This compound has demonstrated potent cytotoxic effects against a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in multiple studies using the MTT assay. The following table summarizes the IC50 values of this compound in various cancer cell lines at different time points.
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Fibrosarcoma | HT1080 | 24 | 0.16 |
| 48 | 0.13 | ||
| Breast Cancer | MCF-10A (Non-tumorigenic) | 24 | 1.4 - 1.6 |
| 48 | 1.0 - 1.2 | ||
| MDA-MB-231 | 24 | 0.5 - 0.6 | |
| 48 | 0.4 - 0.6 | ||
| Lung Cancer | A549 | 72 | 0.4 - 0.6 |
| Liver Cancer | HepG2 | 72 | 0.4 - 0.6 |
| Hep3B | 72 | 0.4 - 0.6 | |
| Osteosarcoma | MNNG | 24 | 0.8 - 0.9 |
| 48 | 0.3 - 0.4 | ||
| 143B | 24 | 0.5 - 0.6 | |
| 48 | 0.3 - 0.4 | ||
| Ovarian Cancer | OVCAR-5 | 48-72 | ~1.25 |
| MDAH-2774 | 48-72 | ~1.25 | |
| Colorectal Cancer | HCT-116 | Not Specified | Not Specified |
| COLO-205 | Not Specified | Not Specified | |
| SW-620 | Not Specified | Not Specified | |
| Pancreatic Cancer | BxPC-3 | Not Specified | Not Specified |
| PANC-1 | Not Specified | Not Specified | |
| AsPC-1 | Not Specified | Not Specified |
II. Molecular Mechanisms of this compound Action: Cell Cycle Arrest and Apoptosis
This compound exerts its anti-proliferative effects primarily through the induction of G1 phase cell cycle arrest and apoptosis.[1][2][3] These processes are orchestrated by the modulation of key regulatory proteins in various signaling pathways.
A. G1 Phase Cell Cycle Arrest
This compound treatment leads to an accumulation of cells in the G1 phase of the cell cycle, preventing their progression to the S phase and subsequent division.[1][2] This is achieved by:
-
Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): this compound has been shown to decrease the expression of Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6 in various cancer cell lines, including breast, colorectal, and pancreatic cancer cells.[1][2][3][4]
-
Upregulation of CDK Inhibitors: The treatment elevates the levels of p21 and p27, which are potent inhibitors of CDK activity. This has been observed in breast, oral squamous cell, and pancreatic cancer cells.[1][4]
B. Induction of Apoptosis
This compound triggers programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5] Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade, leading to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[1][2] This has been observed in breast, pancreatic, ovarian, and colorectal cancer cells.[1][2]
-
Inhibition of Pro-Survival Pathways: this compound has been shown to suppress the activity of pro-survival signaling pathways such as PI3K/Akt/mTOR and NF-κB, further promoting apoptosis.[1]
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A. Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.625 to 10 µM) for the desired time periods (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.[7][8][9]
B. Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise and incubate on ice for at least 30 minutes or at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for 15-30 minutes at room temperature. Add 400 µL of PI solution (50 µg/mL) and incubate for 15-30 minutes in the dark.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.[10][11][12][13]
C. Apoptosis Assay by Annexin V/PI Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Collect both floating and adherent cells and wash them with cold PBS.
-
Resuspension in Binding Buffer: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL). Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14][15][16][17]
D. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a specific primary antibody overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
IV. Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound.
Caption: this compound-induced G1 cell cycle arrest pathway.
Caption: this compound-induced apoptosis signaling pathways.
Caption: General experimental workflow for cross-validation.
References
- 1. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound causes G1 arrest, induces apoptosis, and enhances the chemosensitivity to gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
A Preclinical Head-to-Head Analysis of Pristimerin: A Novel Therapeutic Candidate for Rheumatoid Arthritis and Triple-Negative Breast Cancer
For dissemination to researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comparative analysis of the preclinical data for Pristimerin against established standard-of-care drugs for Rheumatoid Arthritis and Triple-Negative Breast Cancer. It is crucial to note that while this compound has shown promising results in laboratory and animal studies, it has not undergone head-to-head clinical trials against these established therapies. The data presented for the standard-of-care drugs are for comparative preclinical context and do not represent the full body of clinical evidence supporting their use.
Introduction
This compound, a naturally occurring quinonemethide triterpenoid, has garnered significant scientific interest for its potent anti-inflammatory and anti-cancer properties demonstrated in a multitude of preclinical studies.[1] This guide offers an objective comparison of the preclinical performance of this compound with standard-of-care drugs for two distinct and challenging diseases: Rheumatoid Arthritis (RA) and Triple-Negative Breast Cancer (TNBC). For RA, this compound is compared against Methotrexate, a cornerstone disease-modifying anti-rheumatic drug (DMARD).[2] For TNBC, a highly aggressive form of breast cancer, this compound is evaluated alongside Paclitaxel, a widely used chemotherapeutic agent.[3][4] This guide aims to provide a comprehensive overview of the available preclinical evidence to inform future research and drug development efforts.
Rheumatoid Arthritis: this compound vs. Methotrexate
Rheumatoid Arthritis is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction.[5] The following sections compare the preclinical efficacy and mechanisms of action of this compound and Methotrexate in established animal models of RA.
Data Presentation: Preclinical Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model
| Parameter | This compound | Methotrexate | Reference |
| Animal Model | Adjuvant-Induced Arthritis (AIA) in rats | Adjuvant-Induced Arthritis (AIA) in rats | |
| Dosage | Not specified in directly comparable study | 1 mg/kg/week, s.c. | [6] |
| Reduction in Arthritis Score | Significantly reduced arthritis score | Significantly reduced arthritis score | |
| Effect on Paw Swelling | Markedly reduced | Significantly reduced | |
| Histopathological Improvement | Marked reduction in pannus formation, synovial mononuclear cell infiltration, and cartilage and bone damage | Not specified in this study, but known to reduce joint destruction | [2] |
| Effect on Pro-inflammatory Cytokines | Reduced serum levels of TNF-α | Reduced plasma IL-1β and TNF-α levels | [7] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats:
A common preclinical model for RA, AIA is induced by a single injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a footpad of susceptible rat strains (e.g., Lewis rats).[8][9][10] This induces a robust polyarthritis with clinical and histological features resembling human RA. Disease progression is typically monitored by measuring paw volume and assessing clinical signs of arthritis using a scoring system.[10][11] Therapeutic agents are usually administered after the onset of arthritis to evaluate their treatment efficacy.[6]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-arthritic effects through the modulation of multiple signaling pathways. It has been shown to suppress the activation of NF-κB and STAT3, key transcription factors that drive the expression of pro-inflammatory cytokines.[1] Furthermore, this compound inhibits angiogenesis in the inflamed synovium by targeting the VEGFR2 signaling pathway.[7]
Methotrexate's mechanism of action in RA is multifactorial. It is known to inhibit dihydrofolate reductase (DHFR), leading to an accumulation of adenosine (B11128), which has potent anti-inflammatory effects.[2] It also modulates cytokine production and can have effects on immune cell chemotaxis.[2]
Diagram of this compound's Anti-Arthritic Signaling Pathway
Diagram of Methotrexate's Anti-Arthritic Signaling Pathway
Triple-Negative Breast Cancer: this compound vs. Paclitaxel
Triple-Negative Breast Cancer is a particularly aggressive subtype of breast cancer with limited targeted treatment options.[12] The following sections compare the preclinical data of this compound and the standard-of-care chemotherapy, Paclitaxel.
Data Presentation: Preclinical Efficacy in MDA-MB-231 Xenograft Model
| Parameter | This compound | Paclitaxel | Reference |
| Animal Model | MDA-MB-231 human TNBC xenograft in mice | MDA-MB-231 human TNBC xenograft in mice | [1][3][13][14] |
| Dosage | Not specified in directly comparable study | 20 mg/kg every 7 days for 3 times | [14] |
| Tumor Growth Inhibition | Significantly inhibited tumor growth | Showed antitumor activity | [1][13][14] |
| Effect on Cell Proliferation | Inhibited cell proliferation in a dose-dependent manner | Inhibits cell proliferation | [1][3] |
| Induction of Apoptosis | Induced apoptosis | Induces apoptosis | [3] |
| Effect on Metastasis | Inhibited migration and invasion | Can inhibit metastasis | [1] |
Experimental Protocols
MDA-MB-231 Xenograft Mouse Model:
This is a widely used preclinical model for TNBC.[15][16][17] Human MDA-MB-231 breast cancer cells are subcutaneously or orthotopically (in the mammary fat pad) injected into immunocompromised mice (e.g., nude or SCID mice).[18][19] Tumor growth is monitored over time by measuring tumor volume. The efficacy of therapeutic agents is assessed by their ability to inhibit tumor growth compared to a vehicle-treated control group.[18]
Signaling Pathways and Mechanisms of Action
This compound has demonstrated anti-cancer activity in TNBC models by inhibiting cell proliferation and inducing apoptosis.[1] It has also been shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by downregulating integrin β3.[1][13]
Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[4][20]
Diagram of this compound's Anti-TNBC Signaling Pathway
Diagram of Paclitaxel's Anti-TNBC Mechanism
Conclusion
The preclinical data presented in this guide highlight the potential of this compound as a therapeutic agent for both Rheumatoid Arthritis and Triple-Negative Breast Cancer. In animal models of RA, this compound demonstrates potent anti-inflammatory and joint-protective effects, comparable to the standard-of-care drug Methotrexate, by targeting key inflammatory signaling pathways. In TNBC models, this compound effectively inhibits tumor growth and metastasis through mechanisms distinct from the standard chemotherapeutic Paclitaxel.
While these preclinical findings are encouraging, it is imperative to underscore that direct, head-to-head clinical trials are necessary to establish the clinical efficacy and safety of this compound in comparison to current standard-of-care treatments. The information compiled herein serves as a valuable resource for the scientific and drug development communities to guide further investigation into this promising natural compound.
Experimental Workflow for In Vivo Efficacy Studies
References
- 1. This compound exerts antitumor activity against MDA-MB-231 triple-negative breast cancer cells by reversing of epithelial-mesenchymal transition via downregulation of integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate in rheumatoid arthritis: studies with animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. inotiv.com [inotiv.com]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. This compound inhibits angiogenesis in adjuvant-induced arthritic rats by suppressing VEGFR2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. 2.10. Establishment of adjuvant-induced arthritis (AIA) rat model [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. Induction and evaluation of adjuvant arthritis in rats [bio-protocol.org]
- 12. This compound exerts antitumor activity against MDA-MB-231 triple-negative breast cancer cells by reversing of epithelial… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Mouse and MDA-MB-231 Xenograft Model [bio-protocol.org]
- 16. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 18. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 19. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 20. Enhancement of 3-MA in Paclitaxel Treatment of MDA-MB-231 Tumor-Bearing Nude Mice and Its Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: Pristimerin as a Chemosensitizing Agent
A Comparative Guide for Researchers
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds in combination with conventional chemotherapy. Pristimerin, a quinonemethide triterpenoid (B12794562) extracted from plants of the Celastraceae family, has emerged as a promising candidate. Exhibiting potent anti-cancer properties on its own, this compound demonstrates significant synergistic effects when combined with standard chemotherapeutic agents, enhancing their efficacy and overcoming drug resistance. This guide provides a comparative analysis of this compound's synergistic activity with two widely used chemotherapy drugs, cisplatin (B142131) and paclitaxel, supported by experimental data and detailed protocols for researchers in drug development.
Comparative Efficacy: this compound in Combination Therapy
This compound has been shown to synergistically enhance the cytotoxic effects of chemotherapy in various cancer cell lines. The following tables summarize the quantitative data from key studies, illustrating the increased efficacy of combination treatments compared to monotherapy.
Table 1: Synergistic Effects of this compound with Cisplatin in Lung Cancer Cells (A549)
| Treatment Group (24h) | Concentration | Cell Viability (%) | Apoptosis Rate (%) |
| Control | - | ~100% | 1.1% |
| This compound (Pris) | 0.25 µM | ~80% | 4.5% |
| Cisplatin (Cis) | 20 µM | ~65% | 12.3% |
| Pris + Cis (Combination) | 0.25 µM + 20 µM | ~35% | 28.4% |
Data derived from a study on A549 non-small cell lung cancer cells, demonstrating that the combination of this compound and Cisplatin leads to a more significant reduction in cell viability and a substantial increase in apoptosis compared to either agent alone[1].
Table 2: Additive Effects of this compound with Paclitaxel in Breast Cancer Cells (MDA-MB-231)
| Treatment Group (24h) | Concentration | Effect on Cell Viability | Key Mechanism |
| This compound (Pris) | 5-10 µM | Dose-dependent inhibition | Induces autophagic cell death |
| Paclitaxel (PTX) | 24 µM | No significant toxicity | Induces autophagy |
| Pris + PTX (Combination) | 10 µM + 24 µM | Additive growth inhibition | Enhanced ERK-dependent autophagy |
Data from a study on MDA-MB-231 triple-negative breast cancer cells. The combination additively enhanced growth inhibition by promoting autophagic cell death[2].
Mechanisms of Synergy: Signaling Pathway Modulation
The synergistic effects of this compound are rooted in its ability to modulate key cellular signaling pathways that are often dysregulated in cancer and contribute to chemoresistance.
This compound + Cisplatin in Lung Cancer
In non-small cell lung cancer, this compound enhances cisplatin's efficacy by co-targeting the PI3K/Akt pathway and autophagy. This compound downregulates microRNA-23a (miR-23a), which in turn allows for the expression of its target, PTEN. Increased PTEN levels inhibit the phosphorylation of Akt and its downstream target, GSK3β. This inhibition of the Akt/GSK3β signaling pathway, coupled with the suppression of protective autophagy, sensitizes the cancer cells to cisplatin-induced apoptosis[1][3].
This compound + Paclitaxel in Breast Cancer
In triple-negative breast cancer cells, this compound and Paclitaxel work together to induce autophagic cell death through the inhibition of the ERK1/2 signaling pathway. Both agents contribute to the suppression of ERK1/2 phosphorylation. This downregulation leads to an increase in the expression of Beclin 1 and the degradation of p62, two key events that promote the formation of autophagosomes and ultimately lead to cell death[2].
Experimental Protocols
To facilitate the validation and further exploration of these synergistic effects, detailed protocols for the key experimental assays are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for validating the synergistic effects of this compound and chemotherapy in vitro.
Cell Viability Assay (CCK-8)
This protocol is used to assess the cytotoxic effects of the drug combinations on cancer cells.
-
Materials :
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Culture medium, PBS, Trypsin
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium[4].
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound, chemotherapy agent (Cisplatin/Paclitaxel), and their combination in culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of CCK-8 solution to each well[5][6]. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader[5][6].
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis.
-
Materials :
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
Ice-cold PBS
-
-
Procedure :
-
Seed approximately 2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compounds (single agents and combination) as determined from viability assays for the desired time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS[2].
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within 1 hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protein Expression Analysis (Western Blot)
This protocol is used to measure changes in the levels of key proteins in the signaling pathways.
-
Materials :
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-p-ERK1/2, anti-ERK1/2, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure :
-
After drug treatment for the specified time (e.g., 12-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in SDS loading buffer for 5-10 minutes[7].
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature[8].
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation[7][8].
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature[9].
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system[7]. Normalize band intensities to a loading control like β-actin or GAPDH.
-
References
- 1. This compound enhances the effect of cisplatin by inhibiting the miR-23a/Akt/GSK3β signaling pathway and suppressing autophagy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances the effect of cisplatin by inhibiting the miR‑23a/Akt/GSK3β signaling pathway and suppressing autophagy in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. apexbt.com [apexbt.com]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of ERK1/2 Restores GSK3β Activity and Protein Synthesis Levels in a Model of Tuberous Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Pristimerin's Molecular Targets: A Comparative Guide to Knockdown Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Pristimerin, a naturally occurring quinonemethide triterpenoid, has demonstrated significant anti-cancer properties across a spectrum of malignancies. Its therapeutic potential lies in its ability to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1] A critical step in harnessing this compound's full potential is the precise identification and validation of its molecular targets. This guide provides a comparative overview of knockdown studies that have been instrumental in confirming these targets, offering supporting experimental data and detailed protocols to aid in the design and interpretation of future research.
Key Molecular Targets Validated by Knockdown Studies
RNA interference (RNAi) technologies, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), have been pivotal in validating the direct targets of this compound. By silencing the expression of specific genes, researchers can observe whether the cellular effects of this compound are attenuated or abrogated, thereby confirming a direct link between the compound and the target protein.
Key molecular targets of this compound that have been validated through knockdown studies include:
-
Heat Shock Protein Family A Member 8 (HSPA8) and Vav Guanine Nucleotide Exchange Factor 1 (VAV1): Knockdown of HSPA8 or VAV1 has been shown to significantly impair the anticancer activity of this compound in triple-negative breast cancer (TNBC) cells.[1][2][3] This suggests that this compound exerts its effects, at least in part, by targeting the HSPA8-VAV1 axis.
-
Integrin β3 (ITGB3): In contrast, silencing of integrin β3 in MDA-MB-231 triple-negative breast cancer cells enhanced the anti-proliferative and anti-metastatic effects of this compound.[4] This indicates that this compound's inhibition of the epithelial-mesenchymal transition (EMT) is at least partially mediated through the downregulation of integrin β3.
Comparative Analysis of Knockdown Effects
The following tables summarize the quantitative data from key knockdown studies, providing a clear comparison of the impact of target silencing on this compound's efficacy.
| Target Gene | Cell Line | Knockdown Method | Assay | This compound Concentration | Observed Effect of Knockdown on this compound's Action | Reference |
| HSPA8 | TNBC cells | shRNA | Cell Viability (CCK-8), Colony Formation | Not specified | Partially mitigated the suppressive action of this compound on cell growth. | [1] |
| VAV1 | TNBC cells | shRNA | Cell Viability (CCK-8), Colony Formation | Not specified | Partially attenuated the this compound-induced inhibition of cell proliferation and colony formation. | [1] |
| Integrin β3 | MDA-MB-231 | siRNA | Cell Proliferation, Invasion, Adhesion | 0.3 µM | Enhanced the inhibitory effects of this compound on cell proliferation, invasion, and adhesion. | [4] |
| Target Gene | Cell Line | Knockdown Method | Molecular Outcome Assessed | This compound Treatment | Effect of Knockdown + this compound | Reference |
| Integrin β3 | MDA-MB-231 | siRNA | E-cadherin expression (Western Blot) | 0.3 µM | Significantly increased E-cadherin expression compared to this compound alone. | [4] |
| Integrin β3 | MDA-MB-231 | siRNA | N-cadherin expression (Western Blot) | 0.3 µM | Significantly decreased N-cadherin expression compared to this compound alone. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in the validation of this compound's molecular targets.
siRNA-Mediated Gene Knockdown in MDA-MB-231 Cells
This protocol outlines a general procedure for transiently silencing gene expression using siRNA in MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA targeting the gene of interest (e.g., integrin β3)
-
Non-targeting (scramble) siRNA control
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed MDA-MB-231 cells in 6-well plates at a density that will ensure they are 70-80% confluent at the time of transfection.[5][6]
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 25 nanomoles of siRNA in Opti-MEM I medium.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (1:1 ratio), mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.[5]
-
-
Transfection:
-
Add the siRNA-Lipofectamine complexes to the cells in the 6-well plates.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.[5]
-
Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)
The CCK-8 assay is a colorimetric assay used to determine the number of viable cells in a sample.
Materials:
-
Cells treated with this compound and/or siRNA
-
96-well plates
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[7][8]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and/or transfect with siRNA as described above.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[2][7][8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.[2][7][8]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][7][8] The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and/or siRNA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest the cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10]
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
Protein Expression Analysis by Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-integrin β3, anti-E-cadherin, anti-N-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein samples by size on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washes, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[13]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflow for target validation.
Caption: this compound's effect on the HSPA8/VAV1/ERK pathway.
Caption: this compound's inhibition of EMT via Integrin β3.
References
- 1. This compound Promotes Ubiquitination of HSPA8 and Activates the VAV1/ERK Pathway to Suppress TNBC Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Promotes Ubiquitination of HSPA8 and Activates the VAV1/ERK Pathway to Suppress TNBC Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts antitumor activity against MDA-MB-231 triple-negative breast cancer cells by reversing of epithelial-mesenchymal transition via downregulation of integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. apexbt.com [apexbt.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. benchchem.com [benchchem.com]
Comparative Proteomic Analysis of Pristimerin-Treated Cells Reveals Insights into its Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proteomic landscape in cancer cells treated with Pristimerin (B1678111) versus control cells. This compound, a naturally occurring quinonemethide triterpenoid, has demonstrated potent anti-tumor activities across various cancer types. Understanding its impact on the cellular proteome is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This document summarizes key protein expression changes, details relevant experimental protocols, and visualizes the affected signaling pathways.
Quantitative Proteomic Data Summary
The following table summarizes the key protein alterations consistently reported in the literature across various cancer cell lines upon this compound treatment. The changes are presented qualitatively based on Western blot analyses from multiple studies.
| Protein | Function | Change in this compound-Treated Cells | Cancer Type(s) |
| HSPA8 (HSC70) | Chaperone protein, involved in protein folding and degradation. | Downregulated (via ubiquitination and degradation) | Triple-Negative Breast Cancer |
| VAV1 | Guanine nucleotide exchange factor, activator of ERK pathway. | Stabilized (degradation inhibited) | Triple-Negative Breast Cancer |
| Phospho-ERK | Key kinase in the MAPK/ERK signaling pathway. | Upregulated | Triple-Negative Breast Cancer |
| Cyclin D1 | Cell cycle regulator, promotes G1/S transition. | Downregulated | Colorectal, Breast, Pancreatic Cancer |
| CDK4/6 | Cyclin-dependent kinases, partners of Cyclin D1. | Downregulated | Colorectal, Breast, Pancreatic Cancer |
| Bcl-2 | Anti-apoptotic protein. | Downregulated | Pancreatic, Ovarian Cancer |
| Bax | Pro-apoptotic protein. | Upregulated | Pancreatic Cancer |
| Cleaved Caspase-3 | Executioner caspase in apoptosis. | Upregulated | Ovarian, Pancreatic, Oral Cancer |
| Cleaved PARP | Substrate of cleaved caspase-3, marker of apoptosis. | Upregulated | Ovarian, Pancreatic, Oral Cancer |
| NF-κB (p65) | Transcription factor for pro-survival genes. | Inhibited (nuclear translocation) | Pancreatic, Ovarian Cancer |
| Phospho-Akt | Key kinase in the PI3K/Akt survival pathway. | Downregulated | Pancreatic, Ovarian Cancer |
| Phospho-mTOR | Kinase downstream of Akt, regulates cell growth. | Downregulated | Pancreatic, Ovarian Cancer |
| Integrin β3 | Cell adhesion molecule, involved in EMT. | Downregulated | Triple-Negative Breast Cancer |
| N-cadherin | Mesenchymal marker, involved in EMT. | Downregulated | Triple-Negative Breast Cancer |
| E-cadherin | Epithelial marker, lost during EMT. | Upregulated | Triple-Negative Breast Cancer |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomic data. Below are representative protocols for key experiments used to study the effects of this compound on cancer cells.
Cell Culture and Treatment
-
Cell Lines: Human triple-negative breast cancer (MDA-MB-231), ovarian cancer (OVCAR-5, MDAH 2774), pancreatic cancer (MiaPaCa-2, Panc-1), or oral squamous cell carcinoma (CAL-27, SCC-25) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with various concentrations of this compound (typically ranging from 0.5 to 10 µM) or with DMSO as a vehicle control for specified time periods (e.g., 24, 48, or 72 hours).[3][4][5]
Cell Viability Assay (MTS Assay)
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with this compound as described above. After the treatment period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent is added to each well. The absorbance is measured at 490 nm after a few hours of incubation. The amount of formazan (B1609692) product generated is proportional to the number of viable cells.[3][4][5]
Proteomic Analysis (DARTS-MS)
Drug Affinity Responsive Target Stability (DARTS) coupled with mass spectrometry (MS) can be used to identify direct protein targets of a small molecule like this compound.[1][2]
-
Cell Lysis: this compound-treated and control cells are lysed in M-PER buffer supplemented with protease and phosphatase inhibitors.
-
Protease Digestion: The cell lysates are treated with a protease (e.g., pronase or thermolysin). The binding of this compound to its target protein is expected to induce a conformational change that protects it from proteolytic degradation.
-
Sample Preparation for MS: The digested protein samples are subjected to reduction, alkylation, and in-solution trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Data Analysis: The MS/MS data is searched against a human protein database to identify proteins. Label-free quantification is used to compare the abundance of proteins between the this compound-treated and control groups. Proteins that show increased resistance to proteolysis in the presence of this compound are identified as potential direct targets.
Western Blot Analysis
Western blotting is used to validate the changes in the expression levels of specific proteins identified through proteomic screening or hypothesized to be involved in the signaling pathways affected by this compound.
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., HSPA8, VAV1, p-ERK, Bcl-2, etc.). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin or GAPDH.[1]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparative proteomics and the key signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Promotes Ubiquitination of HSPA8 and Activates the VAV1/ERK Pathway to Suppress TNBC Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis of oral squamous cell carcinoma cells via G1 phase arrest and MAPK/Erk1/2 and Akt signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pristimerin's In Vivo Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of Pristimerin's in vivo anti-tumor efficacy across various cancer models. The data presented is compiled from multiple preclinical studies, offering insights into its potential as a therapeutic agent.
This compound (B1678111), a naturally occurring quinonemethide triterpenoid (B12794562), has demonstrated significant anti-cancer properties in a range of preclinical in vivo studies. This guide summarizes the quantitative data on its efficacy, details the experimental protocols used, and visualizes the key signaling pathways involved in its mechanism of action.
Comparative Efficacy of this compound in Xenograft Tumor Models
The following table summarizes the in vivo anti-tumor effects of this compound as a monotherapy and in combination with other established chemotherapeutic agents in various human cancer xenograft models.
| Tumor Model | Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Breast Cancer | MDA-MB-231 | BALB/c nude mice | This compound (3 mg/kg, s.c., every other day) | Significant reduction in tumor volume and weight. Treated tumors shrank from 115.76 ± 29.80 mm³ to 109.32 ± 54.40 mm³, while control tumors grew from 114.95 ± 27.50 to 501.06 ± 135.10 mm³. | [1] |
| MDA-MB-231 | BALB/c nude mice | This compound (1 mg/kg) | Significantly reduced tumor burden. | [2] | |
| Lung Cancer | A549 | BALB/c nude mice | This compound (0.8 mg/kg) + Cisplatin (B142131) (2 mg/kg) for 14 days | Combination treatment showed significantly lower tumor volumes and weights compared to control and single-agent groups. | [3] |
| Colorectal Cancer | HCT-116 | - | This compound | Inhibited in vivo xenograft growth (specific quantitative data not detailed in the abstract). | [3][4] |
| Prostate Cancer | PC-3 | Nude mice | This compound | Prevented xenografted PC-3 tumor growth in the bone. | [5] |
| Osteosarcoma | MNNG & 143B | - | This compound (1 mg/kg, every other day) | Significant reduction in tumor volume and weight. | [6] |
| Glioma | U87 | - | This compound | Potent cytotoxicity with an IC50 of 3.94±0.80 μmol/l. | [7][8] |
Detailed Experimental Protocols
A generalized experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model is outlined below. Specific parameters may vary between studies.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.[9]
-
Animal Models: Immunocompromised mice, typically 4-6 week old BALB/c nude mice or SCID mice, are used to prevent rejection of human tumor cells.[9]
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 8 x 10^6 cells in a volume of 100-200 µL, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[1][3][9]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with digital calipers, typically 2-3 times per week. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[9]
-
Treatment Administration: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into control and treatment groups. This compound is administered via various routes, including subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at doses ranging from 0.8 mg/kg to 3 mg/kg, with treatment schedules varying from daily to every other day for a specified period (e.g., 14 days).[1][3][6]
-
Efficacy Evaluation: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. Tissues may also be collected for further analysis, such as immunohistochemistry or western blotting.
In Vivo Xenograft Experimental Workflow
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating multiple critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth and survival. This compound has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis.
This compound's Inhibition of the PI3K/AKT/mTOR Pathway
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cancer cell survival. This compound has been demonstrated to suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.[3][4]
This compound's Suppression of the NF-κB Pathway
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin pathway is implicated in the development and progression of numerous cancers. This compound can suppress this pathway, leading to reduced cancer cell proliferation.
This compound's Modulation of the Wnt/β-catenin Pathway
References
- 1. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits proliferation, migration and invasion, and induces apoptosis in HCT-116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound enhances the effect of cisplatin by inhibiting the miR-23a/Akt/GSK3β signaling pathway and suppressing autophagy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The triterpenoid this compound induces U87 glioma cell apoptosis through reactive oxygen species-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index: A Comparative Analysis of Pristimerin, Curcumin, and Resveratrol
For Immediate Release
[City, State] – In the ongoing quest for novel and effective cancer therapeutics with minimal side effects, researchers are increasingly turning to naturally derived compounds. A new comprehensive guide published today offers a detailed comparison of the therapeutic index of Pristimerin (B1678111), a potent triterpenoid, against two other well-researched natural compounds: Curcumin (B1669340) and Resveratrol (B1683913). This guide, aimed at researchers, scientists, and drug development professionals, provides a thorough analysis of experimental data to aid in the evaluation of these compounds for further preclinical and clinical development.
The therapeutic index (TI), a critical measure of a drug's safety, is the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety for a given compound. This guide synthesizes available data on the half-maximal inhibitory concentration (IC50) against various cancer cell lines and the toxicity profiles, including effects on normal cells and in vivo data such as the median lethal dose (LD50), to provide a comparative assessment of these three promising natural agents.
Comparative Efficacy and Toxicity: A Tabular Overview
To facilitate a clear and direct comparison, the following tables summarize the quantitative data on the cytotoxic efficacy and toxicity of this compound, Curcumin, and Resveratrol.
Table 1: Comparative IC50 Values (µM) Against Various Cancer Cell Lines
| Compound | Breast Cancer (MCF-7) | Osteosarcoma (MNNG) | Lung Cancer (A549) | Colon Cancer (HCT116) |
| This compound | ~0.42-0.61 (72h)[1] | 0.80 (24h), 0.39 (48h), 0.32 (72h)[1] | ~0.42-0.61 (72h)[1] | 1.11 (72h)[2] |
| Curcumin | 1.32[3] | - | - | 10.26-13.31[4] |
| Resveratrol | 51.18[5] | 333.67 (24h)[6] | - | - |
Table 2: Comparative Toxicity Data
| Compound | Effect on Normal Cells | In Vivo Toxicity (LD50/NOAEL) |
| This compound | Reduced viability of normal human osteoblasts at higher concentrations, but less significant than in cancer cells.[1] | No definitive LD50 reported. Weight loss and potential bone marrow suppression observed in mice at therapeutic doses.[1] |
| Curcumin | A derivative showed no cytotoxicity to non-transformed human mammary epithelial cells (MCF10A) at 50 µM, a concentration effective against cancer cells.[7] | Oral LD50 > 5000 mg/kg (Rats).[8] |
| Resveratrol | - | Oral LD50: 1.07 g/kg (male mice), 1.18 g/kg (female mice).[9] NOAEL in dogs: 300 mg/kg/day.[10] |
Signaling Pathways and Mechanisms of Action
The anti-cancer activity of these compounds stems from their ability to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
This compound has been shown to be a potent inhibitor of monoacylglycerol lipase (B570770) (MGL) and also impacts several key signaling cascades.[10][11]
Curcumin, the active component of turmeric, also exerts its effects through the modulation of a wide array of signaling pathways.
References
- 1. Antitumor effects of this compound on human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 6. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Safety and toxicological evaluation of demethylatedcurcuminoids; a novel standardized curcumin product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. Introduction - NTP Technical Report on the Toxicity Studies of Trans-resveratrol (CASRN 501-36-0) Administered by Gavage for Two Weeks or Three Months to F344/NTac Rats, Wistar Han [Crl:WI(Han)] Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Resveratrol - Wikipedia [en.wikipedia.org]
Pristimerin: A Comparative Analysis of its Anticancer Efficacy Across Diverse Malignancies
For Researchers, Scientists, and Drug Development Professionals
Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid (B12794562) extracted from plants of the Celastraceae and Hippocrateaceae families, has garnered significant attention for its potent, broad-spectrum anticancer activities.[1][2] This guide provides a comparative analysis of this compound's effects on various cancer types, supported by experimental data, to offer an objective overview of its therapeutic potential. This compound has been shown to induce cell cycle arrest, apoptosis, and autophagy, and to inhibit tumor cell invasion, migration, and metastasis across a range of cancers.[3][4] Its multifaceted mechanism of action involves the modulation of numerous critical signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB.[1][5]
Comparative Efficacy: Cytotoxicity Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of this compound have been evaluated across a multitude of cancer cell lines, revealing varying degrees of sensitivity. The data indicates that this compound exhibits potent activity, often in the sub-micromolar to low micromolar range.
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Reference |
| Lung Cancer | A549 | 0.81 | 48 | [6] |
| NCI-H1299 | 2.2 | Not Specified | [7] | |
| Breast Cancer | SKBR3 | 2.40 | 24 | [8] |
| MDA-MB-231 | 0.5 - 0.6 | 24 | [9] | |
| Hec50 | < 1.0 | Not Specified | [10] | |
| KLE | < 1.0 | Not Specified | [10] | |
| Prostate Cancer | LNCaP | 1.25 (caused 55% death) | 72 | [8] |
| PC-3 | 1.25 (caused 47% death) | 72 | [8] | |
| Colorectal Cancer | HCT-116 | 1.11 | 72 | [8] |
| SW-620 | 1.04 | 48 | [8] | |
| COLO-205 | 0.84 | 48 | [8] | |
| Leukemia | K562 | 2.9 - 13.6 | Not Specified | [11] |
| Hepatocellular Carcinoma | HepG2 | 1.44 | 72 | [8] |
| Huh7 | 0.68 | 72 | [8] | |
| Hep3B | 0.85 | 72 | [8] | |
| Fibrosarcoma | HT1080 | 0.16 | 24 | [9] |
Core Mechanisms of Action
This compound exerts its anticancer effects through several key cellular processes: induction of cell cycle arrest, triggering of apoptosis, and inhibition of metastasis.
Cell Cycle Arrest
A common mechanism across multiple cancer types is the induction of G0/G1 phase cell cycle arrest.[4] This is achieved by modulating the expression of key cell cycle regulatory proteins. In colorectal, breast, and chronic myelogenous leukemia (CML) cells, this compound has been shown to downregulate cyclin D1 and cyclin-dependent kinases (CDK4/6).[12][13] Furthermore, in prostate and pancreatic cancer cells, it upregulates the expression of tumor suppressors like p53, p21, and p27.[5][12]
Induction of Apoptosis
This compound is a potent inducer of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][8] This process is often mediated by the generation of reactive oxygen species (ROS).[14][15] Key events include the loss of mitochondrial membrane potential, activation of caspases (caspase-3, -8, and -9), and cleavage of poly(ADP-ribose) polymerase (PARP).[1][3][13] In prostate cancer cells, this compound has been specifically shown to down-regulate the anti-apoptotic protein Bcl-2 via a ROS-dependent ubiquitin-proteasomal degradation pathway.[14][15]
Inhibition of Migration, Invasion, and Angiogenesis
This compound effectively suppresses the metastatic potential of cancer cells.[12] In prostate cancer, it inhibits the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, by downregulating markers such as N-cadherin, vimentin, and ZEB1.[1][15] In breast cancer cells, it has been found to inhibit migration and invasion by targeting HER2 and by suppressing proteasomal activity, which increases the levels of the regulator of G protein signaling 4 (RGS4).[12][16] Furthermore, it has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[2]
Modulation of Key Signaling Pathways
This compound's diverse anticancer effects stem from its ability to interfere with multiple oncogenic signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[1] this compound has been shown to inhibit this pathway in a variety of cancers, including breast, ovarian, and colorectal cancer.[1][12][13][16] It downregulates the phosphorylated forms of Akt and mTOR, leading to reduced cell proliferation and induction of apoptosis.[9][16]
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer by promoting cell survival and proliferation. This compound is a potent inhibitor of the NF-κB pathway.[1] It has been shown to suppress the translocation of NF-κB to the nucleus and inhibit the expression of NF-κB-regulated anti-apoptotic proteins like Bcl-2 and survivin in pancreatic and ovarian cancer cells.[1][8] In imatinib-resistant chronic myelogenous leukemia, this compound's efficacy is linked to its blocking of NF-κB signaling.[1][8]
Caption: this compound blocks NF-κB activation and nuclear translocation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates diverse cellular processes like proliferation, differentiation, and apoptosis.[1] this compound's effect on this pathway can be context-dependent. For instance, in HER2-positive breast cancer, it alters the phosphorylation of ERK1/2, p38, and JNK.[16][17] In some cases, it induces apoptosis through the activation of JNK, which is often triggered by ROS generation.[2]
Caption: this compound induces apoptosis via ROS-mediated JNK activation.
Experimental Protocols: Methodologies for Evaluation
The anticancer effects of this compound are typically characterized using a standard set of in vitro assays.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined (e.g., using a BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for in vitro analysis.
References
- 1. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]
- 5. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound induces apoptosis and inhibits proliferation, migration in H1299 Lung Cancer Cells [jcancer.org]
- 8. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Induces Apoptosis in Prostate Cancer Cells by Down-regulating Bcl-2 through ROS-dependent Ubiquitin-proteasomal Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Anticancer Activity of this compound in Epidermal Growth Factor Receptor 2-Positive SKBR3 Human Breast Cancer Cells [jstage.jst.go.jp]
- 17. Anticancer activity of this compound in epidermal growth factor receptor 2-positive SKBR3 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Role of ROS Production in Pristimerin's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pristimerin's mechanism of action with other cytotoxic agents, focusing on the role of Reactive Oxygen Species (ROS) production. Experimental data is presented to support the analysis, offering a clear perspective on the ROS-dependency of this compound-induced cell death.
Executive Summary
This compound, a naturally occurring quinonemethide triterpenoid, has demonstrated potent anti-cancer properties across a range of cancer cell lines. A significant body of evidence points to the induction of excessive ROS as a central mechanism driving its cytotoxic effects. This guide delves into the experimental verification of this mechanism by comparing the effects of this compound in the presence and absence of the ROS scavenger, N-acetylcysteine (NAC). Furthermore, this compound's activity is contextualized by comparing it with a known ROS-dependent chemotherapeutic agent, Paclitaxel, and a topoisomerase II inhibitor, Etoposide, which exhibits a more complex and less ROS-dependent apoptotic pathway.
The data presented herein confirms that the cytotoxic effects of this compound are significantly attenuated by the scavenging of ROS, thereby validating the critical role of oxidative stress in its therapeutic potential.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and comparator drugs on key indicators of cellular health and death, with a focus on the impact of ROS mitigation by N-acetylcysteine (NAC).
Table 1: Effect of this compound and N-acetylcysteine (NAC) on ROS Levels and Cell Viability
| Cell Line | Treatment | ROS Levels (% of Control) | Cell Viability (% of Control) | Source |
| Prostate Cancer (PC-3) | This compound (5 µM) | 420% | ~62% | [1] |
| This compound (5 µM) + NAC | Significantly Reduced | Significantly Increased | [1] | |
| Breast Cancer (MDA-MB-231) | This compound (0.4 µM) | ~1000% | ~40% | [2] |
| This compound (0.4 µM) + NAC | ~100% | ~90% | [2] | |
| Hepatocellular Carcinoma (HepG2) | This compound (2 µM) | Significantly Increased | ~50% (at 1.44 µM IC50) | [3] |
| This compound (2 µM) + NAC | Blocked | Significantly Increased | [3] |
Table 2: Comparative Effects on Apoptosis
| Cell Line | Treatment | Apoptotic Cells (%) | Necrotic Cells (%) | Source |
| Prostate Cancer (LNCaP) | This compound (5 µM) | 70% | Not specified | [1] |
| Prostate Cancer (PC-3) | This compound (5 µM) | 38% | Not specified | [1] |
| Breast Cancer (MDA-MB-231) | This compound | Significantly Increased | Not specified | [2] |
| This compound + NAC | Significantly Decreased | Not specified | [2] | |
| Canine Mammary Tumor (CHMm) | Paclitaxel (1 µM) | Increased | Not specified | [4] |
| Paclitaxel (1 µM) + NAC | Decreased | Not specified | [4] | |
| Human Kidney (HK-2) | Etoposide (50 µM) | 5.3% | 13.0% | [5] |
| Etoposide (50 µM) + NAC | 5.3% | 5.1% | [5] |
Table 3: Impact on Key Signaling Proteins
| Cell Line | Treatment | p-JNK / JNK | p-p38 / p38 | Bcl-2 Expression | Source | | :--- | :--- | :--- | :--- | :--- | | Breast Cancer (MDA-MB-231) | this compound | Increased | Increased | Not specified | | | | this compound + NAC | Inhibited | Not specified | Not specified |[2] | | Prostate Cancer (PC-3) | this compound | Not specified | Not specified | Decreased |[1] | | | this compound + NAC | Not specified | Not specified | Reversed Decrease |[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Seed cells in a suitable plate (e.g., 96-well or 6-well) and allow them to adhere overnight.
-
Treat cells with the compounds of interest (this compound, Paclitaxel, Etoposide) with or without pre-treatment with N-acetylcysteine (NAC) for the desired duration.
-
Remove the treatment media and wash the cells once with serum-free medium or phosphate-buffered saline (PBS).
-
Incubate the cells with a working solution of DCFH-DA (typically 5-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation ~485 nm, emission ~530 nm).
-
Fluorescence can also be visualized using a fluorescence microscope.
-
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Seed and treat cells as described above.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis of Signaling Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total and phosphorylated forms of JNK and p38, and Bcl-2).
-
Protocol:
-
After treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: this compound-induced ROS signaling pathway leading to apoptosis.
Caption: Experimental workflow for verifying the role of ROS.
Caption: Logical relationship between this compound, ROS, and cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Pristimerin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pristimerin, a naturally occurring triterpenoid (B12794562) with significant anti-cancer potential, requires careful handling throughout its lifecycle, including its ultimate disposal.[1][2][3][4] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal protocols. All personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable resistant material. |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified or equivalent. |
| Skin and Body Protection | Laboratory coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Respirator | Recommended if handling large quantities or if there is a risk of generating dust. |
This compound: Key Chemical Data
A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₃₀H₄₀O₄[5] |
| Molecular Weight | 464.64 g/mol [5][6] |
| Appearance | Orange powder |
| Solubility | Soluble in DMSO (≥5 mg/mL)[7] |
| Storage Temperature | -20°C |
| Storage Class | 11 - Combustible Solids |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weighing boats, spatulas), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with chemical waste and have a secure lid.
-
Label the container as "Hazardous Waste: this compound" and include the date of initial waste addition.
-
-
Liquid Waste:
-
For solutions containing this compound (e.g., in DMSO), collect the waste in a designated, leak-proof, and clearly labeled hazardous liquid waste container.
-
The container should be compatible with the solvent used.
-
Label the container as "Hazardous Liquid Waste: this compound in [Solvent Name]" and include the approximate concentration.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, pipette tips) must be disposed of in a designated sharps container for chemical waste.
-
2. Waste Storage:
-
Store all this compound waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
3. Disposal Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste, including the chemical name, quantity, and any associated hazards.
-
Follow all institutional and local regulations for hazardous waste disposal.[8][9]
4. Decontamination of Labware:
-
Glassware and other reusable equipment that have come into contact with this compound should be decontaminated.
-
Rinse the equipment thoroughly with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove any residual this compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the equipment with soap and water.
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure research environment.
References
- 1. Anticancer Potential and Molecular Targets of this compound in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
